molecular formula C8H11BrClN B1341415 1-(4-Bromophenyl)ethanamine hydrochloride CAS No. 90006-14-7

1-(4-Bromophenyl)ethanamine hydrochloride

Cat. No.: B1341415
CAS No.: 90006-14-7
M. Wt: 236.53 g/mol
InChI Key: BQCAANUXMMQVAY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H11BrClN and its molecular weight is 236.53 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCAANUXMMQVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)ethanamine hydrochloride is a primary amine salt of significant interest in medicinal chemistry and drug development. As a chiral building block, its enantiomers are crucial for the synthesis of various biologically active molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring purity, stability, and proper handling. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established analytical protocols and expert insights.

Core Physical Characteristics

A summary of the fundamental physical properties of this compound is presented below. These values are critical for identification, purity assessment, and process development.

PropertyValueSource(s)
Molecular Formula C₈H₁₁BrClN[1]
Molecular Weight 236.54 g/mol [2]
Appearance Solid[2]
Melting Point 212-214 °C[3]
Solubility Soluble in water, miscible with alcohols[4]

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Due to the presence of the acidic ammonium proton, the spectrum may exhibit peak broadening, and the chemical shifts will be influenced by the solvent used.

  • Aromatic Protons: Two doublets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the four protons on the para-substituted benzene ring. The protons ortho to the bromine atom will likely appear at a different chemical shift than the protons meta to the bromine.

  • Methine Proton (-CH): A quartet is expected for the proton attached to the chiral carbon, coupled to the three protons of the adjacent methyl group.

  • Methyl Protons (-CH₃): A doublet will be observed for the three protons of the methyl group, resulting from coupling with the adjacent methine proton.

  • Amine Protons (-NH₃⁺): A broad singlet is expected for the three protons of the ammonium group. The chemical shift of this peak is highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Aromatic Carbons: Four signals are expected in the aromatic region (typically δ 120-145 ppm). The carbon atom attached to the bromine will be significantly deshielded.

  • Chiral Carbon (-CH): The carbon atom of the methine group will appear in the aliphatic region.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will be observed at a higher field (lower ppm value) in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound will be characterized by the following key absorption bands:

  • N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the stretching vibrations of the ammonium group (R-NH₃⁺).

  • C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of peaks around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methine groups will be observed just below 3000 cm⁻¹.

  • N-H Bending: The bending vibrations of the ammonium group typically appear in the 1600-1500 cm⁻¹ region.

  • C=C Stretching: Aromatic ring stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ range.

  • C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1250-1020 cm⁻¹ region.

  • C-Br Stretching: A strong absorption band in the fingerprint region, typically around 600-500 cm⁻¹, can be attributed to the C-Br stretching vibration.

Experimental Protocols for Physical Characterization

The following section details the standard operating procedures for determining the key physical properties of this compound.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad melting range at a lower temperature indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Assessment

Rationale: Understanding the solubility of a compound in various solvents is essential for its formulation into drug products and for designing appropriate reaction and purification conditions.

Methodology (Qualitative):

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, hexane) are chosen.

  • Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature. The solubility is visually assessed and categorized using standard terms such as "very soluble," "soluble," "sparingly soluble," or "insoluble."

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The presented data and experimental protocols serve as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this important chemical entity. Adherence to rigorous analytical practices is crucial for ensuring the quality and reliability of research and development outcomes in the pharmaceutical industry.

References

Introduction: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Bromophenyl)ethanamine Hydrochloride (CAS: 90006-14-7)

This compound, with the CAS registry number 90006-14-7, is a chiral primary amine salt that has emerged as a crucial intermediate in the fields of pharmaceutical research and fine chemical synthesis. Its structure, featuring a chiral center adjacent to a functionalizable brominated aromatic ring, makes it a highly valuable synthon for constructing complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles. The presence of the bromine atom allows for a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Stille), while the amine group serves as a handle for amidation, alkylation, and other nucleophilic transformations, making it a cornerstone for building diversity in molecular libraries.[1]

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and process development. This compound is a solid at room temperature, typically stored under an inert atmosphere to maintain its stability.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 90006-14-7[2][4][5]
Molecular Formula C₈H₁₁BrClN[4][5]
Molecular Weight 236.54 g/mol [2][3]
Appearance Solid[2]
Melting Point 212-214 °C[2]
Storage Temperature Room Temperature, Inert Atmosphere[3]
IUPAC Name 1-(4-bromophenyl)ethan-1-amine hydrochloride[3]
InChI Key BQCAANUXMMQVAY-UHFFFAOYSA-N[3]
Topological Polar Surface Area 26 Ų[2]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via the reductive amination of its ketone precursor, 4'-bromoacetophenone. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Conceptual Synthesis Workflow

The logical flow from a common starting material to the final hydrochloride salt involves the formation of an imine or oxime intermediate, followed by reduction and salt formation. This approach is a cornerstone of amine synthesis in medicinal chemistry.

G cluster_0 Pathway A: Oxime Formation cluster_1 Pathway B: Reductive Amination A 4'-Bromoacetophenone (CAS: 99-90-1) B_oxime 1-(4-Bromophenyl)ethanone oxime A->B_oxime Hydroxylamine HCl B_reductive Direct Reduction A->B_reductive NH₃, H₂, Catalyst or NaBH₃CN B Intermediate Formation C Reduction to Amine D 1-(4-Bromophenyl)ethanamine (Free Base) C->D E Salt Formation (HCl) D->E F 1-(4-Bromophenyl)ethanamine HCl (CAS: 90006-14-7) E->F B_oxime->C Reducing Agent (e.g., H₂, Pd/C) B_reductive->C

Caption: General synthetic pathways to 1-(4-Bromophenyl)ethanamine HCl.

Exemplary Laboratory Protocol: Synthesis via Oxime Intermediate

This protocol is a representative method based on established organic chemistry principles, such as those published in Organic Syntheses for related transformations.[6]

Step 1: Synthesis of 1-(4-Bromophenyl)ethanone oxime

  • To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4'-bromoacetophenone (1 equiv.), hydroxylamine hydrochloride (2.1 equiv.), and ethanol.[6]

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and slowly add it to a beaker of cold water to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield 1-(4-bromophenyl)ethanone oxime.

Step 2: Reduction to 1-(4-Bromophenyl)ethanamine

  • In a hydrogenation vessel, dissolve the oxime intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude free-base amine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (1.1 equivalents) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the final product. A multi-technique approach ensures a comprehensive quality assessment.

Analytical Workflow

G start Synthesized Product nmr ¹H & ¹³C NMR Spectroscopy start->nmr Structural Confirmation ms Mass Spectrometry (MS) start->ms Molecular Weight Verification hplc Chiral HPLC start->hplc Enantiomeric Purity (ee%) end Verified Compound (Structure, Purity, ee) nmr->end ms->end hplc->end

Caption: Standard analytical workflow for compound validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure.[7][8]

    • ¹H NMR : Expect characteristic signals for the aromatic protons (typically two doublets in the 7.0-7.6 ppm range), the methine proton (a quartet adjacent to the amine), and the methyl protons (a doublet).

    • ¹³C NMR : The spectrum will show distinct peaks for the four unique aromatic carbons, the methine carbon, and the methyl carbon.[7]

  • Mass Spectrometry (MS) : Provides confirmation of the molecular weight. The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), leading to two major peaks (M+ and M+2) that are a definitive indicator of a monobrominated compound.[9]

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is the definitive method for determining enantiomeric purity (enantiomeric excess, ee%). Separation is achieved using a chiral stationary phase, allowing for the quantification of each enantiomer. Baseline separation of the enantiomers of 1-(4-bromophenyl)ethylamine has been well-documented.[10]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile chiral building block.[11] Its bifunctional nature allows for sequential or orthogonal synthetic modifications.

  • Pharmaceutical Intermediate : It serves as a key starting material in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological disorders.[5]

  • Chiral Resolving Agent : The amine can be used as a resolving agent itself to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts.[12] Classical resolution is a robust method when chiral synthesis is challenging or financially restrictive.[12]

  • Scaffold for Combinatorial Chemistry : The bromophenyl group is a synthetic handle for diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of compound libraries for drug discovery screening.

Synthetic Utility Workflow

G cluster_amine Amine Reactions cluster_bromide Bromide Reactions (Pd-Catalyzed) start 1-(4-Bromophenyl)ethanamine alkylation N-Alkylation start->alkylation acylation N-Acylation start->acylation reductive_amination Reductive Amination start->reductive_amination suzuki Suzuki Coupling (Aryl, Vinyl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig (Amines, Alcohols) start->buchwald sonogashira Sonogashira Coupling (Alkynes) start->sonogashira product_amine product_amine alkylation->product_amine Diverse Secondary/ Tertiary Amines & Amides acylation->product_amine Diverse Secondary/ Tertiary Amines & Amides reductive_amination->product_amine Diverse Secondary/ Tertiary Amines & Amides product_bromide product_bromide suzuki->product_bromide Diverse Biaryl & Substituted Phenyl Scaffolds buchwald->product_bromide Diverse Biaryl & Substituted Phenyl Scaffolds sonogashira->product_bromide Diverse Biaryl & Substituted Phenyl Scaffolds

Caption: Synthetic transformations enabled by the compound's functional groups.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are critical to ensure laboratory safety. This compound is classified as a hazardous substance.[2][13]

Table 2: GHS Hazard and Precautionary Information

ClassificationCodeDescriptionSource(s)
Hazard Statements H302Harmful if swallowed.[2][3]
H315Causes skin irritation.[2][3][13]
H319Causes serious eye irritation.[2][3][13]
H335May cause respiratory irritation.[2][3][13]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
P280Wear protective gloves/protective clothing/eye protection/face protection.[13][14]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[13]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][13]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13]

  • Eye Protection : Wear chemical safety goggles or a face shield (European Standard EN 166).[13][15]

  • Hand Protection : Use chemically resistant protective gloves (e.g., nitrile rubber). Gloves must be inspected before use.[15]

  • Skin and Body Protection : Wear a laboratory coat and appropriate protective clothing to prevent skin contact.[13]

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

  • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[13][15]

  • Eye Contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.

Storage and Disposal
  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[2][3]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[16]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile provide a reliable foundation for its use. The true value of this compound is realized in its application as a versatile chiral building block, where its dual functional handles—the amine and the aryl bromide—provide synthetic chemists with a powerful platform for constructing novel, complex, and stereochemically defined molecules. Adherence to stringent safety protocols is essential for harnessing its full potential while ensuring the well-being of laboratory personnel.

References

1-(4-Bromophenyl)ethanamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Bromophenyl)ethanamine Hydrochloride: Molecular Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern pharmaceutical research and organic synthesis. The document elucidates the compound's core physicochemical properties, with a primary focus on its precise molecular weight of 236.54 g/mol .[1] It details validated protocols for its synthesis, chiral resolution, and purification by recrystallization. Furthermore, this guide outlines standard analytical methodologies for structural verification and purity assessment, including spectroscopic and chromatographic techniques. Key applications, particularly its role as a versatile chiral building block in the development of active pharmaceutical ingredients (APIs), are discussed to provide context for its significance in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical resource on this important compound.

Core Molecular Profile

A foundational understanding of a compound begins with its precise chemical identity and physical characteristics. These properties dictate its handling, reactivity, and analytical profile.

Chemical Identity and Structure

This compound is the hydrochloride salt of the chiral amine 1-(4-bromophenyl)ethanamine. The presence of a chiral center at the carbon adjacent to the amino group means it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-(4-bromophenyl)ethanamine. The hydrochloride salt is typically a stable, crystalline solid, which is often preferred over the freebase amine for its ease of handling and storage.

  • IUPAC Name: 1-(4-bromophenyl)ethanamine;hydrochloride

  • Molecular Formula: C₈H₁₁BrClN[2][3][4]

  • Chemical Structure: Chemical Structure of this compound

Physicochemical Properties

The quantitative properties of this compound are essential for experimental design, from calculating molar equivalents in a reaction to selecting appropriate analytical techniques. The molecular weight is a cornerstone of this data.

PropertyValueSource(s)
Molecular Weight 236.54 g/mol (also cited as 236.53664 g/mol )[1][2][5]
CAS Number 90006-14-7 (Racemic)[2]
64265-77-6 ((R)-enantiomer)[6]
84499-77-4 ((S)-enantiomer)[1]
Appearance White to yellow solid[7]
Melting Point 238-245 °C ((R)-enantiomer)[7]
Storage Conditions Inert atmosphere, room temperature[1]
Molecular Weight (Free Base) 200.08 g/mol (C₈H₁₀BrN)[8]

It is critical to distinguish between the hydrochloride salt (MW ≈ 236.54 g/mol ) and the free amine/free base (MW ≈ 200.08 g/mol ) to ensure accurate stoichiometric calculations in chemical reactions.[8]

Synthesis, Resolution, and Purification

The preparation of enantiomerically pure this compound is a multi-step process involving synthesis of the racemic amine, separation of the enantiomers, and subsequent salt formation.

Synthetic and Purification Workflow

The overall process begins with a commercially available starting material, 1-(4-bromophenyl)ethanone, and proceeds through reduction, resolution, and purification to yield the final, high-purity product. The choice to perform chiral resolution is critical, as many pharmaceutical applications demand a single enantiomer to ensure target specificity and reduce off-target effects.

Caption: Workflow for Synthesis and Purification.

Experimental Protocol: Synthesis of Racemic 1-(4-Bromophenyl)ethanamine

This protocol describes a common route starting from the corresponding ketone. Reductive amination is a standard and reliable method for this transformation.

  • Materials : 1-(4-bromophenyl)ethanone, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.

  • Procedure :

    • In a round-bottom flask, dissolve 1-(4-bromophenyl)ethanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Cool the mixture in an ice bath and add sodium cyanoborohydride (approx. 1.5 eq) portion-wise, monitoring for gas evolution. Causality: The portion-wise addition under cooling controls the exothermic reaction and prevents runaway reduction.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Quench the reaction by carefully adding aqueous HCl (e.g., 2M) until the solution is acidic.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

    • Basify the aqueous layer with concentrated NaOH until pH > 12.

    • Extract the product (the free amine) into an organic solvent like dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic amine.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[9] This is commonly achieved by reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[9]

  • Materials : Racemic 1-(4-bromophenyl)ethanamine, L-(+)-tartaric acid (or another chiral resolving agent), ethanol, isopropanol.[10]

  • Procedure :

    • Dissolve the racemic amine (1.0 eq) in a minimal amount of a hot alcohol mixture (e.g., ethanol/isopropanol).[10]

    • In a separate flask, dissolve the chiral resolving agent, L-(+)-tartaric acid (0.5 eq), in the same hot solvent. Causality: Using 0.5 equivalents of the resolving agent targets the crystallization of one diastereomeric salt, leaving the other in solution, which is the basis of the separation.

    • Slowly add the tartaric acid solution to the amine solution while hot.

    • Allow the mixture to cool slowly to room temperature, then place in an ice bath to maximize crystallization.

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

    • To liberate the free amine, dissolve the collected salt in water, basify with NaOH, and extract with an organic solvent as described in the synthesis protocol.

    • The enantiomeric purity of the resulting amine should be determined by chiral HPLC.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a robust technique for purifying solid organic compounds.[11] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

  • Solvent Selection : The ideal solvent is one in which the hydrochloride salt is highly soluble at high temperatures but poorly soluble at low temperatures.[11] A mixed solvent system, such as ethanol/water or isopropanol/diethyl ether, is often effective for amine salts.[12][13]

  • Procedure :

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimum amount of the chosen hot solvent (e.g., hot ethanol) until the solid just dissolves completely.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution briefly heated before being filtered hot to remove the charcoal.

    • Allow the clear solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, higher-purity crystals, as impurities tend to remain in the "mother liquor."[13]

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove residual impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the final product. A standard workflow integrates several techniques to provide a complete profile of the compound.

Analytical Workflow Overview

G cluster_structure Structural Verification cluster_purity Purity Assessment Product Purified Hydrochloride Salt NMR_H 1H NMR (Proton Environment) Product->NMR_H NMR_C 13C NMR (Carbon Skeleton) Product->NMR_C MS Mass Spectrometry (Molecular Ion Peak) Product->MS HPLC Chiral HPLC (Enantiomeric Excess, ee%) Product->HPLC MP Melting Point (Impurity Indication) Product->MP

Caption: Standard Analytical Workflow for Characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will confirm the presence of all protons and their respective chemical environments (aromatic, methine, methyl). ¹³C NMR will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[14]

  • Mass Spectrometry (MS) : MS analysis will determine the mass-to-charge ratio. For the free base, a molecular ion peak corresponding to the mass of C₈H₁₀BrN would be expected.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. Characteristic peaks for the N-H bonds of the ammonium salt and C-H bonds in the aromatic and alkyl regions would be expected.

Chromatographic and Physical Analysis
  • Chiral High-Performance Liquid Chromatography (HPLC) : This is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of the product.[15][16] Using a chiral stationary phase, the (R)- and (S)-enantiomers can be separated and quantified.[15] A successful resolution will show a large peak for the desired enantiomer and a minimal or non-existent peak for the other.

  • Melting Point Analysis : A sharp melting point range close to the literature value is a strong indicator of high purity.[7] Impurities typically depress and broaden the melting point range.

Key Applications in Research and Development

This compound is not an end product but a valuable starting material, prized for its combination of a chiral center and a reactive functional handle.

  • Versatile Pharmaceutical Intermediate : It serves as a key building block in the synthesis of more complex APIs.[5][8] Its primary amine provides a nucleophilic site for forming amides, imines, or other nitrogen-containing structures. The bromophenyl group is particularly useful as it can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig cross-couplings.[17] This dual functionality allows for the rapid construction of molecular diversity in drug discovery campaigns, particularly for compounds targeting neurological disorders.[5][8]

  • Chiral Resolving Agent : In its enantiomerically pure form, 1-(4-bromophenyl)ethanamine can itself be used as a chiral resolving agent to separate other racemic compounds, typically chiral acids.[18]

Conclusion

This compound is a compound of significant utility in the pharmaceutical and chemical sciences. Its precise molecular weight of 236.54 g/mol is a fundamental parameter for its use in synthesis. The well-established protocols for its synthesis, chiral resolution, and purification enable the production of high-purity, enantiomerically-defined material. Its structural features—a chiral amine and a functionalizable aromatic ring—make it an exceptionally versatile intermediate for the creation of complex molecular targets, solidifying its role as a critical tool for researchers and drug development professionals.

References

1-(4-Bromophenyl)ethanamine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 1-(4-Bromophenyl)ethanamine Hydrochloride

Introduction

1-(4-Bromophenyl)ethanamine is a crucial chiral building block and key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in numerous pharmaceuticals, making its efficient and scalable synthesis a topic of significant interest for researchers in medicinal chemistry and process development. The compound is typically handled and stored as its hydrochloride salt, which confers greater stability and improved handling characteristics compared to the free base.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles and practical experimental considerations. We will explore various methodologies, from classic named reactions to modern, selective protocols, offering insights into the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Part 1: The Core Synthetic Strategy: Reductive Amination

The most prevalent and logical approach to synthesizing 1-(4-bromophenyl)ethanamine commences with the readily available ketone, 1-(4-bromophenyl)ethanone (also known as 4-bromoacetophenone). The core transformation is a reductive amination, a powerful class of reactions that converts a carbonyl group into an amine via an intermediate imine.[1][2]

The overall process involves two fundamental steps:

  • Imine Formation: The carbonyl group of the ketone reacts with a nitrogen source, typically ammonia or an ammonia equivalent, to form an imine (or the corresponding protonated iminium ion).

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the target amine.

These steps can be performed sequentially in a stepwise fashion or, more commonly, in a single reaction vessel in what is known as a direct reductive amination or a one-pot reaction.[1][3]

G Start 1-(4-Bromophenyl)ethanone Intermediate Imine / Iminium Ion Start->Intermediate + Nitrogen Source (e.g., NH₃, NH₄OAc) End 1-(4-Bromophenyl)ethanamine Intermediate->End + Reducing Agent

Caption: General schematic for the reductive amination pathway.

Key Methodologies for Reductive Amination

While the overall strategy is consistent, several distinct methods have been established, each with its own set of advantages and limitations.

1. The Leuckart-Wallach Reaction

This classic named reaction utilizes ammonium formate or formamide as both the nitrogen donor and the reducing agent.[4][5] The reaction is driven by heat, typically requiring temperatures between 120-180°C.[4][6]

  • Mechanism & Rationale: Upon heating, ammonium formate dissociates into ammonia and formic acid.[6][7] Ammonia reacts with the ketone to form an imine. The formic acid then acts as a hydride donor to reduce the imine to the amine.[7] The use of a single, inexpensive reagent is the primary advantage. However, the high temperatures can lead to side reactions and impurities, and yields can be variable.[4] This method is often employed when cost is the primary driver and high purity is not immediately critical.

2. Catalytic Hydrogenation

A cleaner and often higher-yielding approach involves the use of catalytic hydrogenation. This can be performed in two ways:

  • Direct Hydrogenation: The ketone, an ammonia source (like anhydrous ammonia), and a metal catalyst (e.g., Palladium on Carbon, Raney Nickel) are subjected to an atmosphere of hydrogen gas.[1] The catalyst facilitates both the formation of the imine and its subsequent reduction.

  • Indirect (Two-Step) Hydrogenation: This more controlled method involves first converting the ketone to its corresponding oxime using hydroxylamine hydrochloride.[8] The isolated oxime is then hydrogenated in a separate step. This pathway can offer better control and prevent side reactions associated with the ketone, such as reduction of the carbonyl to an alcohol. A key consideration when working with halogenated compounds is the choice of catalyst; palladium-based catalysts can sometimes promote dehalogenation, making catalysts like platinum or nickel preferable under certain conditions.[9]

3. Modern Reductive Amination with Hydride Reagents

The most widely adopted methods in modern organic synthesis utilize specialized hydride reducing agents that offer superior selectivity and milder reaction conditions. The key to their success is chemoselectivity: they reduce the iminium ion intermediate much faster than they reduce the starting ketone.[2]

  • Causality of Reagent Choice: Standard reducing agents like sodium borohydride (NaBH₄) can reduce both the ketone and the imine, leading to a mixture of the desired amine and the undesired 1-(4-bromophenyl)ethanol.[10] To overcome this, reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are employed.[2][10] Their reduced reactivity, particularly under the mildly acidic conditions that favor imine formation, allows the ketone and amine source to form the iminium ion, which is then preferentially reduced as it forms.[2] Sodium triacetoxyborohydride is often favored as it avoids the use of cyanide, a concern in both safety and waste disposal.[3]

Part 2: A Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the direct reductive amination of 1-(4-bromophenyl)ethanone using sodium triacetoxyborohydride, a method valued for its efficiency and selectivity.[3]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_final Salt Formation & Isolation A Charge flask with 4-bromoacetophenone, Ammonium Acetate, & Solvent B Stir to dissolve under inert atmosphere (N₂ or Ar) A->B C Add NaBH(OAc)₃ in portions B->C D Stir at room temperature (Monitor by TLC/LC-MS) C->D E Quench with aq. NaOH or NaHCO₃ D->E F Extract with organic solvent (e.g., Ethyl Acetate) E->F G Dry organic layer & concentrate F->G H Dissolve free amine in solvent (e.g., Isopropanol) G->H I Add HCl solution (precipitates salt) H->I J Filter, wash, and dry solid I->J

Caption: Experimental workflow for the synthesis of 1-(4-bromophenyl)ethanamine HCl.

Methodology

Materials & Reagents

ReagentMolar Mass ( g/mol )Molar Eq.Sample Mass/Vol.
1-(4-Bromophenyl)ethanone199.041.010.0 g
Ammonium Acetate (NH₄OAc)77.085.019.4 g
Sodium Triacetoxyborohydride211.941.516.0 g
1,2-Dichloroethane (DCE)--150 mL
Saturated aq. NaHCO₃--~100 mL
Ethyl Acetate--~200 mL
Anhydrous MgSO₄ or Na₂SO₄--q.s.
2M HCl in Diethyl Ether-~1.2As required

Step-by-Step Protocol

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)ethanone (10.0 g, 50.2 mmol) and ammonium acetate (19.4 g, 251 mmol).

  • Solvent Addition: Add 1,2-dichloroethane (150 mL) to the flask. Seal the flask with a septum and introduce an inert atmosphere (e.g., nitrogen). Stir the mixture at room temperature for 20-30 minutes. The rationale for pre-stirring is to allow for the initial equilibrium of imine formation to be established.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (16.0 g, 75.3 mmol) to the suspension in portions over 30 minutes. Self-Validating Check: The addition should be controlled to manage any mild exotherm. A rapid temperature rise could indicate a runaway reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ketone.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (~100 mL) until gas evolution ceases. This neutralizes the acidic byproducts and any remaining reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude 1-(4-bromophenyl)ethanamine free base as an oil.

  • Hydrochloride Salt Formation: Dissolve the crude amine oil in a minimal amount of a suitable solvent like isopropanol or diethyl ether (~50 mL). While stirring, add a 2M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid.[11]

  • Isolation: Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities and dry the product under vacuum to yield this compound.

Part 3: Asymmetric Synthesis Considerations

For pharmaceutical applications, obtaining a single enantiomer of 1-(4-bromophenyl)ethanamine is often required.[12] Two primary strategies exist:

  • Chiral Resolution: The racemic amine synthesized above can be resolved by reacting it with a chiral acid, such as (R)-(-)-mandelic acid or tartaric acid.[13] This forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. The desired salt is then treated with a base to liberate the enantiomerically pure amine.

  • Catalytic Asymmetric Synthesis: This more advanced approach builds the chirality directly into the molecule during the synthesis. This can involve the asymmetric reduction of the ketone or the asymmetric reductive amination using a chiral catalyst or ligand system.[14] These methods are highly efficient and atom-economical but require specialized catalysts and development.

Part 4: Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by separating it from any starting materials or byproducts.[16] Chiral HPLC can be used to determine the enantiomeric excess (ee) in asymmetric syntheses.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. While classical methods like the Leuckart reaction remain useful, modern reductive amination protocols using selective hydride reagents like sodium triacetoxyborohydride offer superior yields, milder conditions, and greater control, making them the preferred choice in a research and development setting. The selection of a specific pathway ultimately depends on the desired scale, purity requirements, and available resources, with further considerations for asymmetric approaches when enantiopure material is the target.

References

An In-depth Technical Guide to the Preparation of Racemic 1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the preparation of racemic 1-(4-bromophenyl)ethanamine hydrochloride. This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel therapeutic agents. The guide details a robust and scalable synthetic route commencing from 4-bromoacetophenone via a one-pot reductive amination, followed by conversion to its hydrochloride salt for improved stability and handling. The causality behind experimental choices, detailed protocols, and in-depth characterization are presented to ensure scientific integrity and reproducibility.

Introduction: Significance and Synthetic Strategy

1-(4-Bromophenyl)ethanamine is a key chiral amine intermediate. Its structure is present in a variety of pharmacologically active compounds. The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a highly desirable starting material in drug discovery pipelines.

The hydrochloride salt form is preferred for its crystalline nature, enhanced stability, and improved solubility in aqueous media compared to the free base, which is often an oil. This guide focuses on the synthesis of the racemic mixture, which is a common precursor for chiral resolution or for applications where stereochemistry is not critical.

The chosen synthetic strategy is a direct reductive amination of 4-bromoacetophenone. This one-pot method is efficient and avoids the isolation of the intermediate imine, thereby streamlining the process and improving overall yield.[1] The reaction utilizes ammonium acetate as the in-situ source of ammonia and sodium borohydride as the reducing agent, a cost-effective and readily available hydride donor.

Synthesis of Racemic 1-(4-Bromophenyl)ethanamine (Free Base)

The core of the synthesis lies in the reductive amination of 4-bromoacetophenone. This reaction proceeds in two main stages within the same reaction vessel: the formation of an imine intermediate, followed by its immediate reduction to the corresponding primary amine.

Mechanism of Reductive Amination

The reaction is initiated by the nucleophilic attack of ammonia (generated from ammonium acetate) on the carbonyl carbon of 4-bromoacetophenone. This is followed by dehydration to form a protonated imine (iminium ion). The sodium borohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final amine product. The slightly acidic conditions provided by ammonium acetate can facilitate both the imine formation and the subsequent reduction.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone 4-Bromoacetophenone Ammonia NH3 (from NH4OAc) Hemiaminal Hemiaminal Intermediate Imine Iminium Ion Intermediate Amine 1-(4-Bromophenyl)ethanamine Imine->Amine Reduction ReducingAgent NaBH4 caption Reductive Amination Workflow

Caption: One-pot reductive amination of 4-bromoacetophenone.

Causality in Reagent Selection
  • 4-Bromoacetophenone: The starting ketone, readily available commercially.

  • Ammonium Acetate (NH₄OAc): Serves as both the ammonia source and a mild acidic catalyst to promote imine formation. Using a large excess drives the equilibrium towards the imine.

  • Sodium Borohydride (NaBH₄): An inexpensive and selective reducing agent. It is capable of reducing the imine intermediate but is less reactive towards the starting ketone under these conditions, especially when added after allowing time for imine formation.[2] While other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and can be present from the start of the reaction, NaBH₄ is a more economical and less toxic choice for this transformation.[2]

  • Methanol (MeOH): A common protic solvent that is suitable for both imine formation and the borohydride reduction.

Detailed Experimental Protocol: Synthesis of the Free Base
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoacetophenone (19.9 g, 100 mmol) and ammonium acetate (77.1 g, 1000 mmol, 10 equivalents).

  • Solvent Addition: Add 200 mL of anhydrous methanol to the flask.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Cautiously add sodium borohydride (7.6 g, 200 mmol, 2 equivalents) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C. Caution: Hydrogen gas is evolved during this step.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approximately 16 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of 100 mL of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add 150 mL of 2M sodium hydroxide (NaOH) solution to the aqueous residue to basify the mixture (pH > 12) and deprotonate the ammonium salt of the product.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield racemic 1-(4-bromophenyl)ethanamine as a crude oil. The product can be used in the next step without further purification.

Preparation of Racemic this compound

The conversion of the free base amine to its hydrochloride salt is a straightforward acid-base reaction, which facilitates purification by crystallization and improves the compound's handling properties.

Rationale for Salt Formation

Primary amines are often oils or low-melting solids that can be difficult to handle and purify. They are also susceptible to oxidation and reaction with atmospheric carbon dioxide. Converting the amine to a hydrochloride salt typically yields a stable, crystalline solid that is easily filtered, dried, and stored.

G FreeBase 1-(4-Bromophenyl)ethanamine (in Ether) Salt 1-(4-Bromophenyl)ethanamine HCl (Precipitate) FreeBase->Salt + HCl HCl in Ether HCl->Salt + Filtration Filtration & Drying Salt->Filtration FinalProduct Pure Crystalline Solid Filtration->FinalProduct caption Hydrochloride Salt Formation Workflow

Caption: Conversion of the free base to the hydrochloride salt.

Detailed Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 1-(4-bromophenyl)ethanamine (assuming ~100 mmol theoretical yield) in 200 mL of diethyl ether.

  • Precipitation: While stirring, slowly add a 2M solution of hydrogen chloride (HCl) in diethyl ether until precipitation ceases and the solution becomes acidic (test with pH paper). Approximately 55-60 mL will be required.

  • Crystallization: Stir the resulting thick white slurry at room temperature for 1 hour to ensure complete crystallization.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any unreacted starting material and impurities. Dry the solid under vacuum at 40-50 °C to a constant weight.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity, purity, and structure of the final product.

ParameterTechniqueExpected Result
Appearance VisualWhite to off-white crystalline solid
Molecular Formula -C₈H₁₁BrClN
Molecular Weight -236.54 g/mol
Melting Point Melting Point Apparatus212-214 °C
¹H NMR 400 MHz, DMSO-d₆δ (ppm): 8.75 (br s, 3H, -NH₃⁺), 7.62 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 4.50 (q, J=6.8 Hz, 1H, -CH-), 1.55 (d, J=6.8 Hz, 3H, -CH₃)
¹³C NMR 100 MHz, DMSO-d₆δ (ppm): 139.5, 131.8, 129.5, 121.5, 49.8, 21.2
IR Spectroscopy KBr Pellet, cm⁻¹~2900-3100 (N-H stretch), ~1600, 1488 (aromatic C=C stretch), ~1072 (C-N stretch), ~1010 (para-substituted benzene), ~825 (C-Br stretch)

Safety and Handling

This compound is a chemical that requires careful handling.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store in a well-ventilated place. Keep container tightly closed.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. The free base amine is corrosive and should be handled with extra care in a well-ventilated fume hood.

Conclusion

This guide provides a detailed, reliable, and scientifically-backed procedure for the synthesis of racemic this compound. By following the outlined protocols for reductive amination and subsequent salt formation, researchers can efficiently produce this key synthetic intermediate. The provided characterization data serves as a benchmark for quality control, ensuring the integrity of the material for downstream applications in research and development.

References

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(4-Bromophenyl)ethanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the structural nuances of the molecule, the rationale behind experimental choices, and the precise assignment of proton signals. We will explore the characteristic chemical shifts, coupling patterns, and integration values that confirm the molecular structure, with a focus on the diagnostic AA'BB' system of the aromatic ring. This guide serves as a practical reference for the structural elucidation of this and similar compounds using high-resolution NMR spectroscopy.

Introduction: The Role of NMR in Structural Verification

1-(4-Bromophenyl)ethanamine is a chiral primary amine and a valuable building block in medicinal chemistry and organic synthesis. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it a common state for storage and handling. For any scientist using this intermediate, unequivocal structural confirmation is paramount to ensure the integrity of subsequent research and development.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule, allowing for a comprehensive structural fingerprint.[1] This guide will systematically deconstruct the ¹H NMR spectrum of this compound, providing the technical insights necessary for confident spectral assignment.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the identification of its chemically non-equivalent protons. In this compound, the positive charge is localized on the nitrogen atom, forming an ammonium group (-NH₃⁺).

The molecule possesses four distinct proton environments, as illustrated below:

Figure 1. Molecular structure of this compound showing the four distinct proton environments (Ha, Hb, Hc, Hd) and the ammonium protons.

  • Ha (Methyl Protons): Three equivalent protons of the methyl group (-CH₃).

  • Hb & Hc (Aromatic Protons): Four protons on the benzene ring. Due to the ethylammonium substituent, the protons ortho to this group (adjacent to C5 and C1) are chemically equivalent to each other, as are the protons meta to it (adjacent to C4 and C2). However, they are not magnetically equivalent, giving rise to a complex splitting pattern known as an AA'BB' system.[2][3] For practical interpretation, we will label the protons ortho to the bromo-group as Hc and those meta as Hb.

  • Hd (Methine Proton): The single proton on the chiral carbon (-CH).

  • N⁺H₃ (Ammonium Protons): Three equivalent protons on the positively charged nitrogen atom.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed to yield a high-resolution spectrum for this specific compound.

3.1. Sample Preparation

  • Solvent Selection: The choice of a deuterated solvent is critical. For amine hydrochloride salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the salt, and importantly, it slows down the rate of proton exchange for the N-H protons.[4] This allows the ammonium (N⁺H₃) protons to be observed as a distinct, often broad, signal and potentially show coupling. In contrast, solvents like D₂O would lead to rapid exchange, causing the N⁺H₃ signal to disappear.[5][6]

  • Procedure:

    • Weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Note: Many modern spectrometers use the residual solvent peak as a reference, but TMS provides an absolute standard.[6]

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required.

3.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, especially to resolve the complexities of the aromatic region.[7]

  • Typical Acquisition Parameters:

    • Pulse Program: Standard 1D proton acquisition (e.g., 'zg30').

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

    • Number of Scans: 16-64, depending on sample concentration.

Spectral Analysis and Interpretation

The ¹H NMR spectrum is analyzed by examining four key features for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[1]

4.1. The Aliphatic Region (δ 1.0 - 5.0 ppm)

  • Methyl Protons (Ha):

    • Expected Chemical Shift: Approximately 1.5-1.7 ppm. These protons are on an sp³ carbon and are relatively shielded.

    • Integration: 3H.

    • Multiplicity: A doublet . According to the n+1 rule, these three protons are coupled to the single adjacent methine proton (Hd), resulting in a splitting of 3+1=4 peaks (a quartet) for the methine proton and 1+1=2 peaks (a doublet) for the methyl protons.

    • Coupling Constant: A typical vicinal coupling (³J) of ~7 Hz is expected.

  • Methine Proton (Hd):

    • Expected Chemical Shift: Approximately 4.4-4.6 ppm. This proton is significantly deshielded due to its proximity to two electron-withdrawing groups: the aromatic ring and the positively charged ammonium group (-N⁺H₃).[8] The positive charge on the nitrogen has a strong inductive effect.[4]

    • Integration: 1H.

    • Multiplicity: A quartet . It is coupled to the three adjacent methyl protons (Ha), resulting in a 3+1=4 line pattern.

    • Coupling Constant: The J-value will be identical to that of the methyl doublet (~7 Hz), confirming the coupling relationship.

4.2. The Aromatic Region (δ 7.0 - 8.0 ppm)

The 1,4-disubstituted (para) benzene ring presents a classic and informative pattern. Because the two substituents (-Br and -CH(CH₃)NH₃⁺) are electronically different, the chemical environments of the protons ortho and meta to each substituent are distinct. This gives rise to an AA'BB' spin system, which often appears as two distinct "doublets" at moderate to high field strengths.[3][9]

  • Protons Hb (meta to Bromo, ortho to Ethylammonium):

    • Expected Chemical Shift: Approximately 7.4-7.5 ppm. These protons are ortho to the electron-withdrawing ethylammonium group, which deshields them.

    • Integration: 2H.

    • Multiplicity: A doublet (as part of the AA'BB' system). Each Hb proton is primarily coupled to its adjacent Hc proton.

  • Protons Hc (ortho to Bromo, meta to Ethylammonium):

    • Expected Chemical Shift: Approximately 7.6-7.7 ppm. Bromine is also an electron-withdrawing but deactivating group, and its influence, combined with the ring current, places these protons slightly further downfield.[9]

    • Integration: 2H.

    • Multiplicity: A doublet (as part of the AA'BB' system).

4.3. Exchangeable Protons (δ ~8.5-9.5 ppm)

  • Ammonium Protons (-N⁺H₃):

    • Expected Chemical Shift: Highly variable, but in DMSO-d₆, typically appears as a broad signal around 8.5-9.5 ppm. The chemical shift is sensitive to concentration, temperature, and residual water content.[10]

    • Integration: 3H.

    • Multiplicity: A broad singlet . Due to slow to intermediate exchange rates and quadrupolar broadening from the ¹⁴N nucleus, this signal is typically broad and rarely shows resolved coupling to the methine proton (Hd).[11]

Data Summary

The expected ¹H NMR spectral data for this compound in DMSO-d₆ are summarized below.

Proton LabelIntegrationApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ha (-CH₃)3H1.5-1.7Doublet (d)~7.0
Hd (-CH)1H4.4-4.6Quartet (q)~7.0
Hb (Aromatic)2H7.4-7.5Doublet (d)~8.5
Hc (Aromatic)2H7.6-7.7Doublet (d)~8.5
-N⁺H₃ 3H8.5-9.5Broad Singlet (br s)N/A

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive confirmation of its structure. Each signal in the spectrum can be logically assigned based on established principles of chemical shift, integration, and spin-spin coupling. The characteristic doublet of the methyl group, the downfield quartet of the methine proton, the distinct AA'BB' pattern of the aromatic ring, and the broad signal of the ammonium protons collectively form a unique spectral signature. This in-depth guide provides the framework for researchers to confidently interpret this spectrum, ensuring the quality and integrity of their chemical materials.

References

An In-depth Technical Guide to the 13C NMR Analysis of 1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Bromophenyl)ethanamine hydrochloride. As a critical analytical technique in organic chemistry and pharmaceutical development, 13C NMR spectroscopy offers unparalleled insight into the carbon framework of molecules. This document moves beyond a simple recitation of data, delving into the causal relationships between the molecular structure of this compound and its resulting 13C NMR spectrum. We will explore the theoretical underpinnings of chemical shifts, the influence of the aromatic bromine substituent and the protonated amine group, and provide a robust, self-validating protocol for sample preparation and spectral acquisition. This guide is designed to equip researchers with the expertise to predict, acquire, and accurately interpret the 13C NMR spectrum of this compound and structurally related molecules.

Introduction: The Structural Significance of this compound

1-(4-Bromophenyl)ethanamine is a key building block in the synthesis of various pharmaceutical compounds and a valuable intermediate in organic synthesis. Its structure, featuring a chiral center and a substituted aromatic ring, necessitates precise characterization to ensure purity, confirm identity, and understand its chemical behavior. The hydrochloride salt form is common for amines, enhancing their stability and solubility in polar solvents.

13C NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. By probing the magnetic environment of each unique carbon atom, it provides a detailed map of the carbon skeleton. This guide will provide a predictive analysis of the 13C NMR spectrum, a critical exercise for any scientist working with novel or modified compounds.

Theoretical Framework for Spectral Analysis

The 13C NMR chemical shift of a specific carbon atom is highly sensitive to its local electronic environment. Several factors influence the resonance position (δ, in ppm) of each carbon in this compound.

  • Hybridization: Aromatic sp2 carbons resonate at a lower field (higher ppm) than aliphatic sp3 carbons.[1] We therefore expect a clear separation between the signals for the benzene ring and the ethylamine side chain.

  • Inductive Effects: Electronegative atoms withdraw electron density, "deshielding" the adjacent carbon nuclei and shifting their signals downfield.[2][3] The bromine atom and the protonated amine group (-NH3+) are the key players here. The effect of electronegative substituents diminishes with distance.[3]

  • Substituent Effects on the Aromatic Ring: The bromine atom directly attached to the benzene ring has a significant impact. While bromine is electronegative, its "heavy atom effect" causes a shielding of the ipso-carbon (the carbon directly attached to bromine), shifting it upfield compared to what electronegativity alone would suggest.[4] The ortho- and meta-carbons will also be affected by a combination of inductive and resonance effects.

  • Protonation of the Amine: The formation of the hydrochloride salt involves the protonation of the amine group to form an ammonium cation (-NH3+). This group is significantly more electron-withdrawing than the neutral amine (-NH2). This increased inductive effect will cause a downfield shift for the adjacent carbons (the methine and methyl groups of the ethylamine moiety).[5]

To aid in the definitive assignment of each carbon signal, advanced NMR experiments such as Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable. A DEPT experiment can distinguish between methyl (CH3), methylene (CH2), and methine (CH) carbons.[6][7][8]

  • DEPT-90: Only CH (methine) carbons will appear as positive signals.

  • DEPT-135: CH and CH3 carbons will appear as positive signals, while CH2 carbons will appear as negative signals.

  • Quaternary Carbons: These carbons (with no attached protons) are absent in DEPT spectra but present in the standard broadband-decoupled 13C spectrum.[9]

Predicted 13C NMR Spectrum of this compound

The structure of this compound is presented below with each unique carbon atom numbered for assignment. Due to the para-substitution on the benzene ring, there is a plane of symmetry, resulting in four distinct aromatic signals and two aliphatic signals.

Caption: Molecular structure of this compound with carbon numbering.

Based on the theoretical principles outlined above and comparison with spectral data for analogous compounds such as 4-bromoethylbenzene[10][11] and various amine hydrochlorides[12][13][14][15], the following chemical shifts are predicted.

Carbon AtomCarbon TypePredicted Chemical Shift (δ, ppm)Rationale
C8 CH3~22-25Aliphatic methyl group, shifted slightly downfield due to the proximity of the electron-withdrawing -NH3+ group.
C7 CH~50-55Aliphatic methine carbon directly attached to the electron-withdrawing -NH3+ group, resulting in a significant downfield shift.
C4 C (Quaternary)~120-123Aromatic carbon attached to bromine. The "heavy atom effect" of bromine results in an upfield shift compared to other substituted carbons.[4]
C3, C5 CH~129-132Aromatic methine carbons meta to the ethylamine group and ortho to the bromine.
C2, C6 CH~132-135Aromatic methine carbons ortho to the ethylamine group and meta to the bromine.
C1 C (Quaternary)~140-143Aromatic carbon attached to the ethylamine side chain. This carbon is deshielded by the substituent.

Experimental Protocol for 13C NMR Analysis

The acquisition of a high-quality, reproducible 13C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

A. Sample Preparation

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterium oxide (D2O) or methanol-d4 (CD3OD) are common choices for hydrochloride salts. D2O is often preferred to allow for the exchange of the acidic N-H protons.

  • Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended.[16] Higher concentrations will reduce the acquisition time needed for a good signal-to-noise ratio.[17]

  • Filtration: Dissolve the sample in the deuterated solvent in a separate vial. To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is a common choice. However, the residual solvent signal is often used for calibration.

B. Instrument Parameters (for a 400 MHz Spectrometer)

  • Experiment: 1D Carbon with proton decoupling (zgpg30 or similar pulse program).

  • Solvent: Specify the deuterated solvent used (e.g., D2O).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds. A sufficient delay is crucial for accurate integration of quaternary carbons.

  • Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration. More scans will be required for dilute samples.

  • DEPT Experiments: Run DEPT-90 and DEPT-135 experiments to differentiate carbon types. These typically require fewer scans than the standard 13C spectrum.

Workflow for Spectral Interpretation

The following workflow, illustrated by the Graphviz diagram, provides a systematic approach to assigning the peaks in the acquired 13C NMR spectra.

G start Acquire Broadband Decoupled 13C, DEPT-90, and DEPT-135 Spectra count_peaks Count signals in Broadband 13C spectrum. Should be 6 unique carbons. start->count_peaks identify_quat Identify signals present in Broadband 13C but ABSENT in DEPT-135. These are Quaternary Carbons (C1, C4). count_peaks->identify_quat identify_ch2 Identify NEGATIVE signals in DEPT-135. Should be none for this molecule. count_peaks->identify_ch2 identify_ch_ch3 Identify POSITIVE signals in DEPT-135. These are CH and CH3 carbons. count_peaks->identify_ch_ch3 assign_c4 Assign signal at ~120-123 ppm to C4 (ipso-C attached to Br) due to heavy atom effect. identify_quat->assign_c4 assign_c1 Assign signal at ~140-143 ppm to C1. assign_c4->assign_c1 final Complete Assignment of all Carbon Signals assign_c1->final identify_ch2->final identify_ch Cross-reference with DEPT-90. Signals present are CH carbons (C2,C6; C3,C5; C7). identify_ch_ch3->identify_ch identify_ch3 Identify signals POSITIVE in DEPT-135 but ABSENT in DEPT-90. This is the CH3 carbon (C8). identify_ch_ch3->identify_ch3 assign_c7 Assign CH signal in aliphatic region (~50-55 ppm) to C7. identify_ch->assign_c7 assign_aromatic_ch Assign remaining aromatic CH signals (C2,C6 and C3,C5) based on substituent effects and comparison to known spectra. assign_c7->assign_aromatic_ch assign_aromatic_ch->final assign_c8 Assign CH3 signal in aliphatic region (~22-25 ppm) to C8. identify_ch3->assign_c8 assign_c8->final

Caption: Workflow for 13C NMR spectral assignment of this compound.

Conclusion

The 13C NMR analysis of this compound is a powerful method for its structural verification. A thorough understanding of the influence of the bromine and protonated amine substituents allows for a confident prediction of the chemical shifts for all six unique carbon atoms. By following a rigorous experimental protocol and employing a systematic interpretation workflow that includes DEPT experiments, researchers can unambiguously assign each resonance. This guide provides the foundational knowledge and practical insights necessary for scientists to leverage 13C NMR spectroscopy effectively in their research and development endeavors.

References

An In-Depth Technical Guide to the Mass Spectrometry of 1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the mass spectrometric analysis of 1-(4-Bromophenyl)ethanamine hydrochloride. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust understanding and application of these analytical techniques.

Introduction: The Analytical Significance of this compound

1-(4-Bromophenyl)ethanamine is a primary amine belonging to the substituted phenethylamine class. These compounds are of significant interest in medicinal chemistry and drug development due to their structural similarity to endogenous neurotransmitters. The hydrochloride salt form enhances the compound's stability and solubility. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this analyte, offering high sensitivity and specificity. A thorough understanding of its mass spectrometric behavior is crucial for impurity profiling, metabolite identification, and quality control.

Foundational Principles: Ionization and Isotopic Signature

The mass spectrometric analysis of this compound hinges on two core principles: the choice of ionization technique and the unique isotopic signature of bromine.

The Dichotomy of Ionization: Hard vs. Soft Techniques

The selection of an ionization method is paramount and dictates the nature of the resulting mass spectrum.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive fragmentation.[1] This is highly valuable for structural elucidation as the fragmentation pattern provides a detailed fingerprint of the molecule.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[2][3] This process imparts minimal excess energy to the analyte, typically resulting in the observation of the protonated molecule, [M+H]⁺.[3] ESI is particularly useful for determining the molecular weight of the analyte and is readily coupled with liquid chromatography (LC-MS).

The Bromine Isotopic Pattern: A Definitive Marker

A key identifying feature of 1-(4-Bromophenyl)ethanamine in mass spectrometry is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately a 1:1 ratio).[4][5][6][7][8] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by two mass-to-charge units (m/z), with nearly identical intensities. This M and M+2 pattern is a definitive indicator of the presence of bromine in the molecule or fragment.[4][5]

Experimental Protocols and Methodologies

A self-validating analytical workflow is built upon meticulous sample preparation and thoughtfully chosen instrumental parameters.

Sample Preparation: Addressing the Hydrochloride Salt

The hydrochloride salt form of the analyte requires specific consideration. Non-volatile salts can interfere with the ionization process and contaminate the mass spectrometer.

Protocol for LC-MS (ESI) Sample Preparation:

  • Initial Dissolution: Accurately weigh and dissolve the this compound sample in a suitable organic solvent such as methanol or acetonitrile, or in deionized water, to a stock concentration of 1 mg/mL.

  • Working Solution: Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a solvent compatible with the LC mobile phase. A common choice is a mixture of water and methanol or acetonitrile.

  • Acidification: To promote protonation for positive-ion ESI, it is beneficial to add a small amount of a volatile acid, such as 0.1% formic acid, to the final sample solution. Avoid non-volatile acids like hydrochloric acid or trifluoroacetic acid (TFA) in large amounts as they can cause ion suppression.[9]

  • Filtration: If any particulate matter is observed, filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the LC system and ESI needle.

Instrumentation and Analysis

3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

This is the preferred method for quantitative analysis and for analyzing samples from complex matrices.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like phenethylamines.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase for reverse-phase chromatography. Formic acid aids in peak shape and promotes ionization.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidThe organic phase for eluting the analyte.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate.A gradient elution is typically necessary to achieve good peak shape and resolution.
Ionization Mode Positive Electrospray Ionization (ESI+)The primary amine group is basic and readily accepts a proton to form a positive ion.
Scan Mode Full Scan (e.g., m/z 50-300) for identification. Selected Ion Monitoring (SIM) or MRM for quantification.Full scan allows for the observation of the molecular ion and its isotopic pattern. SIM or MRM enhances sensitivity and selectivity for targeted quantitative analysis.
In-source CID Can be applied to induce fragmentation for structural confirmation.Deliberate fragmentation within the ion source can provide structural information similar to tandem MS.[4][10]

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) with EI

For volatile, thermally stable compounds, GC-MS with EI provides detailed structural information through fragmentation. The free base form of 1-(4-Bromophenyl)ethanamine is more suitable for GC-MS than the hydrochloride salt. A derivatization step or a liquid-liquid extraction into an organic solvent after basification may be necessary.

ParameterRecommended SettingRationale
GC Column A non-polar or mid-polar capillary column (e.g., DB-5ms).Provides good separation for aromatic amines.
Inlet Temperature 250 °CEnsures complete volatilization of the analyte.
Ion Source Temp. 230 °CA standard temperature for EI sources.
Electron Energy 70 eVThe standard energy for EI, which produces reproducible fragmentation patterns and allows for library matching.
Scan Mode Full Scan (e.g., m/z 40-300)To capture the molecular ion and all significant fragment ions.

Interpretation of Mass Spectra

ESI Mass Spectrum: Identifying the Molecular Ion

In positive ion ESI-MS, the spectrum is expected to be relatively simple. The primary species observed will be the protonated free amine, [C₈H₁₀BrN + H]⁺.

  • Expected m/z: The molecular weight of the free amine (C₈H₁₀BrN) is approximately 200.08 g/mol .

  • The protonated molecule, [M+H]⁺, will exhibit a characteristic isotopic doublet:

    • A peak at m/z 200 corresponding to the molecule containing the ⁷⁹Br isotope.

    • A peak at m/z 202 corresponding to the molecule containing the ⁸¹Br isotope.

  • Intensity Ratio: The peaks at m/z 200 and 202 should have a relative intensity ratio of approximately 1:1.

EI Mass Spectrum: Deciphering the Fragmentation Pattern

The EI mass spectrum will be more complex, providing a wealth of structural information. The molecular ion (M⁺˙) will be observed as an isotopic doublet at m/z 199 and 201. The fragmentation is driven by the stability of the resulting ions and neutral losses.

Key Fragmentation Pathways:

  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for aliphatic amines.[11] It involves the cleavage of the C-C bond adjacent to the nitrogen atom. For 1-(4-Bromophenyl)ethanamine, this results in the loss of a methyl radical (•CH₃).

    • Fragment Ion: The resulting iminium ion, [C₇H₇BrN]⁺, is stabilized by resonance.

    • Expected m/z: This will appear as an isotopic doublet at m/z 184 and 186 . This is often the base peak in the spectrum due to the stability of the fragment.

  • Benzylic Cleavage: Cleavage of the bond between the ethylamine side chain and the phenyl ring can occur.

    • Fragment Ion: This would lead to the formation of a bromophenyl radical and the [C₂H₆N]⁺ ion at m/z 44 .

    • Alternatively, charge retention on the aromatic portion would form the bromobenzyl cation [C₇H₆Br]⁺, which is less likely but possible, appearing as a doublet at m/z 169 and 171 .

  • Loss of Ammonia (NH₃): Substituted phenethylamines can undergo fragmentation with the loss of ammonia, particularly in ESI with in-source CID.[4][10]

    • Fragment Ion: This would result from the protonated molecule [M+H]⁺ and would lead to a fragment at m/z 183 and 185 .

Summary of Expected Fragments:

Ion DescriptionProposed StructureExpected m/z (⁷⁹Br / ⁸¹Br)Ionization Mode
Protonated Molecular Ion[C₈H₁₀BrN + H]⁺200 / 202ESI
Molecular Ion[C₈H₁₀BrN]⁺˙199 / 201EI
α-Cleavage Fragment (Base Peak) [M - CH₃]⁺184 / 186 EI
Benzylic Cleavage Fragment[C₂H₆N]⁺44EI
Fragment from loss of NH₃ (from [M+H]⁺)[M+H - NH₃]⁺183 / 185ESI (in-source CID)

Visualizing Fragmentation and Workflows

Diagrams are essential for conceptualizing the analytical process and fragmentation pathways.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis (ESI+) s1 1. Dissolve HCl Salt (1 mg/mL in MeOH) s2 2. Dilute to Working Conc. (e.g., 5 µg/mL) s1->s2 s3 3. Acidify with 0.1% Formic Acid s2->s3 s4 4. Filter (0.22 µm) s3->s4 lc C18 Reverse-Phase LC s4->lc esi Electrospray Ionization (+) lc->esi ms Mass Analyzer esi->ms

Caption: Experimental workflow for LC-MS analysis.

Fragmentation M [C₈H₁₀BrN]⁺˙ m/z 199/201 (Molecular Ion) F1 [C₇H₇BrN]⁺ m/z 184/186 (Base Peak) M->F1 - •CH₃ (α-Cleavage) F2 [C₂H₆N]⁺ m/z 44 M->F2 - •C₇H₆Br (Benzylic Cleavage)

Caption: Key EI fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound is a powerful and definitive analytical technique. By selecting the appropriate ionization method, a wealth of information can be obtained, from molecular weight confirmation via soft ionization (ESI) to detailed structural elucidation through fragmentation analysis (EI). The characteristic 1:1 isotopic doublet for bromine serves as an ever-present and reliable marker for identifying the analyte and its fragments. The protocols and interpretations provided in this guide offer a robust framework for the successful analysis of this compound, empowering researchers in their drug development and scientific endeavors.

References

A Comprehensive Technical Guide to the Solubility of 1-(4-Bromophenyl)ethanamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

1-(4-Bromophenyl)ethanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its utility in drug discovery and development hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility. The ability to dissolve this compound in a suitable organic solvent is fundamental to reaction kinetics, purification processes, and the ultimate formulation of active pharmaceutical ingredients (APIs). This in-depth guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals. By understanding the principles that govern its solubility, scientists can make informed decisions in solvent selection, leading to more efficient and robust chemical processes.

Core Concepts: Understanding the Solubility of an Amine Salt

The solubility of this compound, an amine salt, is governed by the interplay of its ionic and organic components with the surrounding solvent molecules. The fundamental principle of "like dissolves like" is a useful starting point. As an ionic salt, it is inherently polar. The protonated amine group (R-NH3+) and the chloride anion (Cl-) create a strong ion-dipole interaction potential with polar solvents.

The structure of this compound consists of a polar ammonium chloride head and a less polar bromophenyl tail. This amphiphilic nature means its solubility will be a balance between the favorable interactions of the ionic portion with polar solvents and the interactions of the aromatic ring with various solvent types.

Several factors influence the dissolution of this compound:

  • Solvent Polarity: Polar solvents are generally better at solvating the ions of the salt, leading to higher solubility. Protic polar solvents, such as alcohols, can also engage in hydrogen bonding with the amine and chloride ions, further enhancing solubility.

  • Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the lattice energy of the solid.

  • Crystal Lattice Energy: The strength of the forces holding the ions together in the crystal lattice of the salt will affect how easily it dissolves. A higher lattice energy will generally lead to lower solubility.

The following diagram illustrates the key relationships governing the solubility of this compound.

G cluster_compound 1-(4-Bromophenyl)ethanamine HCl Properties cluster_solvent Solvent Properties Ionic_Head Polar Ammonium Chloride Group Solubility Solubility Ionic_Head->Solubility + (favors polar solvents) Organic_Tail Non-polar Bromophenyl Group Organic_Tail->Solubility - (hinders in polar solvents) Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility - Polarity Polarity (Polar vs. Non-polar) Polarity->Solubility + (like dissolves like) H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility + Temperature Temperature Temperature->Solubility + (generally)

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Profile

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of strong hydrogen bonding and solvating both the cation and anion effectively.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to HighHigh polarity and ability to solvate cations well, though anion solvation is weaker than in protic solvents.
Polar Aprotic Acetonitrile, AcetoneLow to ModerateModerate polarity but less effective at solvating the ionic components compared to DMSO or alcohols.
Less Polar Dichloromethane, ChloroformVery LowLimited ability to solvate the charged species of the salt.
Non-polar Toluene, Hexane, Diethyl EtherInsolubleLacks the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the salt.

Disclaimer: This table provides an estimated qualitative solubility profile. It is imperative for researchers to determine the quantitative solubility for their specific application and conditions.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain reliable and accurate solubility data, a well-controlled experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3] This protocol provides a self-validating system for generating trustworthy data.

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

    • Alternatively, for finer suspensions, centrifuge the vials at the same temperature to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Sample Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula:

      S (mg/mL) = C × DF

      Where:

      • C is the concentration of the diluted sample in mg/mL determined from the analysis.

      • DF is the dilution factor.

Experimental Workflow Diagram

The following diagram outlines the workflow for the shake-flask solubility determination method.

G start Start prep Prepare Supersaturated Solution (Excess solid + Solvent) start->prep equilibrate Equilibrate (Constant Temperature Shaking for 24-48h) prep->equilibrate separate Phase Separation (Sedimentation or Centrifugation) equilibrate->separate filter Collect and Filter Supernatant separate->filter analyze Analyze Concentration (HPLC or UV-Vis) filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

pKa value of 1-(4-Bromophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the pKa of 1-(4-Bromophenyl)ethanamine Hydrochloride

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a comprehensive technical overview of the pKa of this compound, a chiral building block relevant in the synthesis of various biologically active molecules. While a definitive experimentally determined pKa is not widely published, this document synthesizes theoretical predictions, discusses the underlying chemical principles that govern its acidity, and presents detailed, field-proven protocols for its empirical determination using potentiometric and spectrophotometric methods.

Introduction and Significance

1-(4-Bromophenyl)ethanamine is a substituted phenethylamine derivative. In pharmaceutical applications, it is typically handled as its hydrochloride salt to improve stability and aqueous solubility. The basicity of the primary amine group is the key determinant of its ionization state at physiological pH. Understanding the pKa of its conjugate acid is therefore not an academic exercise, but a fundamental requirement for:

  • Formulation Development: Predicting the solubility of the drug substance in various pH environments.

  • Pharmacokinetic Modeling: Estimating the extent of absorption in different segments of the gastrointestinal tract and its ability to cross biological membranes.[1][2]

  • Drug-Receptor Interactions: Understanding the ionization state of the molecule at the target site, which can be crucial for binding affinity.

This guide will elucidate the factors influencing the pKa of this compound and provide robust methodologies for its precise measurement.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any active pharmaceutical ingredient (API) is to understand its structure and core properties.

Chemical Structure:

Chemical Structure of 1-(4-Bromophenyl)ethanamine
Figure 1. Structure of 1-(4-Bromophenyl)ethanamine.

The key functional groups are the primary amine (-NH2), which acts as a base, and the para-substituted bromophenyl ring, which electronically influences the amine's basicity.

PropertyValueSource
Molecular Formula C₈H₁₀BrN[3]
Molecular Weight 200.08 g/mol [3]
Appearance Colorless to almost colorless clear liquid[3][4]
Predicted pKa 8.82 ± 0.10[5]

Note: The pKa value listed is for the conjugate acid of the amine (R-NH₃⁺ ⇌ R-NH₂ + H⁺). This value is computationally predicted and serves as a strong estimate pending experimental verification.

Theoretical Framework: Electronic Substituent Effects

The basicity of the amine in 1-(4-Bromophenyl)ethanamine is modulated by the electronic effects of the para-bromo substituent. This influence is a classic example of the interplay between inductive and resonance effects.

  • Inductive Effect (-I): Bromine is an electronegative atom. It withdraws electron density from the benzene ring through the sigma (σ) bond framework. This electron withdrawal is transmitted to the benzylic carbon and, subsequently, to the amino group. This reduction in electron density on the nitrogen atom destabilizes the conjugate acid (R-NH₃⁺), making the amine less basic (i.e., its conjugate acid is stronger, resulting in a lower pKa) compared to an unsubstituted alkylamine.

  • Resonance Effect (+M or +R): The bromine atom possesses lone pairs of electrons that can be delocalized into the pi (π) system of the benzene ring. This donation of electron density increases the electron density on the nitrogen, stabilizing the conjugate acid and making the amine more basic (higher pKa).

For halogens, the inductive (-I) effect is generally stronger and outweighs the resonance (+M) effect.[6] Therefore, the 4-bromo substituent acts as a net electron-withdrawing group, rendering 1-(4-Bromophenyl)ethanamine a weaker base than the parent phenethylamine. However, the partial opposition by the resonance effect makes it less electron-withdrawing than a group like nitro (-NO₂) or cyano (-CN), which exhibit strong -I and -M effects.[6]

electronic_effects cluster_molecule 1-(4-Bromophenyl)ethanamine cluster_effects Electronic Effects Br Br C4 C Br->C4 Inductive Inductive Effect (-I) Electron withdrawal via σ-bonds Br->Inductive causes Resonance Resonance Effect (+M) Electron donation via π-system Br->Resonance causes C_ring Phenyl Ring C4->C_ring C_alpha CH C_ring->C_alpha NH2 NH₂ C_alpha->NH2 Net Net Effect: Weakly Electron-Withdrawing (Basicity is reduced) Inductive->Net Resonance->Net Net->NH2 influences

Diagram 1: Electronic effects influencing amine basicity.

Experimental Determination of pKa

Precise pKa determination is essential for regulatory submissions and robust drug development. Potentiometric titration is the most common and reliable method, while UV-Vis spectrophotometry offers a valuable alternative, especially for compounds with low solubility.[7]

Method 1: Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve. The pKa is the pH at which the concentrations of the protonated (conjugate acid) and deprotonated (free base) forms are equal.[8]

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).[8][9]

  • Solution Preparation:

    • Analyte: Accurately weigh and dissolve this compound in deionized, CO₂-free water to a final concentration of approximately 1-10 mM.[8][9] To ensure full dissolution, a small amount of co-solvent like methanol may be used, though this can slightly alter the apparent pKa.[2]

    • Titrant: Prepare and standardize a 0.1 M NaOH solution.

    • Ionic Strength: Add a background electrolyte, such as 0.15 M KCl, to the analyte solution to maintain a constant ionic strength throughout the titration.[8][9]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a thermostatted vessel with a magnetic stirrer.[9]

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement.[9]

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL), allowing the pH reading to stabilize after each addition.

    • Record the pH value and the total volume of titrant added. Continue well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point (Vₑ).

    • The half-equivalence point is Vₑ / 2.

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[9]

potentiometric_workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis node_prep node_prep node_proc node_proc node_data node_data node_result node_result A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (1-10 mM in 0.15M KCl) A->B C Standardize 0.1 M NaOH Titrant B->C D Purge Analyte with N₂ C->D E Add NaOH Titrant in Increments D->E F Record pH vs. Volume Added E->F G Plot Titration Curve (pH vs. Volume) F->G H Calculate 1st Derivative (ΔpH/ΔV) to find Equivalence Point (Vₑ) G->H I Determine pH at Vₑ/2 H->I Result pKa Value I->Result

Diagram 2: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry

This technique is advantageous for potent or poorly soluble compounds and relies on the difference in the UV-Vis absorption spectra between the ionized and non-ionized forms of the molecule.[1][10]

Detailed Experimental Protocol:

  • Spectral Scan:

    • Record the UV-Vis spectrum (e.g., 200-400 nm) of the compound in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated species (BH⁺).

    • Record the spectrum in a strongly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the free base (B).

    • Identify an analytical wavelength (λ) where the difference in absorbance between BH⁺ and B is maximal.

  • Solution Preparation:

    • Prepare a series of at least 7-10 buffer solutions of constant ionic strength with accurately known pH values, spanning the predicted pKa (e.g., pH 7.8 to 9.8 in 0.2 pH unit increments).[1]

    • Prepare a stock solution of the compound.

  • Absorbance Measurement:

    • Add a small, constant volume of the compound stock solution to a known volume of each buffer solution, as well as the 0.1 M HCl and 0.1 M NaOH solutions.

    • Measure the absorbance of each solution at the pre-determined analytical wavelength (λ).

  • Data Analysis:

    • Let Aᵢ be the absorbance in an intermediate pH buffer, Aₐ be the absorbance in strong acid (BH⁺), and Aᵦ be the absorbance in strong base (B).

    • Calculate the pKa for each buffer solution using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(Aᵦ - Aᵢ) / (Aᵢ - Aₐ)]

    • Alternatively, plot absorbance (Aᵢ) versus pH. This will yield a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[1]

    • Average the pKa values obtained from the different buffer measurements to get the final result.

spec_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis node_prep node_prep node_proc node_proc node_data node_data node_result node_result A Scan Spectra in 0.1M HCl (BH⁺) and 0.1M NaOH (B) B Select Analytical Wavelength (λ) A->B C Prepare Buffer Series (spanning predicted pKa) B->C D Prepare Samples in each Buffer C->D E Measure Absorbance (Aᵢ) at λ D->E G Plot Absorbance vs. pH E->G H Identify Inflection Point of Sigmoidal Curve G->H Result pKa Value H->Result

Diagram 3: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The pKa of this compound is a fundamental parameter for its application in pharmaceutical research. With a computationally predicted value of 8.82, it is expected to exist predominantly in its protonated, water-soluble form at physiological pH.[5] This basicity is a direct consequence of its molecular structure, specifically the electron-withdrawing nature of the para-bromo substituent tempering the basicity of the primary amine. For drug development professionals, an accurate experimental determination of this value is non-negotiable. The potentiometric and spectrophotometric protocols detailed herein represent robust, reliable, and industry-standard methods for achieving this critical characterization, providing the foundational data needed for rational drug design, formulation, and pharmacokinetic modeling.

References

The Pivotal Role of 1-(4-Bromophenyl)ethanamine Hydrochloride in Modern Stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The precise control of stereochemistry is a cornerstone of modern drug discovery and fine chemical synthesis. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles, making the production of single-enantiomer compounds a regulatory and safety imperative. This technical guide provides an in-depth examination of 1-(4-Bromophenyl)ethanamine hydrochloride, a critical tool in the field of stereochemistry. We will explore its fundamental principles and applications, focusing on its primary role as a chiral resolving agent for the separation of racemic acids via diastereomeric salt crystallization. Furthermore, we will discuss its utility as a versatile chiral building block in asymmetric synthesis. This guide is intended to provide researchers and process chemists with both the theoretical underpinnings and practical, field-proven insights required to effectively leverage this reagent in their work.

Introduction: The Challenge of Chirality in Synthesis

Many organic molecules are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. While enantiomers share identical physical properties like melting point, boiling point, and solubility in achiral solvents, their interaction with other chiral entities—such as biological receptors—can differ dramatically. A classic and cautionary example is Thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen[1].

Synthesizing a chiral molecule from achiral precursors typically results in a 50:50 mixture of both enantiomers, known as a racemate or racemic mixture[1]. The separation of this mixture into its constituent enantiomers is a process called chiral resolution[1][2]. 1-(4-Bromophenyl)ethanamine, as a readily available, enantiomerically pure amine, serves as an indispensable reagent for achieving this separation, particularly for racemic carboxylic acids.

The Core Principle: Resolution via Diastereomeric Salt Formation

The foundation of classical resolution lies in a simple, yet powerful, strategy: temporarily convert the indistinguishable enantiomers into diastereomers. Diastereomers are stereoisomers that are not mirror images and, crucially, possess different physical properties, including solubility[1][3]. This difference provides a physical handle for separation.

1-(4-Bromophenyl)ethanamine is a chiral base. When an enantiomerically pure form, such as (S)-(-)-1-(4-bromophenyl)ethanamine, is reacted with a racemic mixture of a carboxylic acid (containing both R-acid and S-acid), it forms a mixture of two diastereomeric salts:

  • (S)-Amine • (R)-Acid

  • (S)-Amine • (S)-Acid

These two salts, having different three-dimensional arrangements, will exhibit different crystal packing energies and solvation properties. This divergence in physical characteristics, most importantly solubility in a given solvent system, is the key to their separation, typically by fractional crystallization[2][4][5].

G cluster_0 Initial State: Racemic Mixture cluster_1 Step 1: Salt Formation cluster_2 Step 2: Diastereomer Formation cluster_3 Step 3: Separation cluster_4 Step 4: Liberation Racemic_Acid Racemic Carboxylic Acid (R-Acid & S-Acid) (Identical Solubility) Resolving_Agent Add Chiral Resolving Agent (e.g., (S)-1-(4-Bromophenyl)ethanamine) Diastereomers Mixture of Diastereomeric Salts ((R-Acid)-(S-Amine) & (S-Acid)-(S-Amine)) (Different Solubilities) Resolving_Agent->Diastereomers Crystallization Fractional Crystallization (Based on Solubility Difference) Diastereomers->Crystallization Less_Soluble Less Soluble Salt Crystallizes (e.g., (R-Acid)-(S-Amine)) Crystallization->Less_Soluble More_Soluble More Soluble Salt Stays in Solution (e.g., (S-Acid)-(S-Amine)) Crystallization->More_Soluble Acidification1 Acidification (e.g., HCl) Less_Soluble->Acidification1 Acidification2 Acidification (e.g., HCl) More_Soluble->Acidification2 Pure_R Pure R-Acid Acidification1->Pure_R Recovered_Amine1 Recovered (S)-Amine HCl Acidification1->Recovered_Amine1 Pure_S Pure S-Acid Acidification2->Pure_S Recovered_Amine2 Recovered (S)-Amine HCl Acidification2->Recovered_Amine2

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Field-Proven Protocol: Resolution of a Racemic Carboxylic Acid

This section outlines a generalized, self-validating protocol for the resolution of a racemic carboxylic acid using (S)-1-(4-bromophenyl)ethylamine. The causality behind each step is explained to ensure scientific integrity.

Core Directive: The success of a resolution is not guaranteed and is highly dependent on the specific substrate and solvent system. Therefore, a screening approach is fundamental.

Step 1: Solvent and Stoichiometry Screening (The Trustworthiness Pillar)

Causality: The difference in solubility between diastereomeric salts can be marginal. The choice of solvent is the most critical variable influencing the efficiency of the separation. A solvent must be selected in which one salt is sparingly soluble while the other is freely soluble.

Methodology:

  • In parallel vials, dissolve the racemic acid (e.g., 100 mg per vial).

  • Add 0.5-1.0 molar equivalents of the chiral resolving agent, (S)-1-(4-bromophenyl)ethylamine. Using 0.5 equivalents is often more efficient for initial screening as it prevents the precipitation of the more soluble salt[6].

  • To each vial, add a different solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, ethyl acetate, isopropanol/water mixtures).

  • Heat the mixtures to achieve full dissolution, then allow them to cool slowly to ambient temperature, followed by further cooling in an ice bath.

  • Observe for crystal formation. The ideal system is one that produces a good yield of crystalline solid.

  • Isolate the solid by filtration and analyze the enantiomeric excess (ee) of the acid after liberation (see Step 3) via chiral HPLC or SFC. This analysis provides direct validation of the screen's success.

Step 2: Preparative Scale Resolution and Crystallization

Causality: Once an effective solvent system is identified, the process is scaled. Controlled cooling is essential to promote the growth of large, pure crystals and prevent the rapid precipitation (crashing out) of both diastereomers.

Methodology:

  • Charge a reactor with the racemic acid and the chosen solvent.

  • Add 0.5-0.6 equivalents of (S)-1-(4-bromophenyl)ethylamine.

  • Heat the mixture to reflux to ensure complete dissolution and salt formation.

  • Cool the solution slowly and controllably. Seeding with a small crystal from the screening experiment can be highly beneficial to induce crystallization of the desired diastereomer[6].

  • Hold the resulting slurry at a low temperature (e.g., 0-5 °C) for several hours to maximize the yield of the less soluble salt.

  • Isolate the crystalline solid by filtration, washing with a small amount of the cold solvent to remove residual mother liquor containing the more soluble diastereomer.

Step 3: Liberation of the Pure Enantiomer and Reagent Recovery

Causality: The diastereomeric salt must be cleaved to isolate the desired enantiomerically pure acid and recover the valuable resolving agent. This is a simple acid-base chemistry step.

Methodology:

  • Suspend the isolated diastereomeric salt in water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylate, forming the free carboxylic acid, and ensures the amine remains in the aqueous phase as its hydrochloride salt.

  • Separate the layers. The organic layer now contains the enantiomerically pure carboxylic acid. The aqueous layer contains the this compound.

  • Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure to yield the pure enantiomer.

  • To recover the resolving agent, the aqueous layer can be basified (e.g., with NaOH) to deprotonate the amine hydrochloride, followed by extraction into an organic solvent.

Data Validation and Presentation

All stages of the process must be validated with analytical data. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the standard for determining enantiomeric excess.

Table 1: Representative Data from a Successful Resolution

Parameter Value Justification
Resolving Agent (S)-1-(4-Bromophenyl)ethylamine Commercially available in high enantiopurity.
Optimal Solvent Isopropanol:Water (9:1) Provided the best solubility differential in screening.
Yield of Diastereomeric Salt 45% Theoretical maximum is 50% for one enantiomer.
d.e. of Crystalline Salt >98% Indicates excellent separation during crystallization.

| e.e. of Recovered Acid | >99% | Final validation of a successful resolution. |

Role in Asymmetric Synthesis: A Chiral Auxiliary

Beyond resolution, 1-(4-bromophenyl)ethanamine serves as a powerful chiral auxiliary . A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a subsequent chemical reaction to occur stereoselectively[7].

The typical workflow is as follows:

  • Attachment: The amine is coupled with an achiral carboxylic acid to form a chiral amide.

  • Stereoselective Reaction: The bulky bromophenyl group on the auxiliary sterically blocks one face of a reactive intermediate (e.g., an enolate), forcing an incoming reagent (e.g., an alkyl halide) to approach from the opposite, less hindered face. This results in the preferential formation of one new stereocenter.

  • Cleavage: The auxiliary is chemically removed (e.g., by hydrolysis), releasing the now enantiomerically enriched product and allowing for the recovery of the auxiliary.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Stereoselective Reaction cluster_2 Step 3: Cleavage Achiral_Acid Achiral Carboxylic Acid Chiral_Amide Formation of Chiral Amide Achiral_Acid->Chiral_Amide Chiral_Auxiliary (S)-1-(4-Bromophenyl)ethanamine (Chiral Auxiliary) Chiral_Auxiliary->Chiral_Amide Enolate Enolate Formation (Base) Chiral_Amide->Enolate Alkylation Diastereoselective Alkylation (Steric hindrance from auxiliary directs incoming electrophile) Enolate->Alkylation Hydrolysis Hydrolysis (Acid or Base) Alkylation->Hydrolysis Product Enantiomerically Enriched Carboxylic Acid Hydrolysis->Product Recovered_Aux Recovered Chiral Auxiliary Hydrolysis->Recovered_Aux

Caption: Asymmetric Synthesis Workflow using a Chiral Auxiliary.

This approach is a cornerstone of asymmetric synthesis, offering an alternative to resolution that can be more atom-economical by avoiding the discard of 50% of the material. The bromophenyl moiety is particularly useful as it can be further functionalized via cross-coupling reactions, expanding its utility as a versatile chiral building block[8][9].

Physicochemical Properties & Handling

Accurate knowledge of a reagent's properties is critical for experimental design and safety.

Table 2: Properties of this compound

Property Value Source
CAS Number 90006-14-7 [10][11]
Molecular Formula C₈H₁₁BrClN [12]
Molecular Weight 236.54 g/mol
Appearance White to off-white solid
Melting Point 212-214 °C [11]
Storage Inert atmosphere, Room Temperature [11]

| Key Hazard Statements | H302, H315, H319, H335 |[11] |

Safety & Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[11]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-impact reagent in the field of stereochemistry. Its primary application as a chiral resolving agent provides a robust, scalable, and reliable method for the separation of racemic carboxylic acids—a common challenge in pharmaceutical development. The straightforward process of diastereomeric salt formation and crystallization remains one of the most practical approaches for obtaining enantiomerically pure compounds at scale. Furthermore, its utility as a chiral auxiliary and synthetic building block underscores its versatility. For any scientist or researcher engaged in the synthesis of chiral molecules, a thorough understanding of the principles and protocols detailed in this guide is essential for success.

References

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis with 1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(4-Bromophenyl)ethanamine hydrochloride, a pivotal chiral building block in modern asymmetric synthesis. Moving beyond a mere recitation of facts, this document elucidates the fundamental principles and practical applications of this reagent, tailored for researchers, chemists, and professionals in drug development. We will detail its primary role as a high-efficacy chiral resolving agent, its function as a precursor for sophisticated chiral ligands used in asymmetric catalysis, and its potential as a chiral auxiliary. Each section includes not only the theoretical underpinnings but also detailed, field-tested protocols and the causality behind critical experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Imperative of Chirality and the Role of 1-(4-Bromophenyl)ethanamine

In the pharmaceutical and life sciences industries, the stereochemistry of a molecule is not a trivial detail; it is often the determinant of biological activity. Most bioactive molecules are chiral, and frequently, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and organic synthesis.[2]

1-(4-Bromophenyl)ethanamine is a versatile chiral amine that serves as a powerful tool in the chemist's arsenal for achieving stereochemical control. Its structure is advantageous for several reasons:

  • Stereogenic Center: The chiral carbon alpha to the amino group provides the basis for stereochemical discrimination.

  • Basic Amino Group: The primary amine is a convenient handle for forming salts, amides, and imines.

  • Aromatic Ring: The phenyl group provides a rigid scaffold, influencing steric interactions.

  • Bromo Substituent: The bromine atom at the para-position is a key functional group for further synthetic elaboration, particularly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[3]

This guide will focus on the practical application of its hydrochloride salt, which is often preferred for its crystalline nature, stability, and ease of handling.

Core Application: Chiral Resolution via Diastereomeric Salt Crystallization

The most widespread and industrially scalable application of 1-(4-Bromophenyl)ethanamine is as a chiral resolving agent for racemic carboxylic acids.[4] This classical method remains a robust and cost-effective alternative to asymmetric synthesis or preparative chiral chromatography.[5]

Principle of Resolution

The technique hinges on the reaction between a racemic mixture of a chiral acid (a 1:1 mixture of R- and S-enantiomers) and a single enantiomer of a chiral base, such as (S)-1-(4-Bromophenyl)ethanamine. This reaction forms a mixture of two diastereomeric salts.[6]

  • (R)-Acid + (S)-Base → (R,S)-Diastereomeric Salt

  • (S)-Acid + (S)-Base → (S,S)-Diastereomeric Salt

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most critically, different solubilities in a given solvent system.[7] By carefully selecting the solvent and crystallization conditions, one diastereomer can be induced to crystallize preferentially from the solution, while the other remains in the mother liquor. This physical separation of the diastereomers, followed by the liberation of the acid and base, yields the enantiomerically enriched acid.[5]

General Protocol for Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a self-validating workflow for screening and optimization. The causality behind solvent choice and stoichiometry is critical for success.

Materials and Reagents:

  • Racemic carboxylic acid

  • (R)-(+)- or (S)-(-)-1-(4-Bromophenyl)ethanamine hydrochloride

  • Aqueous base (e.g., 2M NaOH) for converting the amine hydrochloride to the free base

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Screening solvents for crystallization (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and their mixtures with water)

  • Aqueous acid (e.g., 2M HCl) for liberation of the resolved acid

Step-by-Step Methodology:

  • Liberation of the Chiral Amine (Free Base):

    • Dissolve this compound in water.

    • Add 2M NaOH solution dropwise while stirring until the pH is strongly basic (pH > 12), precipitating the oily free base.

    • Extract the aqueous layer three times with an organic solvent like dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the pure amine free base. Caution: The free amine is corrosive.[8][9]

  • Diastereomeric Salt Formation & Screening:

    • Dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a heated screening solvent.

    • In a separate flask, dissolve the chiral amine free base (0.5-1.0 equivalents) in the same solvent. Rationale for Stoichiometry: Using 0.5 equivalents of the resolving agent is often the most efficient method for a rapid screen, as it can lead to a higher enantiomeric enrichment in the crystalline salt.[4] Using 1.0 equivalent relies on the intrinsic solubility difference between the two diastereomeric salts themselves.[10]

    • Add the amine solution to the acid solution. Stir and observe for spontaneous precipitation. If no solid forms, allow the solution to cool slowly to room temperature, then to 0-5 °C. If necessary, induce crystallization by scratching the flask or adding a seed crystal.

    • Screen a matrix of solvents to identify the system that provides both good crystal formation and high diastereomeric excess.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Analyze a small sample of the crystalline salt by chiral HPLC or by liberating the acid and measuring its optical rotation to determine the diastereomeric/enantiomeric excess.

    • If the enantiomeric excess (e.e.) is insufficient, recrystallize the salt from the same or a different solvent system.

  • Liberation of the Enantiopure Acid:

    • Suspend the purified diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and water.

    • Add 2M HCl solution and stir until the solid dissolves completely and the aqueous layer is acidic (pH < 2).

    • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent:

    • The chiral amine can be recovered from the acidic aqueous layer from Step 4 by basifying with NaOH and extracting with an organic solvent, as described in Step 1.

Visualization of the Resolution Workflow

G cluster_start Initial Materials cluster_process Resolution Process cluster_separation Separated Components cluster_liberation Liberation Step cluster_final Final Products racemic_acid Racemic Acid (R/S Mixture) salt_formation Step 1: Salt Formation in appropriate solvent racemic_acid->salt_formation chiral_amine (S)-1-(4-Bromophenyl)ethanamine (Resolving Agent) chiral_amine->salt_formation crystallization Step 2: Fractional Crystallization (e.g., (S,S) salt is less soluble) salt_formation->crystallization filtration Step 3: Filtration crystallization->filtration solid_salt Solid Phase: Enriched (S,S) Salt filtration->solid_salt Solid mother_liquor Mother Liquor: Enriched (R,S) Salt filtration->mother_liquor Liquid liberation_solid Acidification (HCl) & Extraction solid_salt->liberation_solid liberation_liquor Acidification (HCl) & Extraction mother_liquor->liberation_liquor enantio_s Enantiopure (S)-Acid liberation_solid->enantio_s recovered_amine Recovered (S)-Amine liberation_solid->recovered_amine enantio_r Enantiopure (R)-Acid liberation_liquor->enantio_r liberation_liquor->recovered_amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Key Factors for Successful Resolution
ParameterCausality and Expert InsightTypical Range / Conditions
Solvent Choice The solvent system is the most critical variable. It must provide a significant solubility differential between the diastereomeric salts. Protic solvents (alcohols) and polar aprotic solvents (acetonitrile, ethyl acetate) are common starting points. Mixed solvent systems (e.g., ethanol/water) can be used to fine-tune solubility.Alcohols (IPA, EtOH), Esters (EtOAc), Ketones (Acetone), Water mixtures.
Stoichiometry As noted, using 0.5 eq of resolving agent can be more efficient, creating a system where the desired salt precipitates from a solution containing the free unwanted enantiomer and the soluble diastereomer, often driving higher initial purity.[4][10]0.5 to 1.0 molar equivalents of amine per equivalent of racemic acid.
Temperature A controlled cooling profile is essential to promote the growth of large, pure crystals and prevent the co-precipitation of the more soluble diastereomer. A rapid crash-cooling often traps impurities.Dissolution at reflux, slow cooling to 20-25°C, followed by aging at 0-5°C.
Purity of Substrate Impurities in the racemic starting material can inhibit crystallization or become incorporated into the crystal lattice, reducing the achievable enantiomeric excess.[4]>98% purity recommended for starting materials.

Application as a Precursor for Chiral Ligands

Beyond resolution, the amine serves as a valuable starting material for the synthesis of more complex chiral ligands used in transition-metal-catalyzed asymmetric reactions.[11] The primary amine can be readily converted into imines (Schiff bases) or amides, which can then be further functionalized.

Synthesis of a Chiral Schiff Base Ligand

Chiral Schiff bases are versatile ligands that can coordinate with various metals (e.g., Cu, Ti, V) to catalyze a range of asymmetric transformations.[12][13]

Protocol: Synthesis of a (R)-1-(4-Bromophenyl)ethyl-derived Salicylaldimine Ligand

This protocol is adapted from the synthesis of similar photochromic Schiff bases.[12]

Materials and Reagents:

  • (R)-(+)-1-(4-Bromophenyl)ethanamine

  • A substituted salicylaldehyde (e.g., 2-hydroxy-5-nitrobenzaldehyde)

  • Anhydrous Ethanol or Methanol

  • Nitrogen atmosphere apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the salicylaldehyde derivative (1.0 equivalent) in anhydrous ethanol.

  • Imine Formation: Add (R)-(+)-1-(4-Bromophenyl)ethanamine (1.0 equivalent) to the solution. The reaction is often accompanied by a color change.

  • Reaction Completion: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Cool the reaction mixture. The Schiff base product will often crystallize directly from the solution. If not, reduce the solvent volume under vacuum to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Visualization of Ligand Synthesis and Metal Coordination

G cluster_products Products amine (R)-1-(4-Bromophenyl)ethanamine ligand Chiral Schiff Base Ligand amine->ligand + EtOH, Δ - H₂O aldehyde Substituted Salicylaldehyde aldehyde->ligand + EtOH, Δ - H₂O catalyst Active Metal Catalyst (e.g., Cu(II) Complex) ligand->catalyst + Coordination metal Metal Salt (e.g., Cu(OAc)₂) metal->catalyst + Coordination

Caption: Synthesis of a chiral Schiff base ligand and subsequent metal complexation.

The bromine atom on the ligand provides a powerful tool for creating even more sophisticated catalytic systems. It can be used in Suzuki or other cross-coupling reactions to attach the ligand to a polymer support for catalyst recycling or to build larger, more complex multidentate ligand structures.[3]

Physicochemical Properties and Safety Data

Accurate data is essential for experimental design and safety. The properties for the enantiomeric forms are largely identical except for the sign of optical rotation.

PropertyValueSource
Chemical Name (R)-(+)-1-(4-Bromophenyl)ethanamine[8]
CAS Number 45791-36-4[8]
Molecular Formula C₈H₁₀BrN[14]
Molecular Weight 200.08 g/mol [14]
Appearance Colorless to light yellow liquid[8]
Density 1.390 g/mL at 20 °C[8]
Optical Rotation ([α]₂₀/D) +20.5 ± 1° (c = 3% in methanol)[8]
Hazard Codes H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H411 (Toxic to aquatic life with long lasting effects)[8][9]
Signal Word Danger[8][9]

Handling Precautions: Always handle 1-(4-Bromophenyl)ethanamine and its salts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The material is corrosive and can cause severe burns.[8][9]

Conclusion

This compound is a cornerstone reagent for asymmetric synthesis, demonstrating exceptional utility and versatility. Its primary application as a resolving agent provides a reliable and scalable pathway to enantiomerically pure carboxylic acids, a critical step in the development of many active pharmaceutical ingredients. Furthermore, its role as a synthetic precursor for chiral ligands opens avenues to novel catalytic systems, where the integrated bromo-functionality allows for extensive post-synthesis modification. This guide has provided the foundational principles and actionable protocols to empower researchers to effectively leverage this valuable chiral building block in their synthetic endeavors.

References

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 1-(4-Bromophenyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the strategic utilization of 1-(4-Bromophenyl)ethanamine hydrochloride as a versatile starting material for the synthesis of high-value pharmaceutical intermediates. This bifunctional building block, possessing both a primary amine and an aryl bromide, offers two orthogonal synthetic handles for molecular elaboration. We present field-proven methodologies for selective N-acylation followed by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination. The protocols are designed for robustness and scalability, with a focus on explaining the causal relationships behind reagent selection and reaction conditions to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the 1-(4-Bromophenyl)ethanamine Scaffold

The 1-phenylethylamine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its role in mimicking endogenous catecholamines like dopamine and norepinephrine, allowing derivatives to interact with a wide array of biological targets, including G-protein-coupled receptors (GPCRs) and enzymes.[2] The specific derivative, 1-(4-Bromophenyl)ethanamine, is of particular strategic importance for two reasons:

  • Chiral Integrity: It is readily available in both racemic and enantiomerically pure forms, such as (S)-(-)-1-(4-Bromophenyl)ethanamine.[4][5] This allows for the direct synthesis of stereochemically defined drug candidates, a critical requirement for modern pharmaceuticals to improve efficacy and reduce off-target side effects.

  • Synthetic Versatility: The molecule contains two distinct reactive sites: a nucleophilic primary amine and an electrophilic aryl bromide. This orthogonality allows for a stepwise, controlled diversification. The amine can be readily functionalized, for example, through acylation, while the aryl bromide serves as a handle for powerful carbon-carbon and carbon-nitrogen bond-forming cross-coupling reactions.

This guide focuses on a primary synthetic strategy: initial functionalization of the amine followed by diversification at the aryl position. The starting material is the hydrochloride (HCl) salt, which enhances stability and shelf-life. It is crucial to recognize that the amine is protonated; therefore, all subsequent reactions require the addition of a base to liberate the free, nucleophilic amine in situ or in a prior neutralization step.

Synthetic Workflow Overview

The synthetic utility of 1-(4-Bromophenyl)ethanamine HCl can be visualized as a divergent workflow. The initial step involves converting the primary amine into a stable, functionalized moiety, most commonly an amide via N-acylation. This intermediate then becomes the substrate for subsequent palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or amino groups at the 4-position of the phenyl ring.

Synthetic_Workflow A 1-(4-Bromophenyl)ethanamine HCl B N-Acylation A->B  Acyl Chloride/Anhydride,  Base (e.g., DIPEA) C N-(1-(4-bromophenyl)ethyl)amide Intermediate B->C D Suzuki-Miyaura Coupling C->D  Ar-B(OH)₂, Pd Catalyst,  Base (e.g., K₃PO₄) E Buchwald-Hartwig Amination C->E  R₂NH, Pd Catalyst/Ligand,  Base (e.g., NaOtBu) F Biaryl Amide Products (C-C Bond Formed) D->F G Diaryl Amine-derived Amide Products (C-N Bond Formed) E->G

Figure 1: General synthetic workflow for the diversification of 1-(4-Bromophenyl)ethanamine HCl.

Experimental Protocols & Methodologies

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: N-Acylation of 1-(4-Bromophenyl)ethanamine HCl

N-acylation is a fundamental transformation that converts the primary amine into a chemically stable amide.[6][7] This step serves to protect the amine while introducing a new functional group that can be tailored for desired properties. The choice of a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is critical to prevent side reactions involving the aryl bromide.[8]

Rationale:

  • Acylating Agent: Acyl chlorides are highly reactive and generally provide clean, fast reactions. Carboxylic anhydrides are a slightly milder alternative.

  • Base (DIPEA): Two equivalents of base are required when starting from the HCl salt. The first equivalent neutralizes the HCl salt to generate the free amine. The second equivalent scavenges the HCl generated during the acylation reaction with an acyl chloride. Its steric bulk minimizes its potential to act as a nucleophile.

  • Solvent (DCM): Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic substrates and reagents.

  • Temperature (0 °C to RT): Starting the reaction at 0 °C helps to control the initial exotherm of the acylation, particularly with reactive acyl chlorides, thereby minimizing potential side-product formation.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(4-Bromophenyl)ethanamine HCl (1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine salt in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add DIPEA (2.2 equiv) to the solution and stir for 5 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 equiv) dropwise via syringe over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity but can be further purified by flash column chromatography on silica gel if necessary.

ReagentMolar Equiv.Purpose
1-(4-Bromophenyl)ethanamine HCl1.0Starting Material
Acyl Chloride1.1Acylating Agent
DIPEA2.2Base (Neutralization & Acid Scavenger)
Anhydrous DCM-Solvent

Table 1: Reagent stoichiometry for N-Acylation protocol.

Protocol 2: Suzuki-Miyaura Cross-Coupling of N-(1-(4-bromophenyl)ethyl)amide

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds.[9][10] It allows for the coupling of the N-acylated intermediate (an aryl bromide) with a wide variety of aryl or heteroaryl boronic acids, generating biaryl structures common in pharmaceuticals.[11]

Rationale:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a common, effective, and commercially available catalyst for Suzuki couplings.

  • Base (K₃PO₄ or K₂CO₃): The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[10]

  • Solvent (1,4-Dioxane/H₂O): A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the organic substrates and catalyst, while water is necessary to dissolve the inorganic base.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd⁰L₂ B Oxidative Addition A->B Ar-Br C Ar-PdII(Br)L₂ B->C D Transmetalation C->D Ar'-B(OR)₃⁻ (from Ar'B(OH)₂ + Base) E Ar-PdII(Ar')L₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol:

  • Preparation: In a flame-dried flask equipped with a magnetic stir bar and reflux condenser, combine the N-(1-(4-bromophenyl)ethyl)amide intermediate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water. Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

ReagentMolar Equiv. / LoadingPurpose
N-Aryl Amide1.0Aryl Bromide Source
Arylboronic Acid1.2Coupling Partner
K₃PO₄2.0Base
Pd(PPh₃)₄3-5 mol%Catalyst
1,4-Dioxane / H₂O-Solvent

Table 2: Typical reagent stoichiometry for Suzuki-Miyaura coupling.

Protocol 3: Buchwald-Hartwig Amination of N-(1-(4-bromophenyl)ethyl)amide

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation that is otherwise challenging.[12][13] This reaction allows for the coupling of the aryl bromide intermediate with a vast range of primary and secondary amines, providing access to complex diarylamine derivatives.

Rationale:

  • Catalyst System: This reaction typically requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP).[12][14] The ligand is crucial for stabilizing the palladium center and facilitating the key reductive elimination step.

  • Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine coupling partner, making it a more effective nucleophile in the catalytic cycle.

  • Solvent (Toluene): Anhydrous, non-protic solvents like toluene or dioxane are essential, as protic solvents can interfere with the strong base and the catalytic cycle.

Buchwald_Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle A Pd⁰L₂ B Oxidative Addition A->B Ar-Br C Ar-PdII(Br)L₂ B->C D Amine Coordination & Deprotonation C->D R₂NH, Base E Ar-PdII(NR₂)L₂ D->E F Reductive Elimination E->F F->A Ar-NR₂

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk tube or flask, add the N-(1-(4-bromophenyl)ethyl)amide intermediate (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon).

  • Reagent Addition: Under a positive flow of inert gas, add the amine coupling partner (1.2 equiv) and the strong base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Equiv. / LoadingPurpose
N-Aryl Amide1.0Aryl Bromide Source
Amine (R₂NH)1.2Coupling Partner
Sodium tert-butoxide1.4Base
Pd₂(dba)₃1-2 mol%Palladium Precursor
XPhos2-4 mol%Ligand
Anhydrous Toluene-Solvent

Table 3: Typical reagent stoichiometry for Buchwald-Hartwig amination.

Conclusion

1-(4-Bromophenyl)ethanamine HCl is a powerful and economically significant building block for the synthesis of pharmaceutical intermediates. Its dual reactivity allows for a robust and modular synthetic approach, beginning with the functionalization of the amine and followed by diversification via modern cross-coupling chemistry. The protocols detailed herein for N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide reliable, well-rationalized procedures for researchers to construct complex molecular architectures from this versatile starting material. By understanding the principles behind each transformation, scientists can adapt and optimize these methods to accelerate the discovery and development of new therapeutic agents.

References

The Pivotal Role of 1-(4-Bromophenyl)ethanamine in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Amines in Agrochemicals

In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the molecular architecture of agrochemicals plays a defining role. Among the vast arsenal of synthetic building blocks, chiral amines, and specifically 1-(4-Bromophenyl)ethanamine, have emerged as critical precursors in the development of next-generation herbicides, fungicides, and insecticides. The presence of a stereocenter in these molecules is of paramount importance, as different enantiomers of a chiral pesticide can exhibit significantly different biological activities, toxicities, and degradation pathways.[1] The use of single, highly active enantiomers can lead to more effective pest control at lower application rates, thereby reducing the environmental footprint of agricultural practices.

This application note provides a comprehensive overview of the utility of 1-(4-Bromophenyl)ethanamine in agrochemical synthesis. We will delve into the synthetic rationale, provide a detailed protocol for a representative agrochemical, and discuss the critical role of the bromophenyl and chiral ethylamine moieties in conferring biological activity.

Core Concepts: Why 1-(4-Bromophenyl)ethanamine is a Privileged Scaffold

The efficacy of 1-(4-Bromophenyl)ethanamine as a precursor in agrochemical synthesis can be attributed to several key structural features:

  • The Bromophenyl Group: The bromine atom is a versatile functional handle in organic synthesis. It can be readily transformed into other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to modulate the biological activity and physicochemical properties of the final agrochemical. Furthermore, the presence of a halogen atom can enhance the lipophilicity of the molecule, facilitating its transport across biological membranes to reach its target site.

  • The Chiral Ethylamine Moiety: The stereochemistry of the ethylamine side chain is often crucial for the selective interaction of the agrochemical with its biological target, such as an enzyme or a receptor. The (S)- and (R)-enantiomers can exhibit vastly different binding affinities, leading to one being significantly more active than the other.[1] Utilizing the pure, desired enantiomer, often obtained through asymmetric synthesis or resolution, is a key strategy in modern agrochemical development to maximize efficacy and minimize off-target effects.

Application Focus: Synthesis of a Novel Triazolopyrimidine Herbicide

To illustrate the practical application of 1-(4-Bromophenyl)ethanamine in agrochemical synthesis, we present a detailed protocol for the synthesis of a novel triazolopyrimidine herbicide. While the following protocol utilizes the structurally analogous (S)-1-(4-chlorophenyl)ethylamine, the synthetic route is directly transferable to its bromo-counterpart, demonstrating the interchangeability of these halogenated precursors in agrochemical design. The triazolopyrimidine scaffold is a well-established pharmacophore in herbicidal compounds.

Synthesis Workflow:

Caption: General workflow for the synthesis of a novel triazolopyrimidine herbicide.

Detailed Synthetic Protocol

This protocol is adapted from a published synthesis of a closely related triazolopyrimidine herbicide.[2]

Part 1: Enzymatic Resolution of Racemic 1-(4-Bromophenyl)ethanamine

The first critical step is to obtain the desired enantiomerically pure (S)-1-(4-Bromophenyl)ethanamine from the racemic mixture. Enzymatic kinetic resolution is a highly efficient and environmentally benign method for this purpose.

Materials:

  • Racemic 1-(4-Bromophenyl)ethanamine

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Methyl 2-tetrahydrofuroate (Acyl donor)

  • Methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • In a round-bottom flask, dissolve racemic 1-(4-Bromophenyl)ethanamine in methyl tert-butyl ether.

  • Add Novozym 435 and methyl 2-tetrahydrofuroate to the solution. The molar ratio of the amine to the acyl donor should be optimized, with a ratio of 1:2.4 being a good starting point.[2]

  • Stir the reaction mixture at a controlled temperature, for instance, 40°C.[2]

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the unreacted (S)-amine and the conversion of the (R)-amine to the corresponding amide.

  • Once the desired conversion (typically around 50%) and high e.e. of the (S)-amine are achieved, stop the reaction by filtering off the enzyme.

  • The unreacted (S)-1-(4-Bromophenyl)ethanamine can be separated from the formed amide by column chromatography or acid-base extraction.

Expected Outcome:

This enzymatic resolution is expected to yield (S)-1-(4-Bromophenyl)ethanamine with high enantiomeric purity (>99% e.e.).[2]

Part 2: Synthesis of the Triazolopyrimidine Herbicide

Materials:

  • (S)-1-(4-Bromophenyl)ethanamine (from Part 1)

  • 2-((5,7-dimethyl-[2][3][4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a reaction vessel, dissolve 2-((5,7-dimethyl-[2][3][4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid, EDCI, and HOBt in anhydrous DMF.

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add (S)-1-(4-Bromophenyl)ethanamine to the reaction mixture.

  • Continue stirring at room temperature for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final triazolopyrimidine herbicide.

Expected Outcome:

The final product, (S)-N-(1-(4-bromophenyl)ethyl)-2-((5,7-dimethyl-[2][3][4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetamide, is expected to be obtained in good yield and high purity.[2]

Structure-Activity Relationship and the Importance of Chirality

The herbicidal activity of the synthesized triazolopyrimidine is critically dependent on its three-dimensional structure. The (S)-enantiomer, derived from (S)-1-(4-Bromophenyl)ethanamine, is expected to exhibit significantly higher herbicidal efficacy compared to the (R)-enantiomer. This enantioselectivity arises from the specific interactions between the chiral center of the herbicide and its target enzyme in the weed, likely an enzyme involved in a crucial metabolic pathway. The use of the single, more active enantiomer allows for a reduction in the total amount of herbicide applied to the field, minimizing potential environmental impact.

Quantitative Data Summary

ParameterValueReference
Enantiomeric Excess of (S)-amine>99%[2]
Overall Yield of Herbicide83.5%[2]
Purity of Final Product95.3%[2]

Conclusion and Future Perspectives

1-(4-Bromophenyl)ethanamine stands out as a versatile and valuable building block in the synthesis of modern agrochemicals. Its utility is underscored by the strategic importance of its constituent parts: the synthetically malleable bromophenyl group and the stereochemically crucial ethylamine moiety. The provided protocol for the synthesis of a novel triazolopyrimidine herbicide, by analogy to its chloro-counterpart, highlights a practical application and underscores the importance of chirality in achieving high efficacy and a favorable environmental profile.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic routes to chiral amines and their derivatives. Furthermore, the continued exploration of the vast chemical space accessible from 1-(4-Bromophenyl)ethanamine through advanced synthetic methodologies will undoubtedly lead to the discovery of new and improved agrochemicals to meet the ever-growing demands of global food production.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Bromophenyl)ethanamine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(4-Bromophenyl)ethanamine hydrochloride via recrystallization. Designed for researchers, chemists, and drug development professionals, this document offers practical, field-proven insights grounded in chemical principles to help you overcome common challenges and achieve high-purity material.

Troubleshooting Guide: Resolving Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification process, explaining the underlying causes and providing actionable solutions.

Question: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[1][2][3] This phenomenon happens when the temperature of the solution is above the melting point of your compound at the point of supersaturation.[1] For this compound, this can be caused by several factors:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of the crude material, making it more prone to oiling out.[1][4][5]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution at a temperature where it is still molten.[6]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the solute.[5]

Solutions:

  • Reheat and Add More Solvent: The most immediate fix is to reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation temperature.[1][4][7] Then, allow the solution to cool much more slowly.

  • Lower the Cooling Temperature: If oiling out persists, try cooling the solution to a lower temperature before crystallization begins. This can sometimes be achieved by using a lower temperature bath.[8][9]

  • Change the Solvent System: If the issue is persistent, the solvent system may be unsuitable. Consider a solvent with a lower boiling point or use a mixed-solvent system. For instance, if you are using ethanol, a mixture with a less polar, lower-boiling solvent might be effective.[5]

Question: No crystals are forming even after the solution has cooled to room temperature. What should I do?

Answer:

The failure of crystals to form from a cooled solution is typically due to one of two reasons: the solution is not supersaturated, or the nucleation process has a high activation energy barrier.[10]

  • Excess Solvent: This is the most common reason for a lack of crystallization.[6] If too much solvent was added initially, the solution will not become saturated upon cooling.[11]

  • Supersaturation without Nucleation: Sometimes, a solution can become supersaturated but lack a nucleation site for crystal growth to begin.[6][10]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[8][9] The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]

    • Seeding: Add a tiny "seed crystal" of the pure compound to the solution.[8][9][12] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[1][6][7] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the solute concentration, and then allow it to cool again.

  • Utilize a Lower Temperature Bath: Cooling the flask in an ice-water bath or even a salt-ice bath can further decrease the compound's solubility and promote crystallization.[8][9]

Question: My final product has a low yield. What are the possible causes and how can I improve it?

Answer:

A low recovery is a common issue in recrystallization. While some loss is inevitable because the compound retains some solubility even in the cold solvent, a significantly low yield points to procedural errors.[13]

  • Using Too Much Solvent: As discussed above, this is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[1][13]

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

Solutions:

  • Use the Minimum Amount of Solvent: Ensure you are using only the minimum volume of boiling solvent required to fully dissolve the crude solid.[11][13]

  • Pre-heat Filtration Apparatus: To prevent premature crystallization in the funnel during hot filtration, pre-heat the funnel and the receiving flask with hot solvent or steam.[2][7] Using a stemless funnel can also help.[2][7]

  • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.[14]

  • Use Ice-Cold Rinsing Solvent: When washing the crystals after filtration, use a minimal amount of ice-cold recrystallization solvent.[13] This minimizes the dissolution of your purified product.

Question: The recrystallized product is colored/still appears impure. How can I remove colored impurities?

Answer:

The presence of color in the final product indicates that colored impurities were not effectively removed. These impurities are often large, polar molecules that can get trapped in the crystal lattice as it forms.[2]

Solution:

  • Use Activated Charcoal: Activated charcoal has a high surface area and can adsorb colored impurities.[4]

    • After dissolving the crude solid in the hot solvent, remove the flask from the heat source to prevent bumping.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute mass; a spatula tip is often sufficient).

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

    • Proceed with the cooling and crystallization steps as usual.

Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding it.

Frequently Asked Questions (FAQs)

Question: How do I select the best solvent for recrystallizing this compound?

Answer:

An ideal recrystallization solvent should meet several criteria.[15][16][17] For a polar salt like this compound, polar protic solvents are a good starting point. The key principles are:

  • High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent.[11][15][17]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent when it is cold.[11][15][17]

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (so they can be filtered out) or remain soluble in the cold solvent (so they stay in the mother liquor).[7][17]

  • Non-Reactive: The solvent must not react with the compound.[7][11]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals.[7]

For this specific compound, good candidates to test are water, ethanol, methanol, isopropanol, or mixtures such as ethanol/water.

Solvent SystemSolubility at 25°CSolubility at BoilingRecommendation
WaterLowHighPotentially good, but crystals may be slow to dry.
EthanolLowHighExcellent choice. Evaporates easily.
MethanolModerateVery HighMay be too good a solvent, leading to lower recovery.
IsopropanolLowModerateGood choice, less volatile than ethanol.
Ethanol/WaterVariableVariableA mixed system can be fine-tuned for optimal solubility.

Question: What are the likely impurities in my crude this compound?

Answer:

The impurity profile depends on the synthetic route. A common synthesis is the reductive amination of 1-(4-bromophenyl)ethanone. Potential impurities include:

  • Unreacted Starting Material: 1-(4-bromophenyl)ethanone.

  • Intermediate Byproducts: The corresponding alcohol, 1-(4-bromophenyl)ethanol, from the reduction of the ketone.

  • Over-alkylation Products: If the amine is formed and then reacts further.

  • Reagent-Related Impurities: Residual reagents or catalysts from the synthesis.[18]

Most of these impurities are less polar than the desired hydrochloride salt and will exhibit different solubility profiles, making recrystallization an effective purification method.

Question: How can I assess the purity of my final product?

Answer:

Assessing purity is a critical step to validate the success of the recrystallization.[19]

  • Melting Point Analysis: This is a fast and effective method. A pure compound has a sharp, narrow melting point range that is close to the literature value.[14][19] Impurities will typically cause the melting point to be depressed and broaden the range.[19][20]

  • Spectroscopy (NMR, IR): Proton and Carbon-13 NMR can identify the presence of impurities by showing peaks that do not correspond to the product structure.[20] IR spectroscopy can detect the presence of functional groups from impurities (e.g., a carbonyl stretch from a ketone starting material).

  • Chromatography (TLC, HPLC): Thin-Layer Chromatography (TLC) can quickly show the presence of multiple components. High-Performance Liquid Chromatography (HPLC) can quantify the purity with high precision.[20]

Experimental Protocol & Visual Guides

Standard Recrystallization Protocol
  • Solvent Selection: In a test tube, add ~20-30 mg of crude this compound. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is sparingly soluble, heat the test tube to the solvent's boiling point. If the solid dissolves completely, this is a good candidate solvent. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or boiling chips. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[17]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[15] Slow cooling is crucial for the formation of large, pure crystals.[20] Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry under vacuum on the funnel. For final drying, transfer the crystals to a watch glass to air dry or place them in a vacuum oven.[13]

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (Removes insoluble impurities) dissolve->hot_filter Impurities Present? cool_slow Slow Cool to RT dissolve->cool_slow No Impurities hot_filter->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

Troubleshooting start Problem Encountered After Cooling no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too Much Solvent Used? no_crystals->too_much_solvent Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce No reheat Solution: Reheat to Dissolve oiling_out->reheat check_solvent_vol Check: Min. Solvent Used? low_yield->check_solvent_vol check_cooling Check: Cooled Fully? low_yield->check_cooling check_wash Check: Washed with ICE-COLD Solvent? low_yield->check_wash reduce_volume Solution: Reduce Solvent Volume (Boil off excess) too_much_solvent->reduce_volume add_solvent Add More Solvent, Cool Slowly reheat->add_solvent change_solvent Persistent? Change Solvent add_solvent->change_solvent

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Optimization of diastereomeric salt crystallization with 1-(4-Bromophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimization of Diastereomeric Salt Crystallization with 1-(4-Bromophenyl)ethanamine >

Welcome to the Technical Support Center for optimizing diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for the chiral resolution of acidic compounds using 1-(4-Bromophenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: I am not getting any crystals. What are the most common reasons for crystallization failure?

A1: Several factors can inhibit crystallization. The most common are:

  • Sub-optimal Solvent Choice: The selected solvent may be too effective at solvating both diastereomeric salts, preventing the necessary supersaturation for nucleation. A comprehensive solvent screen is the first and most critical step.[1][2]

  • Insufficient Supersaturation: The solution might be too dilute. You can try to slowly evaporate the solvent or create a more concentrated stock solution to reach the supersaturation point.[1][3]

  • Inhibition by Impurities: Trace impurities in your racemic mixture or resolving agent can sometimes act as crystallization inhibitors. Consider purifying your starting materials if you suspect this is the issue.

  • Wide Metastable Zone: The energy barrier for crystal nucleation may be too high. To overcome this, try gently scratching the inside of the crystallization vessel with a glass rod or, if available, add a few seed crystals of the desired diastereomer.[2]

Q2: My product is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid.[3] This typically happens if the salt's melting point is below the crystallization temperature or if the solution is too concentrated.[3] To address this:

  • Lower the Crystallization Temperature: A lower temperature may be below the salt's melting point, favoring solid crystal formation.[3]

  • Use a More Dilute Solution: Adding more solvent can decrease the concentration and prevent the formation of an oil.[2][3]

  • Modify the Solvent System: Experiment with a different solvent or add an anti-solvent (a solvent in which the salt is less soluble) to encourage crystallization.[3]

Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. What are the key parameters to optimize for better selectivity?

A3: Low diastereomeric excess is a common challenge and points to poor differentiation between the two diastereomers during crystallization. To improve it:

  • Optimize the Solvent System: The choice of solvent is paramount for achieving high selectivity. A systematic solvent screen is the most effective way to identify a solvent that maximizes the solubility difference between the two diastereomeric salts.[1][2][4]

  • Control the Cooling Rate: A slower cooling rate generally leads to larger, purer crystals.[5][6][7] Rapid cooling can trap the undesired diastereomer in the crystal lattice, reducing the d.e.[6]

  • Recrystallization: If the initial d.e. is moderate, one or more recrystallization steps can often significantly improve the purity of the desired diastereomeric salt.[8]

Q4: How do I choose the best analytical method to determine the purity of my final product?

A4: Several analytical techniques are essential for assessing purity:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess (e.e.) of your resolved product after removing the resolving agent.[1] It can also be used to analyze the diastereomeric composition of the salts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the diastereomeric ratio of the salt, as the two diastereomers may have distinct signals.[8] Chiral shift reagents or derivatizing agents can be used to determine the e.e. of the final product.[9]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the enantiomeric and diastereomeric excess without the need for chiral chromatography.[10][11]

Troubleshooting Guides

Problem: Low Yield of the Desired Diastereomeric Salt

A low yield indicates that a significant portion of your target diastereomer remains in the mother liquor.[3]

Possible Causes & Solutions:

Possible Cause Recommended Action & Scientific Rationale
Sub-optimal Solvent/Temperature Combination Action: Perform a systematic screening of solvents and temperatures to find conditions that minimize the solubility of the desired salt.[3] Rationale: The goal is to maximize the solubility difference between the two diastereomeric salts.[4] A solvent in which the desired salt is sparingly soluble at a lower temperature will drive its precipitation, increasing the yield.
Insufficient Concentration Action: Carefully evaporate some of the solvent to increase the concentration of the salts.[3] Rationale: Crystallization occurs when the solution is supersaturated. Increasing the concentration can help reach the necessary level of supersaturation to induce nucleation and crystal growth.
Lack of Nucleation Sites Action: Introduce a small amount of seed crystals of the desired diastereomeric salt.[3][12] Rationale: Seeding provides a template for crystal growth, bypassing the often-difficult primary nucleation step and promoting crystallization at a lower level of supersaturation.[12][13]
Problem: Formation of a Solid Solution

A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one, making purification by simple recrystallization ineffective.[3]

Troubleshooting Workflow for Solid Solution Formation

A Initial Crystallization Results in Low d.e. B Perform Recrystallization A->B C Analyze d.e. (e.g., by HPLC) B->C D Is d.e. significantly improved? C->D E Solid Solution Suspected D->E No F Successful Resolution (High d.e.) D->F Yes G Change Solvent System E->G H Use a Different Resolving Agent E->H I Employ Temperature Cycling (Annealing) E->I

Caption: Troubleshooting workflow for solid solution formation.

Experimental Protocols

Protocol 1: Solvent Screening for Diastereomeric Salt Crystallization

Objective: To identify a suitable solvent system for the selective crystallization of one diastereomer.

Materials:

  • Racemic acidic compound

  • (R)-(+)- or (S)-(-)-1-(4-Bromophenyl)ethanamine[14][15][16]

  • A diverse range of solvents (e.g., alcohols, esters, ketones, ethers, hydrocarbons)[2]

  • 96-well microplate[2]

  • Automated liquid handler (optional)

  • Plate shaker/incubator

  • HPLC with a chiral column for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the racemic acid and an equimolar amount of 1-(4-Bromophenyl)ethanamine in a volatile solvent like methanol.

  • Solvent Addition: Dispense a selection of different crystallization solvents or solvent mixtures into the wells of the 96-well plate.

  • Salt Formation and Crystallization: Add the stock solution of the diastereomeric salt mixture to each well. Allow the plate to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[1]

  • Analysis: Visually inspect the wells for crystal formation. Isolate any crystalline material and analyze both the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[1]

Protocol 2: Seeding Strategy for Optimized Crystallization

Objective: To improve crystal quality, yield, and batch consistency by using seed crystals.

Materials:

  • Supersaturated solution of the diastereomeric salt mixture

  • Seed crystals of the desired pure diastereomer

Procedure:

  • Prepare a Supersaturated Solution: Create a solution of the diastereomeric salt mixture that is supersaturated at the desired crystallization temperature.

  • Introduce Seed Crystals: Add a small amount of finely ground seed crystals of the desired diastereomer to the supersaturated solution. The amount of seed material should be carefully controlled.

  • Controlled Cooling: Allow the crystallization to proceed under a controlled cooling profile. A slow cooling rate is generally preferred.[5][7]

  • Isolation and Analysis: Isolate the crystals by filtration and analyze the yield and purity. Compare the results to unseeded experiments.

Data Presentation

Table 1: Illustrative Solvent Screening Results

Solvent System Yield (%) d.e. (%) Observations
Isopropanol4592Well-formed needles
Ethanol6075Small, irregular crystals
Ethyl Acetate2598Prismatic crystals
Toluene1585Oiled out initially, then solidified
Acetonitrile7060Fine powder

Note: Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific diastereomeric salts.[2]

Visualizations

General Workflow for Chiral Resolution

A Racemic Mixture + Chiral Resolving Agent (1-(4-Bromophenyl)ethanamine) B Formation of Diastereomeric Salts A->B C Solvent Screening & Optimization B->C D Crystallization of Less Soluble Diastereomer C->D E Separation (Filtration) D->E F Liberation of Pure Enantiomer E->F G Analysis (HPLC, NMR) F->G

Caption: General workflow for chiral resolution via diastereomeric salt formation.[1]

References

Technical Support Center: Purification of 1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-(4-Bromophenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, with a focus on identifying and removing impurities. The guidance provided is structured in a question-and-answer format to directly tackle specific experimental issues.

Troubleshooting Guide

This section addresses specific problems that may arise during and after the synthesis, providing explanations and actionable protocols to resolve them.

Question 1: My final product is a sticky solid or an oil, not the expected crystalline solid. What is the cause and how do I fix it?

Answer:

This is a common issue that typically points to one of three root causes: the presence of the free amine, residual neutral impurities, or inappropriate crystallization technique. The hydrochloride salt of 1-(4-bromophenyl)ethanamine should be a crystalline solid at room temperature.[1]

Plausible Causes & Solutions:

  • Incomplete Salt Formation: The free amine of 1-(4-bromophenyl)ethanamine can be an oil or a low-melting solid. If the protonation step with hydrochloric acid was incomplete or if the product was exposed to a basic environment during workup, you may have a mixture of the salt and the free base.

    • Solution: Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treat it with ethereal HCl or bubble HCl gas through the solution until precipitation is complete.

  • Presence of Neutral Impurities: Unreacted starting material (4-bromoacetophenone) or byproducts like 1-(4-bromophenyl)ethanol can interfere with crystallization, resulting in an oily product.

    • Solution: An acid-base extraction is highly effective for removing these non-basic impurities. The amine hydrochloride will be water-soluble in its protonated form, while neutral organics will remain in the organic layer.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolve the crude oily product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).

  • Shake the funnel vigorously and allow the layers to separate. The protonated amine hydrochloride will move to the aqueous layer.

  • Drain the aqueous layer and discard the organic layer containing the neutral impurities.

  • Wash the aqueous layer once more with fresh organic solvent to remove any remaining impurities.

  • Make the aqueous layer basic (pH > 10) by slowly adding a concentrated NaOH or KOH solution. The solution should be cooled in an ice bath during this process as it is exothermic. This deprotonates the amine salt, converting it back to the free amine.

  • Extract the free amine from the aqueous layer three times with a fresh organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Convert the resulting purified free amine back to the hydrochloride salt as described in the first solution.

Question 2: My TLC plate shows multiple spots after the reaction. How can I identify the product and the impurities?

Answer:

Thin-Layer Chromatography (TLC) is a critical tool for monitoring reaction progress. The different polarities of the starting material, intermediate, product, and byproducts allow for their separation.

Identification Strategy:

  • Co-spotting: The most reliable method is to spot your crude reaction mixture alongside the pure starting material (4-bromoacetophenone) and any available standards for intermediates on the same TLC plate.

  • Relative Polarity (Rf values): In a typical normal-phase silica gel system (e.g., using a mobile phase like ethyl acetate/hexanes), the components will elute based on polarity. The less polar compounds travel further up the plate (higher Rf).

    • 1-(4-Bromophenyl)ethanamine (free amine): Being a primary amine, this is quite polar and will have a low Rf. It may streak if the concentration is too high.

    • 4-Bromoacetophenone (Ketone): Less polar than the amine product and will have a significantly higher Rf.

    • 4-Bromoacetophenone Oxime (Intermediate): More polar than the ketone but generally less polar than the amine. Its Rf will be between that of the ketone and the amine.

    • This compound (Salt): As a salt, it is highly polar and will not move from the baseline in most standard organic solvent systems. To analyze the salt by TLC, you must first neutralize it to the free amine.

Compound Expected Relative Rf Value Visualization
4-BromoacetophenoneHighUV active
4-Bromoacetophenone OximeMediumUV active
1-(4-Bromophenyl)ethanamineLowUV active, stains with ninhydrin (purple/blue) or permanganate
Amine Hydrochloride SaltAt baseline (Rf ≈ 0)Will not elute
  • Visualization: Use a combination of visualization techniques.[2]

    • UV Light (254 nm): The aromatic ring in all relevant compounds will make them visible under UV light.

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with reducible functional groups. The oxime and amine will show up as yellow/brown spots on a purple background.

    • Ninhydrin Stain: This is highly specific for primary amines, which will appear as a distinct purple or blue spot upon heating. This is an excellent way to confirm the presence of your desired product.

Question 3: My ¹H NMR spectrum is complex and shows more peaks than expected. What are the common impurities and their characteristic signals?

Answer:

¹H NMR spectroscopy is a powerful tool for identifying impurities. By comparing your spectrum to reference spectra and understanding the potential side-reactions, you can assign the unexpected peaks.

Common Impurities and Their ¹H NMR Signatures (in CDCl₃):

ImpurityKey ¹H NMR Signal (ppm)MultiplicityAssignment
4-Bromoacetophenone~2.5-2.6Singlet-C(=O)CH
1-(4-Bromophenyl)ethanol[3]~1.4-1.5Doublet-CH(OH)CH
~4.8-4.9Quartet-CH (OH)CH₃
Bis(1-(4-bromophenyl)ethyl)amineComplex, multiple signals in the aromatic and aliphatic regions.-Secondary amine formed as a byproduct.[4]
Residual Solvents (e.g., Ethyl Acetate)~1.2, ~2.0, ~4.1Triplet, Singlet, QuartetCommon lab solvent signals.[5]

Analysis Workflow:

  • Identify Product Peaks: First, locate the characteristic peaks for 1-(4-bromophenyl)ethanamine. You should see a doublet for the methyl group, a quartet for the benzylic proton, and signals in the aromatic region.

  • Look for Singlets in the Aliphatic Region: A sharp singlet around 2.5 ppm is a strong indicator of unreacted 4-bromoacetophenone.

  • Check for Alcohol Byproduct: A doublet around 1.4-1.5 ppm paired with a quartet around 4.8-4.9 ppm suggests the presence of 1-(4-bromophenyl)ethanol, which can form if the starting ketone is reduced.[3]

  • Integrate: Use the integration values of the peaks to quantify the percentage of each impurity relative to your product.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis and purification process, focusing on the underlying chemical principles.

Question 1: What are the most common impurities in the synthesis of 1-(4-bromophenyl)ethanamine via oxime reduction, and how are they formed?

Answer:

The most common synthetic route is a two-step process: conversion of 4-bromoacetophenone to its oxime, followed by reduction of the oxime to the primary amine.[6] Impurities can arise from incomplete reactions or side reactions at either stage.

Key Impurities and Their Formation Pathways:

  • Unreacted 4-Bromoacetophenone Oxime: This is the most straightforward impurity, resulting from an incomplete reduction step. This can be caused by insufficient reducing agent, low reaction temperature, or short reaction time.

  • 1-(4-Bromophenyl)ethanol: If the reduction conditions are harsh enough to reduce a ketone, any unreacted 4-bromoacetophenone carried over from the first step can be reduced to the corresponding secondary alcohol.

  • Bis(1-(4-bromophenyl)ethyl)amine (Secondary Amine): This is a common byproduct in the reduction of oximes. It is formed when the primary amine product attacks the imine intermediate (which exists in equilibrium with the oxime during reduction). The resulting species is then reduced to form the secondary amine.

The diagram below illustrates these pathways.

G cluster_legend Legend Ketone 4-Bromoacetophenone Oxime 4-Bromoacetophenone Oxime Ketone->Oxime + H₂NOH Alcohol 1-(4-Bromophenyl)ethanol (Impurity) Ketone->Alcohol [H] (Reduction) Imine Imine Intermediate Oxime->Imine Equilibrium Product 1-(4-Bromophenyl)ethanamine (Primary Amine) Imine->Product [H] (Reduction) SecondaryAmine Bis(1-(4-bromophenyl)ethyl)amine (Impurity) Imine->SecondaryAmine + Primary Amine key_main Main Reaction Path key_side1 Side Reaction 1 key_side2 Side Reaction 2

Caption: Formation pathways of product and key impurities.

Question 2: Why is the product isolated as a hydrochloride salt instead of the free amine?

Answer:

Isolating amines as their hydrochloride (or other acid addition) salts is a standard and highly advantageous practice in organic synthesis for several reasons:

  • Physical Properties: Free amines, especially those with lower molecular weights, are often liquids or low-melting solids, which can be difficult to handle and purify. In contrast, their hydrochloride salts are typically stable, non-hygroscopic, crystalline solids with sharp melting points.[1][7] This crystalline nature is ideal for purification by recrystallization.

  • Stability and Storage: Primary and secondary amines are susceptible to oxidation by atmospheric oxygen and can react with carbon dioxide in the air to form carbamates.[8][9] Converting the amine to its ammonium salt protects the lone pair on the nitrogen, significantly enhancing the compound's shelf-life and stability.

  • Ease of Handling: Crystalline solids are much easier to weigh accurately and transfer compared to oils or volatile liquids. This is crucial for applications in medicinal chemistry and pharmacology where precise dosing is required.

Question 3: What is the best procedure for recrystallizing the hydrochloride salt to achieve high purity?

Answer:

Recrystallization is a powerful technique for purifying solids. The core principle is to dissolve the impure compound in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution (the mother liquor).[10]

Recommended Solvent Systems for Amine Hydrochlorides:

Solvent SystemRationale
Isopropanol (IPA)Often the solvent of choice. Good balance of polarity to dissolve the salt when hot but not when cold.
Ethanol / WaterA polar mixture. The salt is soluble in hot water/ethanol, but adding a small amount of water can help dissolve polar impurities.
Ethanol / Diethyl EtherThe salt is soluble in hot ethanol. Diethyl ether is then added as an anti-solvent to induce crystallization upon cooling.
Acetic Acid / Water[9]Acetic acid can be a good solvent for basic compounds; crystallization can be induced by adding water.

Step-by-Step Recrystallization Protocol: The following diagram outlines a robust workflow for recrystallization.

G start Start: Crude Amine HCl Solid dissolve 1. Dissolve in minimum amount of hot recrystallization solvent. start->dissolve hot_filter 2. Perform hot filtration (if insoluble impurities are present). dissolve->hot_filter Optional cool 3. Allow solution to cool slowly to room temperature, then in an ice bath. hot_filter->cool collect 4. Collect crystals by vacuum filtration. cool->collect wash 5. Wash crystals with a small amount of cold solvent. collect->wash dry 6. Dry crystals under vacuum. wash->dry end_node End: Pure Crystalline Product dry->end_node

Caption: General workflow for recrystallization.

Question 4: How should I properly store the final this compound product to prevent degradation?

Answer:

Proper storage is essential to maintain the purity and integrity of your compound over time. As a salt, this compound is significantly more stable than its free base, but precautions should still be taken.

Recommended Storage Conditions:

  • Container: Store in a tightly sealed, airtight container (e.g., a vial with a PTFE-lined cap) to protect it from atmospheric moisture.

  • Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent any potential slow oxidation.[1]

  • Temperature: Store at room temperature in a cool, dry place.[1] Avoid areas with high humidity or frequent temperature fluctuations.

  • Light: Protect from direct light by using an amber-colored vial or storing the container in a dark cabinet or drawer.

By following these storage guidelines, you can ensure the stability of your purified product for future experiments.

References

Technical Support Center: Troubleshooting Low Yield in the Resolution of 1-(4-Bromophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral resolution of 1-(4-Bromophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments. Classical resolution via diastereomeric salt formation is a powerful technique, but its success hinges on the careful optimization of several experimental parameters.[1][2] Low yield is a common challenge that can often be overcome with a systematic approach to troubleshooting.

This document provides in-depth, experience-driven answers to common problems encountered during the resolution process, explaining the causality behind experimental choices to ensure both success and scientific understanding.

Troubleshooting Guide

This section addresses specific, practical issues you might encounter in the lab. Each answer provides a diagnosis of the potential causes and a set of actionable solutions.

Q1: My overall yield of the desired diastereomeric salt is very low. What are the likely causes and how can I fix this?

Low yield is the most frequent issue in diastereomeric salt resolution, often stemming from suboptimal crystallization conditions. The theoretical maximum yield for a single enantiomer in a classical resolution is 50%, so any significant deviation below this warrants investigation.[2]

Potential Causes & Solutions:

  • High Solubility of the Desired Salt: The most common cause is that your desired diastereomeric salt is too soluble in the chosen solvent, meaning a significant portion remains in the mother liquor after crystallization.[3]

    • Solution 1: Optimize the Solvent System. This is the most critical factor.[3][4] A systematic solvent screen is necessary to find a system where the desired diastereomeric salt has low solubility while the undesired salt has high solubility.[5][6] Consider using solvent/anti-solvent mixtures to fine-tune polarity and solubility.[3] For example, a polar solvent like methanol could be used for dissolution, followed by the addition of a less polar anti-solvent like methyl tert-butyl ether (MTBE) to induce precipitation.

    • Solution 2: Optimize the Crystallization Temperature. The final temperature of your crystallization may be too high.[3] Try lowering the final cooling temperature or extending the crystallization time at a low temperature to maximize the precipitation of the less soluble salt.[7]

  • Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomeric salts are too similar, the undesired diastereomer can co-precipitate, which not only lowers the yield of the pure desired salt but also reduces its enantiomeric purity.[3]

    • Solution: Slow Down the Cooling Rate. Rapid cooling can trap the more soluble diastereomer in the crystal lattice. A slower, controlled cooling profile allows for more selective crystallization, favoring the formation of purer crystals of the less soluble salt.[3]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine is crucial.

    • Solution: Adjust the Molar Ratio. While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve both yield and purity by ensuring only the desired enantiomer crystallizes. Conversely, an excess of the resolving agent can sometimes act as an impurity, affecting crystallization.[1]

Q2: I'm not getting any precipitate, or the product is "oiling out" instead of crystallizing. What's happening and what should I do?

The failure to form solid crystals is a frustrating but solvable problem related to supersaturation and the physical properties of your diastereomeric salt.

Potential Causes & Solutions:

  • Failure to Reach Supersaturation: Crystallization cannot occur if the solution is not supersaturated.

    • Solution 1: Increase Concentration. The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[3]

    • Solution 2: Add an Anti-solvent. As mentioned previously, adding a solvent in which the salt is insoluble (an anti-solvent) can effectively induce supersaturation and precipitation.

  • "Oiling Out": This occurs when the salt separates from the solution as a liquid phase instead of a solid. This often happens if the salt's melting point is lower than the crystallization temperature or if the solution is too concentrated.[3]

    • Solution 1: Adjust Solvent and Temperature. Try using a less polar solvent system, which may favor crystallization.[3] Alternatively, lower the crystallization temperature further.

    • Solution 2: Dilute the Solution. Counterintuitively, if oiling out occurs from extreme supersaturation, carefully adding more of the primary solvent can sometimes bring the oil back into solution, from which it can then be crystallized under more controlled (slower) conditions.[3]

  • High Nucleation Energy Barrier: Sometimes, a supersaturated solution is stable because the initial energy barrier to form a crystal nucleus is too high.

    • Solution: Induce Nucleation. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create microscopic imperfections that can serve as nucleation sites.[3] If you have a small amount of the pure desired diastereomeric salt, "seeding" the supersaturated solution with a few crystals can provide a template for crystal growth.[5]

Q3: The diastereomeric excess (d.e.) of my crystallized salt is low, leading to a low enantiomeric excess (e.e.) in my final product. How can I improve the separation?

Low diastereomeric excess (d.e.) means your crystallization process is not effectively separating the two diastereomers. The goal is to maximize the solubility difference between them.[6]

Potential Causes & Solutions:

  • Poor Diastereomer Selectivity: The chosen resolving agent and solvent combination does not provide a sufficient difference in solubility between the two diastereomeric salts.

    • Solution 1: Re-screen Resolving Agents and Solvents. This is the most fundamental solution. The interaction between the amine, resolving agent, and solvent is a complex interplay of forces.[4] A different resolving agent may create a diastereomeric salt pair with a much larger solubility difference in a given solvent.[5]

    • Solution 2: Perform Recrystallization. A powerful technique to improve purity is to recrystallize the obtained salt.[3][8] Dissolving the crystals in a minimal amount of hot solvent and allowing them to re-form slowly can significantly enhance the diastereomeric excess.[9] It may even be beneficial to use a different solvent system for the recrystallization step.[10]

  • Kinetic vs. Thermodynamic Control: Sometimes, the undesired diastereomer crystallizes faster (kinetic product), while the desired diastereomer is the more stable, less soluble solid (thermodynamic product).

    • Solution: Optimize Crystallization Time and Temperature. A longer crystallization time at a slightly higher temperature might allow the system to equilibrate, dissolving the less stable kinetic product and selectively crystallizing the more stable thermodynamic product. Conversely, if the desired product crystallizes faster, a short crystallization time may be optimal.[9]

Frequently Asked Questions (FAQs)
Q1: How do I choose the best resolving agent for 1-(4-Bromophenyl)ethanamine?

The selection of a resolving agent is often empirical, but some principles apply. Since 1-(4-Bromophenyl)ethanamine is a base, you must use a chiral acid as the resolving agent.[8][11]

  • Common Choices: Commercially available and relatively inexpensive chiral acids are the best starting points. These include:

    • Tartaric acid derivatives (e.g., L-(+)-Tartaric acid, Di-p-toluoyl-L-tartaric acid)

    • Mandelic acid derivatives (e.g., (S)-(+)-Mandelic acid)

    • Camphorsulfonic acid (e.g., (1R)-(-)-10-Camphorsulfonic acid)

  • Screening: The most effective approach is to perform a small-scale screen with several different resolving agents to see which one provides a crystalline salt with good recovery and high diastereomeric excess.[5][12]

Q2: What is the role of the solvent system, and how do I screen for the optimal one?

The solvent is arguably the most critical variable in a diastereomeric resolution.[3][12] It does not simply dissolve the components; it actively mediates the crystallization by altering the relative solubilities of the two diastereomeric salts.[7] A good solvent will maximize the solubility difference between the diastereomers.[6] Sometimes, the solvent can even be incorporated into the crystal lattice, which can dramatically alter solubility and in some cases even reverse which diastereomer precipitates.[10]

A systematic solvent screen is the best way to identify the ideal system. See Protocol 2 for a detailed methodology.

Q3: How can I push the yield beyond the theoretical 50% maximum?

A classical resolution is inherently limited to a 50% yield because half of the starting material is the "unwanted" enantiomer.[2] To overcome this, the unwanted enantiomer must be recovered from the mother liquor and racemized (converted back into a 50:50 mixture).[13][14] This racemic mixture can then be fed back into the resolution process. This "Resolution-Racemization-Recycle" (RRR) approach is essential for creating an efficient, economical, and green industrial process, allowing for theoretical yields approaching 100%.[12][14]

Q4: How do I accurately determine the enantiomeric excess (e.e.) of my resolved amine?

After separating the diastereomeric salt and liberating the free amine (typically by treatment with a base), you must verify its enantiomeric purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[5] The resolved amine is passed through a column with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. The ratio of the peak areas allows for a precise calculation of the e.e.

  • NMR Spectroscopy with a Chiral Derivatizing Agent: The amine can be reacted with a chiral derivatizing agent (like Mosher's acid chloride) to create a new pair of diastereomers.[2] The signals for these diastereomers (e.g., ¹H or ¹⁹F NMR) will be distinct, and their integration allows for the calculation of the e.e.[15]

Experimental Protocols & Data
Protocol 1: General Procedure for Diastereomeric Salt Resolution
  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic 1-(4-Bromophenyl)ethanamine in a minimal amount of a chosen solvent (e.g., methanol, ethanol, or isopropanol) at an elevated temperature (e.g., 50-60 °C).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral acid (e.g., L-(+)-Tartaric acid) in the same solvent, heating if necessary.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. A precipitate should form. For maximum yield, you may need to cool the mixture further in an ice bath or refrigerator for several hours or overnight.[9]

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Liberation of Free Amine: Suspend the crystalline diastereomeric salt in water and add a suitable base (e.g., 2M NaOH) until the pH is >11.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification & Analysis: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the resolved amine. Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Systematic Solvent Screening for Optimal Crystallization
  • Preparation: In a series of small vials, place an equal, measured amount of the racemic amine and the chosen resolving agent.

  • Solvent Addition: To each vial, add a different solvent or solvent mixture (see table below for examples), sufficient to dissolve the components with gentle heating.[5]

  • Crystallization: Allow all vials to cool slowly to room temperature and then let them stand undisturbed for 24-48 hours.[5]

  • Analysis: Visually inspect the vials for the quality and quantity of crystals. Isolate any crystalline material by filtration.

  • Evaluation: Analyze the solid from each vial by chiral HPLC (after liberating the free amine) to determine both the yield and the diastereomeric excess (d.e.).[5] The best solvent system is the one that provides both high yield and high d.e.

Table 1: Hypothetical Data from a Solvent Screen for Resolution

This table illustrates potential outcomes from a solvent screen, guiding the selection of the optimal system for scale-up.

Solvent System (v/v)Yield of Salt (%)Diastereomeric Excess (d.e.) (%)Observations
Methanol25%95%Low yield, but very high purity. Good for recrystallization.
Ethanol38%92%Good balance of yield and purity.
Isopropanol (IPA)44%85%Highest yield, but purity is lower.
Acetonitrile15%75%Poor yield and purity. Not ideal.
Ethyl Acetate5%60%Very poor yield. Salt is too soluble.
IPA / Heptane (1:1)42%96%High yield and excellent purity. Promising system.
Water--Oiled out, no crystallization.
Visualization of the Resolution Workflow

The following diagram outlines the complete workflow for the chiral resolution of 1-(4-Bromophenyl)ethanamine, including the crucial racemization and recycling step to maximize overall yield.

G cluster_0 Primary Resolution Cycle cluster_1 Recycle & Racemization Loop racemate Racemic Amine (R/S)-1-(4-Bromophenyl)ethanamine salt_formation 1. Diastereomeric Salt Formation in Optimal Solvent racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation crystallization 2. Selective Crystallization salt_formation->crystallization filtration 3. Filtration crystallization->filtration solid_salt Solid: Less Soluble Salt (e.g., S-Amine:L-Acid) filtration->solid_salt Solid Phase mother_liquor Liquid: Mother Liquor (Contains More Soluble Salt, e.g., R-Amine:L-Acid) filtration->mother_liquor Liquid Phase liberation1 4. Liberation with Base solid_salt->liberation1 liberation2 5. Liberation with Base mother_liquor->liberation2 pure_enantiomer Desired Enantiomer (e.g., S-Amine) Yield <= 50% liberation1->pure_enantiomer unwanted_enantiomer Unwanted Enantiomer (e.g., R-Amine) liberation2->unwanted_enantiomer racemization 6. Racemization (Heat / Catalyst) unwanted_enantiomer->racemization racemization->racemate 7. Recycle

Caption: Workflow for chiral resolution via diastereomeric salt formation with racemization loop.

References

Technical Support Center: Maintaining the Enantiomeric Integrity of 1-(4-Bromophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)ethanamine enantiomers. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization and maintain the enantiomeric purity of this critical chiral building block.

Introduction

1-(4-Bromophenyl)ethanamine is a vital chiral amine widely used as a resolving agent and a precursor in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The stereochemistry at the chiral center is paramount to its function and the efficacy of the final product. Racemization, the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, is a significant challenge that can compromise experimental outcomes and product quality.[3][4] This guide provides practical solutions and the scientific rationale behind them to help you navigate the complexities of handling this chiral amine.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses common problems encountered during the handling and reaction of 1-(4-Bromophenyl)ethanamine enantiomers that can lead to a loss of enantiomeric excess (ee).

Issue 1: Loss of Enantiomeric Excess During a Reaction

Symptoms:

  • Chiral HPLC or GC analysis of your product shows a lower-than-expected enantiomeric excess.

  • The optical rotation of your isolated product is significantly lower than the literature value.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps & Solutions
Elevated Temperature Higher temperatures provide the necessary activation energy to overcome the barrier for racemization, often through the formation of transient achiral intermediates.[3][5][6] For amines, this can involve the formation of an imine.Solution: 1. Reduce the reaction temperature. If the reaction is too slow at lower temperatures, screen for a more active catalyst.2. For thermally induced racemization, consider using a continuous flow setup where the residence time at high temperatures is minimized, a technique known as "flash thermal racemization".[5][6][7]
Presence of Acid or Base Catalysts Both acids and bases can catalyze racemization.[3] Acids can protonate the amine, and in subsequent steps, facilitate the formation of a planar, achiral imine intermediate. Bases can deprotonate the alpha-hydrogen, leading to a resonance-stabilized carbanion that is also achiral.[8][9]Solution: 1. If possible, perform the reaction under neutral conditions.2. If a base is required, use a non-nucleophilic, sterically hindered base to minimize its interaction with the alpha-hydrogen.3. If an acid is necessary, use the minimum catalytic amount required.
Solvent Effects The polarity and proticity of the solvent can influence the stability of the transition states leading to racemization.[3] Protic solvents, like alcohols, can facilitate proton transfer and may increase the rate of racemization in certain contexts by stabilizing charged intermediates.[10][11][12]Solution: 1. Screen a variety of aprotic solvents of varying polarities (e.g., THF, Dichloromethane, Toluene).2. Avoid protic solvents if possible, especially when acidic or basic conditions are present.
Prolonged Reaction Times The longer the enantiomer is exposed to conditions that promote racemization, the greater the potential loss of enantiomeric excess.[3]Solution: 1. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as it reaches completion.2. Optimize the reaction to reduce the required time, for instance, by increasing catalyst loading or using a more efficient catalyst.
Issue 2: Gradual Loss of Enantiomeric Purity During Storage

Symptoms:

  • A batch of enantiomerically pure 1-(4-Bromophenyl)ethanamine shows decreasing enantiomeric excess over time.

  • Inconsistent results are obtained when using an older bottle of the amine compared to a new one.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps & Solutions
Improper Storage Temperature As with reactions, elevated storage temperatures can lead to slow racemization over time.Solution: 1. Store enantiomerically pure 1-(4-Bromophenyl)ethanamine in a cool, dark place. Refer to the supplier's recommendations, which often suggest refrigeration (0-10°C).[13]
Exposure to Air and Moisture Amines are susceptible to oxidation and can be hygroscopic.[14] Absorbed moisture can facilitate proton transfer, potentially leading to racemization.Solution: 1. Store the amine under an inert atmosphere (e.g., nitrogen or argon).2. Use a container with a tight-fitting seal.[14] Consider using a septum-sealed bottle for liquid amines to minimize atmospheric exposure when drawing aliquots.
Incompatible Container Material Certain materials may have acidic or basic sites on their surface that could catalyze racemization over extended periods.Solution: 1. Store in high-quality, inert containers such as amber glass or high-density polyethylene (HDPE).[14]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for 1-(4-Bromophenyl)ethanamine?

A1: The primary mechanism involves the reversible formation of a planar, achiral imine intermediate. This can be catalyzed by heat, acids, or bases. Once the achiral imine is formed, it can be protonated or attacked by a nucleophile from either face with equal probability, leading to a racemic mixture of the amine.[1][3]

Racemization_Mechanism cluster_conditions Catalyzed by: (R)-Amine (R)-Amine Achiral_Imine Achiral Imine Intermediate (Planar sp2 Carbon) (R)-Amine->Achiral_Imine - H+ Achiral_Imine->(R)-Amine + H+ (re face) (S)-Amine (S)-Amine Achiral_Imine->(S)-Amine + H+ (si face) Heat Heat Acid Acid Base Base

Caption: Mechanism of amine racemization via an achiral imine intermediate.

Q2: How can I accurately determine the enantiomeric excess of my 1-(4-Bromophenyl)ethanamine sample?

A2: The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a suitable chiral stationary phase (CSP), such as one based on polysaccharide phenylcarbamates, you can achieve baseline separation of the two enantiomers.[15][16] The ratio of the peak areas gives a precise measurement of the enantiomeric excess.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile derivatives of the amine.

  • NMR Spectroscopy with a Chiral Derivatizing Agent (CDA): Reacting the amine with a chiral derivatizing agent creates a mixture of diastereomers.[17] These diastereomers have distinct signals in the NMR spectrum (e.g., 1H or 31P NMR), and the integration of these signals can be used to determine the enantiomeric excess.[17][18]

Q3: I am using 1-(4-Bromophenyl)ethanamine for a diastereomeric salt resolution. How can I prevent racemization of the un-crystallized enantiomer in the mother liquor?

A3: This is a common challenge in classical resolutions. To prevent racemization of the more soluble enantiomer:

  • Maintain Mild Conditions: Avoid high temperatures and the presence of strong acids or bases in the mother liquor.

  • Limit Time: Do not leave the resolution mixture stirring for excessively long periods after the initial crystallization is complete.

  • Consider a Dynamic Kinetic Resolution (DKR): In some cases, you might want to intentionally racemize the unwanted enantiomer in the mother liquor to increase the yield of the desired diastereomeric salt.[19][20] This is an advanced technique that involves adding a racemization catalyst that is compatible with the resolution conditions.[11]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of 1-(4-Bromophenyl)ethanamine

This protocol provides a general starting point for developing a chiral HPLC method. Optimization will be required for your specific instrument and column.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel® series).

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). A common starting point is 90:10 Hexane:Isopropanol.

  • Additive: To improve peak shape, a small amount of an amine additive (e.g., 0.1% diethylamine or butylamine) is often added to the mobile phase to block active sites on the silica gel support.

  • Flow Rate: Typically 0.5 to 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).

  • Sample Preparation: Prepare a dilute solution of the amine (approx. 1 mg/mL) in the mobile phase.

  • Injection: Inject a small volume (e.g., 5-10 µL).

  • Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Prepare Sample (1 mg/mL in mobile phase) Inject Inject Sample (5-10 µL) Sample_Prep->Inject Mobile_Phase Prepare Mobile Phase (e.g., 90:10 Hexane:IPA + 0.1% DEA) Separate Separate on Chiral Column Mobile_Phase->Separate Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: General workflow for chiral HPLC analysis.

Protocol 2: Recommended Storage and Handling Procedure
  • Procurement: Purchase the amine from a reputable supplier who provides a certificate of analysis with the enantiomeric purity.[21]

  • Receiving: Upon receipt, inspect the container seal for integrity.

  • Storage: Store the container in a refrigerator (0-10°C is often recommended)[13], away from light.

  • Inert Atmosphere: Before first use, flush the headspace of the bottle with an inert gas like argon or nitrogen.

  • Dispensing: For liquid amines, use a dry syringe to withdraw the required amount through a septum cap. This minimizes exposure to atmospheric moisture and oxygen. For solids, briefly blanket the container with inert gas after taking what you need.

  • Sealing: After each use, ensure the container is tightly sealed and wrapped with paraffin film for extra security before returning to cold storage.

By implementing these troubleshooting strategies and best practices, you can significantly mitigate the risk of racemization and ensure the enantiomeric integrity of your 1-(4-Bromophenyl)ethanamine for reliable and reproducible research.

References

Technical Support Center: Improving the Enantiomeric Excess of 1-(4-Bromophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral synthesis and resolution of 1-(4-Bromophenyl)ethanamine. This valuable chiral building block is crucial in the development of various pharmaceutical agents. Achieving high enantiomeric excess (ee) is a common challenge that can significantly impact yield, purity, and downstream success.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, grounding all recommendations in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for producing enantiomerically pure 1-(4-Bromophenyl)ethanamine?

There are three main approaches:

  • Chiral Resolution of a Racemic Mixture: This is the most common strategy and involves separating a 50:50 mixture of the enantiomers. The two primary methods are:

    • Enzymatic Kinetic Resolution (EKR): An enzyme selectively acylates one enantiomer, allowing for the separation of the resulting amide from the unreacted amine.[1] This method is popular due to the high selectivity of enzymes.[2]

    • Diastereomeric Salt Crystallization: The racemic amine is reacted with a chiral acid to form two diastereomeric salts.[3] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]

  • Asymmetric Synthesis: This strategy aims to create the desired enantiomer directly from an achiral precursor using a chiral catalyst or auxiliary.[5][6] This approach can be more efficient as it avoids discarding 50% of the material inherent in kinetic resolutions.[3]

  • Dynamic Kinetic Resolution (DKR): This advanced method combines the enzymatic resolution of one enantiomer with the simultaneous in situ racemization of the unwanted enantiomer.[7][8] This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product.[9][10]

Q2: My enantiomeric excess (ee) is consistently low. What are the first things I should check?

Before optimizing the reaction, you must validate your analytical method.[11] An unoptimized chiral chromatography method (HPLC, GC) can give a false reading of low ee.

Actionable First Step:

  • Prepare a True Racemic Standard: Obtain or synthesize a sample of 1-(4-Bromophenyl)ethanamine that is known to be racemic.

  • Analyze the Racemic Standard: Run the standard on your chiral column.

  • Expected Result: You should see two perfectly baseline-separated peaks with a 50:50 area ratio.

  • Troubleshooting: If the peaks are not well-resolved, your analytical method must be optimized before you can trust any ee values from your experiments.[11] Common issues include incorrect mobile phase composition, flow rate, or column temperature.[12]

Q3: How do I choose between enzymatic resolution and diastereomeric crystallization?

The choice depends on factors like scale, available equipment, and the specific properties of the amine.

  • Choose Enzymatic Kinetic Resolution (EKR) when:

    • High selectivity is required.

    • Mild reaction conditions are necessary to avoid degradation of the substrate or product.[2]

    • You have access to a variety of lipases for screening.

    • The goal is to achieve very high ee (>99%).

  • Choose Diastereomeric Salt Crystallization when:

    • Working on a large, industrial scale where cost is a major factor.[13]

    • The amine and the resulting diastereomeric salts are highly crystalline.

    • Enzymatic methods have failed or are too slow.

    • A robust, well-established, and often lower-tech method is preferred.[4][13]

Section 2: Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful technique, but its success hinges on the careful optimization of several parameters.

Problem: Low Conversion and/or Low Enantioselectivity (ee)

This is the most common issue in EKR. The cause is often a mismatch between the enzyme, substrate, and reaction conditions.

Root Cause Analysis and Solutions:

  • Possible Cause A: Suboptimal Enzyme or Low Enzyme Activity

    • Why it happens: Not all enzymes are effective for every substrate. Lipases, the most common enzymes for this transformation, show high variability in selectivity and activity based on their source (e.g., Candida antarctica, Burkholderia cepacia).[10] Enzyme activity can also be compromised by improper storage, handling, or the presence of inhibitors.

    • Solution:

      • Screen Multiple Enzymes: Test a panel of commercially available lipases (e.g., Novozym 435 (Candida antarctica Lipase B), Amano Lipase PS-C (Burkholderia cepacia)) to identify the most selective one for your substrate.[10]

      • Verify Enzyme Activity: Use a standard substrate (e.g., tributyrin hydrolysis) to confirm your enzyme is active before starting your experiment.

      • Consider Immobilization: Immobilized enzymes often show enhanced stability and are easier to remove from the reaction mixture, simplifying workup and allowing for reuse.[14][15]

  • Possible Cause B: Inappropriate Solvent

    • Why it happens: The solvent plays a critical role in modulating enzyme activity and enantioselectivity.[16] Enzymes often perform better in hydrophobic organic solvents (those with a high Log P value) compared to hydrophilic ones.[17] The solvent must solubilize the substrate and acyl donor without denaturing the enzyme.

    • Solution:

      • Screen a Range of Solvents: Test solvents with varying polarities and Log P values. Start with common solvents like methyl tert-butyl ether (MTBE), toluene, and hexane.[18]

      • Consult the Data: As shown in the table below, solvent choice can dramatically impact both conversion and ee. Hydrophobic solvents often maintain the essential water layer around the enzyme, preserving its active conformation.[17]

SolventLog P ValueTypical Outcome on Lipase EKR
Hexane~3.9Often high enantioselectivity, moderate rate.
Toluene~2.7Good balance of solubility and enantioselectivity.[18]
MTBE~1.3Frequently an excellent choice, good rates and ee.[18]
Acetonitrile-0.3Often poor; can strip essential water from the enzyme.[16]
THF0.5Generally a poor solvent for lipase activity.[16]
Log P is the partition coefficient between 1-octanol and water, a measure of hydrophobicity.[17]
  • Possible Cause C: Non-Optimal Temperature

    • Why it happens: Temperature affects both the reaction rate and the enzyme's enantioselectivity.[19] Generally, increasing the temperature increases the reaction rate, but excessively high temperatures can denature the enzyme and often lead to a decrease in enantioselectivity.[20] Conversely, lower temperatures may enhance selectivity but at the cost of a much slower reaction.[19]

    • Solution:

      • Perform a Temperature Study: Run the reaction at a range of temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal balance between reaction time and ee.

      • Know Your Enzyme's Limits: Each enzyme has an optimal temperature range. For example, some lipases are stable up to 50-60°C, while others may require milder conditions.[21][22]

Workflow & Protocol: Optimizing the EKR of 1-(4-Bromophenyl)ethanamine

This protocol provides a systematic approach to optimizing the key variables.

EKR_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Screening cluster_analysis Analysis & Workup cluster_result Result RacemicAmine Racemic 1-(4-Bromophenyl)ethanamine SolventScreen 1. Solvent Screening (Toluene, MTBE, Hexane) Constant Temp (40°C) RacemicAmine->SolventScreen AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->SolventScreen Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->SolventScreen TempScreen 2. Temperature Screening (30°C, 40°C, 50°C) In Best Solvent SolventScreen->TempScreen Select Best Solvent TimeCourse 3. Time Course Analysis (Monitor Conversion/ee over time) TempScreen->TimeCourse Select Best Temp Quench Filter to Remove Enzyme TimeCourse->Quench Optimal Time Separate Separation (Unreacted Amine vs. Acylated Amide) Quench->Separate Analyze Chiral HPLC/GC Analysis (Determine Conversion & ee) Separate->Analyze Product Enantiopure Amine (e.g., (S)-enantiomer) Analyze->Product Byproduct Acylated Amine (e.g., (R)-enantiomer) Analyze->Byproduct

Step-by-Step Protocol:

  • Setup: To a series of vials, add racemic 1-(4-Bromophenyl)ethanamine (1 equiv.), the chosen solvent (e.g., MTBE), and the immobilized lipase (e.g., Novozym 435, ~20-50 mg per mmol of amine).

  • Initiation: Add the acyl donor (e.g., ethyl acetate, 3-5 equiv.). Using a vinyl ester (e.g., vinyl acetate) can make the reaction irreversible and drive it to completion.[23]

  • Incubation: Place the vials in a shaker/incubator at the desired temperature (e.g., 40 °C).

  • Monitoring: Periodically take small aliquots from the reaction mixture. Filter the enzyme and analyze the sample by chiral HPLC/GC to determine the conversion rate and the ee of the remaining starting material.

  • Termination: When the reaction reaches approximately 50% conversion (or when the ee of the unreacted amine is maximized), filter the entire reaction mixture to remove the enzyme.[2]

  • Workup: Wash the enzyme with fresh solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting mixture contains the unreacted amine (enantiopure) and the acylated amine. These can be separated by standard methods like column chromatography or acid/base extraction.

Section 3: Troubleshooting Guide: Dynamic Kinetic Resolution (DKR)
Problem: My yield is fundamentally limited to 50%. How can I improve this?

A standard kinetic resolution's major drawback is that the maximum yield for a single enantiomer is 50%.[8] To overcome this, a Dynamic Kinetic Resolution (DKR) is employed.

The DKR Concept: DKR combines the fast, selective enzymatic acylation of one enantiomer with the simultaneous, continuous racemization of the slower-reacting enantiomer. This converts the "undesired" enantiomer back into the racemic mixture, making it available for the enzyme to act upon again. This process can theoretically convert 100% of the starting material into a single, enantiopure acylated product.[7]

Solution: Implement a Chemoenzymatic DKR This involves adding a racemization catalyst to the EKR reaction vessel.

  • Common Racemization Catalysts:

    • Ruthenium-based catalysts (e.g., Shvo's catalyst): Highly effective for racemizing primary amines.[7][9]

    • Palladium nanoparticles (e.g., Pd-AmP-MCF): A recyclable heterogeneous catalyst that works at temperatures compatible with many enzymes.[10]

  • Key Considerations:

    • Compatibility: The racemization catalyst and its required conditions (temperature, atmosphere) must not deactivate the lipase. Palladium nanoparticles can operate at lower temperatures (<70°C), making them highly compatible with enzymes like Lipase PS-C1.[10]

    • Optimization: The rates of racemization and enzymatic acylation must be carefully matched. If racemization is too slow, the reaction will behave like a standard KR. If it's too fast relative to acylation, it may not be an issue, but optimal efficiency is achieved when the rates are well-balanced.

DKR_Cycle R_Amine (R)-Amine S_Amine (S)-Amine R_Amine->S_Amine Racemization Catalyst (e.g., Ru or Pd) R_Amide (R)-Amide (Product) R_Amine->R_Amide Lipase + Acyl Donor (Fast, Selective Acylation) S_Amine->R_Amide Lipase (Slow)

Section 4: References
  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620–17621. --INVALID-LINK--

  • Kim, M. J., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. The Journal of Organic Chemistry. --INVALID-LINK--

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. --INVALID-LINK--

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society. --INVALID-LINK--

  • Forgách, P., et al. (n.d.). SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. ResearchGate. --INVALID-LINK--

  • Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene. DergiPark. --INVALID-LINK--

  • Wang, Y., et al. (2019). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. --INVALID-LINK--

  • Huang, P. Q., et al. (2015). Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Overcoming poor stereoselectivity in chiral amine synthesis. BenchChem. --INVALID-LINK--

  • Garcia-Galan, C., et al. (2011). Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization. Molecules. --INVALID-LINK--

  • Maharana, A., & Ray, A. (2020). A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation. Frontiers in Bioengineering and Biotechnology. --INVALID-LINK--

  • Yilmaz, E., et al. (2011). Effect of temperature on the enzyme activity and enantioselectivity. ResearchGate. --INVALID-LINK--

  • Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate. --INVALID-LINK--

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. Royal Society of Chemistry. --INVALID-LINK--

  • Brzezińska, A., et al. (2018). The effect of organic solvents on the kinetic resolution of racemic... ResearchGate. --INVALID-LINK--

  • Rios, L. A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. --INVALID-LINK--

  • Antal, M., et al. (2012). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. --INVALID-LINK--

  • Araujo, Y., & Porto, A. L. M. (2015). Enzymatic resolution of amines (1-4) catalyzed by different commercial lipases. ResearchGate. --INVALID-LINK--

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. --INVALID-LINK--

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. --INVALID-LINK--

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. --INVALID-LINK--

  • Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References. Taylor & Francis. --INVALID-LINK--

References

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of 1-(4-Bromophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to diagnose and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Bromophenyl)ethanamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical expertise with practical, field-proven solutions.

Quick-Start FAQs

This section addresses the most common issues that lead to peak tailing for basic compounds like 1-(4-Bromophenyl)ethanamine.

Q1: My peak for 1-(4-Bromophenyl)ethanamine is tailing. What is the most likely cause?

A1: The most common cause of peak tailing for basic compounds like 1-(4-Bromophenyl)ethanamine is secondary interaction with exposed silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3] Because your analyte has a primary amine group, it is basic and can become protonated. This positively charged amine interacts ionically with negatively charged, deprotonated silanol groups on the stationary phase, leading to a secondary retention mechanism that causes the peak to tail.[1][4][5]

Q2: What is the quickest way to improve my peak shape?

A2: The fastest way to improve peak shape is often to adjust the mobile phase pH. Lowering the pH to a value between 2.5 and 3.5 will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions with your protonated basic analyte.[1][6][7]

Q3: I've heard adding Triethylamine (TEA) can help. How does it work?

A3: Triethylamine (TEA) is a common mobile phase additive used as a "silanol masking agent."[8][9] At a low mobile phase pH, TEA becomes protonated to triethylammonium. This cation then competes with the protonated 1-(4-Bromophenyl)ethanamine for interaction with the active silanol sites on the column, effectively shielding the analyte from these secondary interactions and improving peak symmetry.[8][10][11]

Q4: Can my column be the problem?

A4: Yes. Older, traditional silica columns (Type A silica) are more prone to peak tailing with basic compounds due to higher silanol activity.[3] If you consistently face issues, consider switching to a modern, high-purity silica column (Type B) that is end-capped or specifically designed and marketed as "base-deactivated".[2][12][13] These columns have far fewer accessible silanol groups, drastically reducing the potential for secondary interactions.[13]

In-Depth Troubleshooting Guide

For persistent peak tailing issues, a systematic approach is required. This guide walks you through diagnosing the root cause and implementing a robust solution.

Understanding the Core Problem: Analyte-Stationary Phase Interaction

1-(4-Bromophenyl)ethanamine is a primary amine with a predicted pKa of approximately 8.8-9.0.[14][15] In typical reversed-phase mobile phases (pH 3-7), the amine group will be protonated (-NH3+), making it a cation.

The stationary phase in most HPLC columns is silica that has been chemically modified (e.g., with C18 alkyl chains). However, the underlying silica surface invariably contains residual silanol groups (Si-OH). At a mobile phase pH above ~3.5, these silanols begin to deprotonate, becoming anionic (Si-O-).[9] The electrostatic attraction between the cationic analyte and these anionic sites is the primary driver of peak tailing.

Analyte 1-(4-Bromophenyl)ethanamine (Basic Amine) ProtonatedAnalyte Protonated Analyte (Cation, R-NH3+) Analyte->ProtonatedAnalyte Mobile Phase pH < pKa ProtonatedAnalyte->midpoint Silica Silica Stationary Phase (e.g., C18) Silanol Residual Silanol Groups (Si-OH) Silica->Silanol Incomplete Bonding DeprotonatedSilanol Deprotonated Silanol (Anion, Si-O-) Silanol->DeprotonatedSilanol Mobile Phase pH > 3.5 DeprotonatedSilanol->midpoint Tailing Peak Tailing midpoint->Tailing Ionic Interaction Start Start: Peak Tailing Observed Step1 Step 1: Adjust Mobile Phase pH Lower pH to 2.5 - 3.5 Start->Step1 Step2 Step 2: Add Mobile Phase Modifier (e.g., 0.1% TEA) Step1->Step2 No Solution1 Problem Solved: Good Peak Shape Step1->Solution1 Yes Step3 Step 3: Evaluate Column Is it old or not base-deactivated? Step2->Step3 No Step2->Solution1 Yes Solution2 Replace with a modern base-deactivated column Step3->Solution2 Yes End End: Symmetrical Peak Achieved Step3->End No (Consult Advanced Options) Solution1->End Solution2->End

References

Technical Support Center: Optimizing Mobile Phase for Chiral Separation of 1-(4-Bromophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chiral separation of 1-(4-Bromophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during chromatographic method development. Our approach is rooted in fundamental scientific principles and extensive field experience to empower you to achieve robust and reproducible enantioseparations.

FAQs: Quick Answers to Common Questions

Q1: What are the recommended initial screening conditions for the chiral separation of 1-(4-Bromophenyl)ethanamine?

A1: For initial screening, polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving aromatic amines like 1-(4-Bromophenyl)ethanamine.[1][2][3] Columns derived from amylose or cellulose, such as Lux® Amylose-1 (an alternative to CHIRALPAK® AD®) or CHIRALPAK® AD-H, are excellent starting points.[2][4][5][6] A normal-phase elution mode is typically preferred for this class of compounds.

A robust starting point would be:

  • Column: Lux® Amylose-1 or CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.

  • Additive: A small concentration (typically 0.1%) of a basic modifier like diethylamine (DEA) is crucial for good peak shape and reproducibility when analyzing basic compounds.[1][7]

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient (e.g., 25°C)

  • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm)

Q2: Why is a basic additive like diethylamine (DEA) necessary in the mobile phase?

A2: 1-(4-Bromophenyl)ethanamine is a primary amine, making it a basic compound.[8][9] In normal-phase chromatography, basic analytes can interact strongly with residual acidic silanol groups on the silica surface of the CSP.[10] This secondary interaction leads to peak tailing, poor resolution, and reduced column efficiency. The addition of a small amount of a basic additive, such as DEA, serves two primary purposes:

  • Masking Silanol Groups: The additive competes with the analyte for active silanol sites, minimizing undesirable interactions.[10]

  • Improving Peak Shape: By preventing tailing, the additive leads to sharper, more symmetrical peaks, which is critical for accurate quantification and achieving baseline resolution.[7][11]

Q3: Can I use a different alcohol modifier besides isopropanol?

A3: Absolutely. The choice of alcohol modifier can significantly impact selectivity and resolution.[12] While isopropanol and ethanol are the most common choices, switching between them can sometimes dramatically improve a separation. If you are not achieving the desired resolution with isopropanol, testing ethanol is a logical next step in method development. In some cases, other alcohols like 1-propanol or butanol can be explored, but their effectiveness is less predictable.[13][14]

Q4: My compound is not soluble in the normal-phase mobile phase. What are my options?

A4: Poor solubility in non-polar solvents is a common challenge. The Lux® i-Amylose-1, an immobilized CSP, offers expanded solvent compatibility, allowing for the use of stronger organic solvents like dichloromethane (DCM), THF, and ethyl acetate in the mobile phase.[15] This provides greater flexibility for dissolving challenging samples. Alternatively, polar organic or reversed-phase modes can be explored, though they may require different additive strategies.[4][15]

Troubleshooting Guide: From Tailing Peaks to No Separation

This section provides a structured approach to resolving common issues encountered during the chiral separation of 1-(4-Bromophenyl)ethanamine.

Problem 1: Poor Resolution (Rs < 1.5)

Poor resolution is one of the most frequent challenges in chiral chromatography. Here’s a systematic approach to improving it:

Step-by-Step Troubleshooting Protocol:
  • Optimize the Alcohol Modifier Concentration:

    • Action: Systematically decrease the percentage of the alcohol modifier (e.g., from 10% to 8%, 5%, etc.).

    • Rationale: Reducing the polar alcohol content increases the retention time of the enantiomers. This prolonged interaction with the CSP often leads to better chiral recognition and improved resolution.

  • Change the Alcohol Modifier:

    • Action: Switch from isopropanol to ethanol, or vice versa, while keeping the same percentage.

    • Rationale: Different alcohols can alter the hydrogen bonding and dipole-dipole interactions between the analyte, the mobile phase, and the CSP, leading to changes in selectivity.[12]

  • Adjust the Flow Rate:

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).

    • Rationale: Chiral separations are often more efficient at lower flow rates, allowing more time for the enantiomers to equilibrate between the mobile and stationary phases.

  • Modify the Column Temperature:

    • Action: Evaluate the separation at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures.

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process. While lower temperatures often enhance resolution by increasing interaction strength, sometimes higher temperatures can improve kinetics and efficiency. The effect is system-dependent and should be empirically determined.

Problem 2: Peak Tailing or Asymmetry

Peak tailing is a clear indicator of undesirable secondary interactions, which can compromise resolution and quantification.

Step-by-Step Troubleshooting Protocol:
  • Verify or Increase the Basic Additive Concentration:

    • Action: Ensure that a basic additive like DEA is present at a concentration of at least 0.1%. If tailing persists, consider increasing the concentration incrementally up to 0.5%.[7][16]

    • Rationale: Insufficient additive will not effectively mask all the active silanol sites on the stationary phase, leading to tailing.

  • Switch to an Alternative Basic Additive:

    • Action: For particularly challenging separations, consider using other amines like butylamine, ethanolamine, or ethylenediamine (EDA).[7][16]

    • Rationale: These additives can sometimes offer more effective masking of silanol groups or have different interaction profiles that result in improved peak shape. Note that some of these, like EDA, may have limited miscibility in highly non-polar solvents and require a certain percentage of alcohol in the mobile phase.[7]

  • Consider an Acidic/Basic Additive Pair:

    • Action: In some cases, a combination of a basic and an acidic additive (e.g., 0.1% DEA and 0.1% trifluoroacetic acid - TFA) can improve peak shape.[8][17]

    • Rationale: This approach can be particularly effective in polar organic modes. The likely mechanism is that the analyte becomes ionized and interacts more favorably with the chiral selector, while the competing organic amine improves mass transfer kinetics.[8]

Problem 3: No Separation or Co-elution of Enantiomers

If the enantiomers are not separated at all, a more significant change in the chromatographic conditions is required.

Step-by-Step Troubleshooting Protocol:
  • Drastically Change the Mobile Phase Composition:

    • Action: If using a high percentage of alcohol (e.g., >20%), significantly reduce it. Conversely, if using a very low percentage, try increasing it. Also, test different alcohol modifiers as described above.

    • Rationale: The initial conditions may be too strong or too weak to allow for chiral recognition. A systematic screening of the mobile phase composition is necessary.

  • Switch to a Different Chiral Stationary Phase:

    • Action: If optimization on an amylose-based column (like Lux Amylose-1 or CHIRALPAK AD-H) fails, screen a cellulose-based column (e.g., Lux Cellulose-1 or CHIRALCEL OD-H).

    • Rationale: Amylose and cellulose CSPs, while both polysaccharide-based, often exhibit complementary selectivity. A compound that is not resolved on one may be well-resolved on the other due to differences in their helical structures and the resulting steric and interactive environment.[4]

  • Explore Different Elution Modes:

    • Action: If normal-phase fails, consider polar organic or reversed-phase modes, especially if using an immobilized CSP that can tolerate a wider range of solvents.[15]

    • Rationale: Changing the elution mode fundamentally alters the interactions driving the separation. In reversed-phase, hydrophobic interactions play a more dominant role, which can lead to successful chiral recognition where normal-phase conditions have failed.

Data Presentation: Mobile Phase Optimization

The following table summarizes the expected effects of mobile phase modifications on the chiral separation of 1-(4-Bromophenyl)ethanamine on a polysaccharide-based CSP.

Parameter ChangeExpected Effect on Retention TimeExpected Effect on ResolutionRationale & Comments
Decrease % Alcohol IncreaseOften ImprovesIncreases analyte interaction with the CSP.
Increase % Alcohol DecreaseOften DecreasesDecreases analyte interaction with the CSP.
Switch from IPA to EtOH VariesVariesChanges selectivity through different molecular interactions.
Increase DEA Conc. Slight DecreaseMay Improve (if tailing)Improves peak shape by masking silanol groups.
Decrease Flow Rate IncreaseOften ImprovesAllows more time for equilibration, increasing efficiency.
Decrease Temperature IncreaseOften ImprovesEnhances the strength of intermolecular interactions.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Normal Phase)

Objective: To prepare a standard mobile phase for the initial screening of 1-(4-Bromophenyl)ethanamine.

Materials:

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Diethylamine (DEA), HPLC grade

  • Graduated cylinders

  • Filtered solvent bottle

Procedure:

  • Measure 900 mL of n-hexane using a graduated cylinder and pour it into a 1 L solvent bottle.

  • Measure 100 mL of isopropanol using a separate graduated cylinder and add it to the n-hexane.

  • Pipette 1.0 mL of diethylamine into the solvent mixture.

  • Cap the bottle and swirl gently to mix thoroughly.

  • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an in-line degasser before use.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the chiral separation of 1-(4-Bromophenyl)ethanamine.

Troubleshooting_Workflow Start Start: Initial Separation Check_Resolution Resolution (Rs) < 1.5? Start->Check_Resolution Check_Peak_Shape Peak Tailing? Check_Resolution->Check_Peak_Shape No Optimize_Alcohol Optimize Alcohol % and Type Check_Resolution->Optimize_Alcohol Yes Check_Additive Check/Increase Basic Additive Check_Peak_Shape->Check_Additive Yes No_Separation No Separation? Check_Peak_Shape->No_Separation No Adjust_Flow_Temp Adjust Flow Rate & Temperature Optimize_Alcohol->Adjust_Flow_Temp Adjust_Flow_Temp->Check_Resolution Change_Additive Try Alternative Basic Additive Check_Additive->Change_Additive Change_Additive->Check_Peak_Shape Change_CSP Switch to Different CSP (e.g., Cellulose-based) No_Separation->Change_CSP Yes Success Successful Separation No_Separation->Success No Change_CSP->Start

Caption: Troubleshooting workflow for chiral separation.

References

Scaling up the synthesis of 1-(4-Bromophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Scaling the Synthesis of 1-(4-Bromophenyl)ethanamine Hydrochloride

Introduction: From Bench to Bulk

1-(4-Bromophenyl)ethanamine is a critical building block in medicinal chemistry, serving as a key intermediate for various active pharmaceutical ingredients (APIs).[1] While its synthesis on a laboratory scale is well-documented, scaling up production presents significant challenges that can impact yield, purity, and process safety. This guide, structured as a technical support resource, addresses the common hurdles encountered by researchers and process chemists during the scale-up of this synthesis. We will focus on the most prevalent and scalable method—reductive amination—and provide expert insights into troubleshooting common issues, from initial reaction to final salt formation.

Primary Synthesis Route: Reductive Amination

The most direct and scalable approach for synthesizing 1-(4-Bromophenyl)ethanamine is the reductive amination of 4-bromoacetophenone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[2]

G cluster_0 Process Workflow A Start: 4-Bromoacetophenone + Ammonia Source (e.g., NH4OAc) B Step 1: Imine Formation (Solvent, Mild Acidic pH) A->B Equilibrium C Step 2: In-Situ Reduction (Addition of Reducing Agent) B->C Irreversible D Step 3: Reaction Quench & Aqueous Work-up C->D E Step 4: Isolation of Free Amine (Extraction & Solvent Removal) D->E F Step 5: Purification of Amine (e.g., Vacuum Distillation) E->F G Step 6: Hydrochloride Salt Formation (Anhydrous HCl in Solvent) F->G H End: Isolation of Final Product (Filtration & Drying) G->H G Start Low Yield Observed Q1 Is imine formation incomplete? Start->Q1 S1 Action: Use dehydrating agent (e.g., molecular sieves) or azeotropic removal of water. Q1->S1 Yes Q2 Is the reducing agent reducing the ketone? Q1->Q2 No S1->Q2 S2 Action: Switch to a milder, more selective agent like NaBH(OAc)3 (STAB). Q2->S2 Yes Q3 Is the reaction pH optimal? Q2->Q3 No S2->Q3 S3 Action: Buffer the reaction to maintain pH 4-5. Q3->S3 No End Yield Improved Q3->End Yes S3->End

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Method Validation for 1-(4-Bromophenyl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in biological activity. One enantiomer may be therapeutically active, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects. 1-(4-Bromophenyl)ethanamine is a vital chiral building block used in the synthesis of numerous active pharmaceutical ingredients (APIs). Therefore, the ability to accurately separate and quantify its enantiomers is paramount for ensuring the quality, safety, and efficacy of the final drug product.[1][2]

This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) strategies for the enantioseparation of 1-(4-Bromophenyl)ethanamine. We will delve into the mechanistic principles behind different Chiral Stationary Phases (CSPs), present a logical workflow for method development, and detail a comprehensive validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]

The Challenge: Analyzing Chiral Primary Amines

The analysis of primary amines like 1-(4-Bromophenyl)ethanamine presents a specific challenge in liquid chromatography. The basic nature of the amine group leads to strong interactions with residual acidic silanol groups on the silica gel surface of the stationary phase. This often results in poor peak shape, significant tailing, and reduced column efficiency, which can compromise the accuracy and precision of the separation.[5] The key to a successful method lies in selecting a CSP and mobile phase combination that promotes effective chiral recognition while mitigating these undesirable secondary interactions.[6]

Comparing Chiral Stationary Phases (CSPs) for Aromatic Amine Separation

The choice of the CSP is the most critical factor in achieving a successful chiral separation.[7] Different CSPs operate on distinct chiral recognition mechanisms, making them suitable for different classes of compounds.

Polysaccharide-Based CSPs

Polysaccharide derivatives, particularly those of cellulose and amylose coated or bonded to a silica support, are the most widely used CSPs due to their broad applicability.[5]

  • Mechanism: Chiral recognition is a complex multifactorial process involving hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The analyte fits into chiral grooves or cavities on the polysaccharide structure.

  • Common Phases: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), and Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) are highly effective for amines.[7][8]

  • Practical Insights: These columns are typically used in normal-phase (e.g., hexane/isopropanol) or polar organic modes. For primary amines, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is often essential.[6] This additive competitively blocks the active silanol sites, dramatically improving peak symmetry.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped cavity.

  • Mechanism: The primary mechanism is inclusion complexation, where the analyte (or a portion of it, like the bromophenyl group) fits into the hydrophobic cavity of the cyclodextrin. Chiral recognition is achieved through interactions between the analyte's stereocenter and the chiral hydroxyl groups at the rim of the cavity.

  • Common Phases: Acetylated β-cyclodextrin phases have shown excellent performance for separating chiral amines and amino alcohols in reversed-phase mode.[9]

  • Practical Insights: These CSPs are advantageous as they often use aqueous-organic mobile phases (e.g., phosphate buffer/acetonitrile), which are considered more "green" than normal-phase solvents. They are a valuable alternative when polysaccharide columns do not yield the desired separation.

Crown Ether-Based CSPs

Crown ether CSPs are highly specialized and offer exceptional selectivity for primary amines.

  • Mechanism: These phases, such as Chirosil RCA(+), contain a chiral crown ether that forms a stable complex with the protonated primary amine (-NH3+) of the analyte through hydrogen bonding.[10] This "lock-and-key" mechanism provides very strong chiral recognition.

  • Practical Insights: A key requirement for this mechanism is the use of a highly acidic mobile phase (e.g., aqueous perchloric acid) to ensure the amine is fully protonated.[10][11] While highly effective, the use of strong, non-volatile acids can be harsh on the HPLC system and may complicate preparative scale-up.

A Logical Workflow for Chiral Method Development

A systematic screening approach is the most efficient path to a robust chiral separation method. The following workflow outlines the key decision points.

MethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_final Phase 3: Finalization Start Racemic Standard of 1-(4-Bromophenyl)ethanamine CSP_Screen CSP Screening (e.g., Polysaccharide, Cyclodextrin, Crown Ether) Start->CSP_Screen MP_Screen Mobile Phase Screening - Normal Phase (Hexane/IPA) - Reversed Phase (Buffer/ACN) - Polar Organic (ACN/MeOH) CSP_Screen->MP_Screen Select 2-3 promising CSPs Optimization Optimize Best Condition - Adjust % Modifier - Additive Type/Conc. (DEA/TFA) - Flow Rate & Temperature MP_Screen->Optimization Identify lead condition Check_SST Check System Suitability (Resolution > 2.0, Tailing Factor < 1.5) Optimization->Check_SST Check_SST->Optimization Re-optimize if needed Final_Method Final Validated Method Check_SST->Final_Method Criteria Met

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: A Validated Normal-Phase Method

This section provides a detailed, self-validating protocol for the enantiomeric separation of 1-(4-Bromophenyl)ethanamine using a polysaccharide-based CSP. The causality behind each choice is explained to ensure scientific integrity.

Objective: To resolve and quantify the (R)- and (S)-enantiomers of 1-(4-Bromophenyl)ethanamine.

1. Instrumentation and Materials:

  • HPLC System: Agilent 1200 series or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and UV/PDA detector.

  • Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (Cellulose tris(3,5-dimethylphenylcarbamate)). Rationale: This CSP is well-documented for its excellent performance in separating aromatic amines.[7]

  • Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA). Racemic and enantiomerically pure standards of 1-(4-Bromophenyl)ethanamine.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

    • Rationale (Hexane/IPA): This combination provides the non-polar environment required for normal-phase chromatography, allowing for the necessary interactions with the polar carbamate groups on the CSP.

    • Rationale (DEA): The 0.1% DEA is critical for suppressing the interaction of the basic amine analyte with acidic silanol sites on the silica support, ensuring sharp, symmetrical peaks.[6]

  • Flow Rate: 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.

  • Column Temperature: 25 °C. Rationale: Maintaining a constant temperature is crucial for reproducible retention times and selectivity.

  • Detection Wavelength: 225 nm. Rationale: This wavelength corresponds to a strong absorbance region for the bromophenyl chromophore, ensuring high sensitivity.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of the racemic standard in the mobile phase.

  • Working Solution: Dilute the stock solution to 0.1 mg/mL with the mobile phase for analysis. Rationale: This concentration typically provides a strong detector response without overloading the column.

4. System Suitability Test (SST):

  • Inject the 0.1 mg/mL racemic working solution six times.

  • Acceptance Criteria:

    • Resolution (Rs) between enantiomer peaks: ≥ 2.0.

    • Tailing factor for each peak: ≤ 1.5.

    • Relative Standard Deviation (%RSD) of peak areas for six replicate injections: ≤ 2.0%.

  • Rationale: The SST ensures the chromatographic system is performing adequately for the intended analysis before any samples are tested.

Method Validation According to ICH Q2(R2) Guidelines

Once a robust method is developed, it must be validated to prove it is suitable for its intended purpose.[12][13] The validation process demonstrates the method's specificity, linearity, accuracy, precision, and robustness.

ValidationWorkflow Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity (Peak Purity, Resolution from impurities) Protocol->Specificity Linearity Linearity & Range (5+ concentration levels) Specificity->Linearity Accuracy Accuracy (% Recovery of spiked samples) Linearity->Accuracy Precision Precision - Repeatability (Intra-day) - Intermediate (Inter-day, Inter-analyst) Accuracy->Precision Limits LOD & LOQ (S/N ratio or slope method) Precision->Limits Robustness Robustness (Small variations in method parameters) Limits->Robustness Report Final Validation Report Robustness->Report

Caption: The logical flow of an analytical method validation study.

Summary of Validation Parameters & Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities).Baseline resolution (Rs > 2.0) between enantiomers. Peak purity analysis (using PDA detector) should pass.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear.For enantiomeric impurity: From LOQ to 120% of the impurity specification.
Accuracy The closeness of the measured value to the true value.% Recovery of spiked samples should be within 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): %RSD ≤ 2.0%. Intermediate Precision: %RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD at this concentration should meet precision criteria.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability criteria must be met after varying parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and temperature (±2°C).

This table is based on general requirements from ICH Q2(R2) guidelines.[3][4]

Comparative Performance Data

The following table summarizes performance data for different CSPs used for separating 1-(4-Bromophenyl)ethanamine or structurally similar aromatic amines, as derived from literature. This provides a direct comparison to guide initial column selection.

Chiral Stationary Phase (CSP)AnalyteMobile Phase SystemResolution (Rs)Analysis Time (approx.)Reference
Chirosil RCA(+) 1-(4-Bromophenyl)ethanamine0.1% HClO₄ in Water/AcetonitrileBaseline (>2.0)< 15 min[10]
Chiralcel OD-H Aromatic Aminesn-Hexane/IPA/DEABaseline (>1.5)15-25 min[6][7]
(R,R) Whelk-O1 β-amino-β-(4-bromophenyl) propionic acidn-Hexane/Ethanol/TFA/IPA> 2.5~35 min
Acetylated β-Cyclodextrin General Chiral AminesPhosphate Buffer/Organic ModifierGood separationVariable[9]

Conclusion

The successful validation of a chiral HPLC method for 1-(4-Bromophenyl)ethanamine is a multi-step process that hinges on a scientifically sound approach to method development.

  • For broad applicability and robust performance, polysaccharide-based CSPs like Chiralcel OD-H used in a normal-phase system with a basic additive represent a reliable first choice.

  • For highly specific and efficient separations, crown ether-based CSPs like Chirosil RCA(+) are an excellent, though more specialized, alternative, requiring an acidic mobile phase.

  • For development in reversed-phase systems, cyclodextrin-based columns offer a viable path, avoiding the use of non-polar solvents.

Ultimately, the selection must be guided by a systematic screening process. A comprehensive validation executed according to ICH Q2(R2) guidelines is not merely a regulatory hurdle but a fundamental requirement to guarantee that the analytical data generated is accurate, reliable, and fit for the purpose of ensuring pharmaceutical quality and patient safety.

References

A Comparative Guide to the Determination of Enantiomeric Purity of 1-(4-Bromophenyl)ethanamine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of chemical synthesis and pharmaceutical development. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods.[1] 1-(4-Bromophenyl)ethanamine is a valuable chiral building block in the synthesis of more complex molecules, making the accurate assessment of its enantiomeric excess (ee) critical.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, accessible, and versatile technique for this purpose.[2][3][4] Unlike chromatographic methods that rely on physical separation, NMR allows for the direct observation and quantification of enantiomers in solution by converting them into diastereomeric species. This guide provides an in-depth comparison of the two primary NMR-based strategies—using Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs)—for the analysis of 1-(4-Bromophenyl)ethanamine, supported by detailed experimental protocols and data interpretation frameworks.

The Foundational Principle: Creating a Chiral Environment

Enantiomers, by definition, are non-superimposable mirror images. In a standard, achiral NMR solvent, they are chemically and magnetically equivalent, resulting in identical NMR spectra. They are, in NMR terms, isochronous. To distinguish them, we must introduce a chiral auxiliary that interacts with the enantiomeric pair to form diastereomers.[2][5][6] Diastereomers have different physical properties and, crucially, exist in distinct magnetic environments, rendering them anisochronous. This results in separate, quantifiable signals in the NMR spectrum.

Fundamental_Principle cluster_0 Achiral Environment (e.g., CDCl3) cluster_1 Chiral Environment enantiomers Mixture of (R)- and (S)-Amine nmr_achiral NMR Spectrum enantiomers->nmr_achiral Analysis single_signal One Signal (Indistinguishable) nmr_achiral->single_signal enantiomers_chiral Mixture of (R)- and (S)-Amine auxiliary + Chiral Auxiliary (CSA or CDA) enantiomers_chiral->auxiliary diastereomers Diastereomeric Complexes/Adducts auxiliary->diastereomers nmr_chiral NMR Spectrum diastereomers->nmr_chiral Analysis two_signals Two Signals (Quantifiable) nmr_chiral->two_signals

Caption: Fundamental principle of chiral recognition by NMR.

Method 1: The Rapid Approach with Chiral Solvating Agents (CSAs)

This method involves the addition of an enantiomerically pure CSA to the analyte solution. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the amine.[2][7][8] For primary amines like 1-(4-Bromophenyl)ethanamine, acidic CSAs such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) are particularly effective, interacting primarily through hydrogen bonding and π-π stacking.[9][10]

The causality behind this choice is the rapid equilibrium between the free and complexed states. This dynamic interaction results in averaged, but distinct, chemical shifts for the protons of each enantiomer, allowing for direct quantification without chemical modification of the analyte.

Advantages:

  • Speed and Simplicity: The analysis is as simple as adding the CSA to the NMR tube containing the analyte. No reaction or workup is required.[11]

  • Non-Destructive: The analyte can be recovered unchanged after the analysis.

  • Direct Observation: Provides a quick snapshot of the enantiomeric composition.

Limitations:

  • Small Chemical Shift Differences (Δδ): The induced chemical shift differences are often small, which may require a high-field NMR spectrometer for baseline resolution.

  • Sensitivity to Conditions: The degree of signal separation can be highly dependent on the solvent, concentration, and temperature, requiring careful optimization.[9][12]

Experimental Protocol: ee Determination using (R)-BINOL
  • Preparation: Accurately weigh approximately 5-10 mg of 1-(4-Bromophenyl)ethanamine into an NMR tube.

  • Solvation: Dissolve the amine in ~0.6 mL of a non-polar deuterated solvent (e.g., CDCl₃ or C₆D₆). The choice of a non-polar solvent is critical as polar solvents can interfere with the hydrogen bonding essential for complex formation.[9][12]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the amine alone to serve as a reference.

  • Addition of CSA: Add 1.0 to 1.2 molar equivalents of enantiomerically pure (R)-BINOL directly to the NMR tube.

  • Equilibration: Gently shake the tube to ensure complete dissolution and allow the system to equilibrate for 5-10 minutes.

  • Acquisition: Acquire the ¹H NMR spectrum of the mixture. The methine proton (CH-NH₂) of the amine, typically a quartet, is the most likely signal to show clear separation.

  • Data Analysis: Identify the two resolved signals corresponding to the (R)-amine/(R)-BINOL and (S)-amine/(R)-BINOL diastereomeric complexes. Carefully integrate both signals.

Calculation of Enantiomeric Excess (% ee): % ee = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100

CSA_Workflow start Analyte: 1-(4-Bromophenyl)ethanamine step1 Dissolve in CDCl3 in NMR Tube start->step1 step2 Add 1.1 eq. (R)-BINOL (CSA) step1->step2 step3 Acquire ¹H NMR Spectrum step2->step3 step4 Identify and Integrate Resolved Signals (e.g., CH-N) step3->step4 end Calculate % ee step4->end

Caption: Experimental workflow for ee determination using a CSA.

Method 2: The Definitive Approach with Chiral Derivatizing Agents (CDAs)

This strategy involves the covalent reaction of the chiral amine with an enantiomerically pure Chiral Derivatizing Agent to form a stable mixture of diastereomers.[2][5][13] The quintessential CDA for amines and alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[14][15] The amine is converted into a Mosher's amide.

The rationale for this method is the formation of a stable, conformationally more rigid product. This rigidity, combined with the strong magnetic anisotropy of the phenyl group in the Mosher's reagent, leads to large, predictable, and reliable chemical shift differences (Δδ) between the resulting diastereomers.[6][16] Furthermore, the presence of the -CF₃ group allows for analysis by ¹⁹F NMR, which offers a wide spectral window, high sensitivity, and the absence of background signals, often leading to exceptionally clean and well-resolved peaks.[2][4][17]

Advantages:

  • Large Chemical Shift Differences (Δδ): Typically produces much larger and more easily quantifiable signal separations than CSAs.

  • High Reliability: Less sensitive to minor changes in concentration or temperature.

  • Absolute Configuration: By preparing both the (R)- and (S)-MTPA derivatives, it is possible to determine the absolute configuration of the starting amine (Mosher's Method).[16]

Limitations:

  • Chemical Reaction Required: The derivatization reaction must proceed to 100% completion. Any kinetic resolution during an incomplete reaction will lead to an inaccurate measurement of the original enantiomeric ratio.[18]

  • Destructive: The analyte is chemically modified and consumed in the process.

  • Reagent Purity: The CDA must be of the highest enantiomeric purity.

Experimental Protocol: ee Determination using Mosher's Acid Chloride

This protocol requires preparing two separate samples to confirm the identity of the major and minor diastereomer signals.

  • Reagent Preparation: Prepare (R)- and (S)-Mosher's acid chloride from the corresponding acids using oxalyl chloride or thionyl chloride. Caution: These reagents are moisture-sensitive and corrosive.

  • Sample 1: (R)-MTPA Amide:

    • In a dry vial, dissolve ~5 mg of 1-(4-Bromophenyl)ethanamine in ~0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃) containing a non-nucleophilic base (e.g., pyridine or triethylamine, ~1.5 equivalents).

    • Add a slight molar excess (~1.1 equivalents) of freshly prepared (R)-Mosher's acid chloride.

    • Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours or until complete (monitor by TLC if necessary).

    • Transfer the reaction mixture to an NMR tube.

  • Sample 2: (S)-MTPA Amide: Repeat the procedure in a separate vial using (S)-Mosher's acid chloride.

  • Acquisition: Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA amide samples.

  • Data Analysis:

    • In the ¹H NMR spectrum, focus on signals close to the chiral center, such as the methine proton or the methyl group doublet.

    • In the ¹⁹F NMR spectrum, two singlets should be observed.

    • Compare the spectra of the two samples to unambiguously assign the signals for the (R,R) and (S,R) diastereomers (from Sample 1) and the (R,S) and (S,S) diastereomers (from Sample 2).

    • Integrate a pair of well-resolved signals in one of the spectra to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting amine.

CDA_Workflow start Analyte: 1-(4-Bromophenyl)ethanamine step1 React with (R)-Mosher's Acid Chloride start->step1 step5 (Optional) React with (S)-Mosher's Acid Chloride for Absolute Configuration Analysis start->step5 step2 Form (R,R) and (S,R) Diastereomeric Amides step1->step2 step3 Acquire ¹H / ¹⁹F NMR Spectrum step2->step3 step4 Integrate Diastereomer Signals and Calculate % ee step3->step4

Caption: Experimental workflow for ee determination using a CDA.

Comparative Summary and Data

The choice between a CSA and CDA approach is dictated by the specific analytical need, balancing speed against the level of validation required.

FeatureChiral Solvating Agent (CSA)Chiral Derivatizing Agent (CDA)
Principle Non-covalent, transient complexationCovalent bond formation
Speed Very fast (minutes)Slower (1-3 hours, includes reaction)
Sample Integrity Non-destructiveDestructive
Typical Δδ (¹H) Small (0.01 - 0.1 ppm)Large (0.1 - 0.5 ppm)
Information Enantiomeric Excess (ee)ee and Absolute Configuration
Key Requirement Optimized conditions (solvent, temp.)Reaction must go to 100% completion
Best For Rapid screening, process monitoringMethod validation, structural proof, publication
Illustrative Data for a 75% ee Sample

Consider a sample of 1-(4-Bromophenyl)ethanamine that is 87.5% (S)-enantiomer and 12.5% (R)-enantiomer (75% ee). The expected NMR data would appear as follows:

MethodAuxiliaryAnalyte Signalδ (Major, S)δ (Minor, R)Integration RatioCalculated ee
CSA (R)-BINOLMethine (CH)4.15 ppm4.18 ppm87.5 : 12.575.0%
CDA (R)-MTPA-ClMethyl (CH₃)1.45 ppm1.51 ppm87.5 : 12.575.0%
CDA (R)-MTPA-Cl¹⁹F Signal-71.2 ppm-71.5 ppm87.5 : 12.575.0%

Note: Chemical shift (δ) values are hypothetical for illustrative purposes.

Conclusion and Expert Recommendations

Both Chiral Solvating and Chiral Derivatizing Agents provide powerful and reliable NMR-based solutions for determining the enantiomeric purity of 1-(4-Bromophenyl)ethanamine. The decision of which method to employ is a strategic one based on the goals of the analysis.

  • For high-throughput screening, rapid reaction monitoring, or routine quality control , the CSA method is the superior choice. Its speed and non-destructive nature allow for the rapid assessment of multiple samples with minimal effort.

  • For definitive structural proof, method validation, determination of absolute configuration, or when preparing data for regulatory submission or publication , the CDA method , particularly with Mosher's acid, is the gold standard. The large, unambiguous signal separation and the wealth of information it provides justify the additional experimental time.

By understanding the causality, advantages, and limitations of each technique, researchers can confidently select and execute the most appropriate NMR experiment to validate the stereochemical integrity of their chiral amines, ensuring the quality and safety of the advanced materials and pharmaceuticals they develop.

References

A Comparative Guide to the Quantification of 1-(4-Bromophenyl)ethanamine Hydrochloride: Titrimetric and Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(4-Bromophenyl)ethanamine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its purity and concentration. This guide provides an in-depth comparison of the classical titrimetric method for its quantification against modern chromatographic and spectroscopic techniques, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific application.

The Principle of Non-Aqueous Titration for Amine Hydrochlorides

This compound, as the name suggests, is the salt of a weak base (1-(4-bromophenyl)ethanamine) and a strong acid (hydrochloric acid). In an aqueous solution, the amine salt is stable, and direct titration with a base is often challenging due to the poor solubility of the free amine and the weak basicity, which can lead to an indistinct endpoint.[1] To overcome these limitations, non-aqueous titration in a protogenic solvent like glacial acetic acid is the method of choice.[2][3]

Glacial acetic acid acts as a leveling solvent, enhancing the basicity of the amine. The titration is performed with a strong acid, typically perchloric acid (HClO₄) dissolved in glacial acetic acid, which is a stronger acid than hydrochloric acid in this medium.[2] The hydrochloride salt first reacts to release the free amine, which is then protonated by the perchloric acid.

A crucial consideration for the titration of amine halide salts is the presence of the halide ion, which can interfere with the endpoint. To circumvent this, the Pifer-Wollish method, which involves the addition of mercuric acetate, is employed.[4] The mercuric acetate reacts with the chloride ion to form undissociated mercuric chloride, effectively removing the interference and allowing for a sharp and accurate potentiometric or indicator-based endpoint.[4]

Comparative Analysis of Quantification Methods

While non-aqueous titration is a well-established and cost-effective method, other analytical techniques offer distinct advantages in terms of specificity, sensitivity, and automation. Below is a comparative analysis of non-aqueous titration with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Parameter Non-Aqueous Titration High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Principle Acid-base neutralization in a non-aqueous solvent.Separation based on differential partitioning between a stationary and mobile phase.[5]Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[6]Measurement of light absorbance by the analyte at a specific wavelength.[7]
Specificity Moderate to high. Can be affected by other basic impurities.High. Can separate the analyte from structurally similar impurities.[5][8]High. Excellent separation for volatile and thermally stable compounds.[9]Low to moderate. Susceptible to interference from any compound that absorbs at the same wavelength.[10][11]
Sensitivity Milligram level.Microgram to nanogram level.[8]Nanogram to picogram level.Microgram level.
Analysis Time ~15-30 minutes per sample.~10-20 minutes per sample.[11]~15-30 minutes per sample.< 5 minutes per sample.[11]
Cost Low initial investment and running costs.High initial investment, moderate running costs.High initial investment, moderate running costs.Low to moderate initial investment, low running costs.
Advantages Simple, inexpensive, and accurate for bulk material.[4]High specificity, sensitivity, and automation capabilities.[12]Very high sensitivity and resolving power.[13]Fast, simple, and non-destructive.[14][15]
Disadvantages Less specific than chromatographic methods, requires manual operation, and uses hazardous reagents.Higher cost, more complex method development.Requires the analyte to be volatile or derivatized, high instrument cost.Low specificity, limited to chromophoric compounds.[10]

Experimental Protocols

Non-Aqueous Potentiometric Titration

This protocol outlines the quantification of this compound using a non-aqueous potentiometric titration with perchloric acid, incorporating the use of mercuric acetate.

Reagents and Equipment:

  • Glacial Acetic Acid (AR grade)

  • Perchloric Acid (70%, AR grade)

  • Acetic Anhydride (AR grade)

  • Mercuric Acetate (AR grade)

  • Potassium Hydrogen Phthalate (Primary Standard)

  • Crystal Violet Indicator (or a suitable pH electrode for potentiometric titration)

  • Automatic titrator or burette

  • Analytical balance

  • Magnetic stirrer

Procedure:

  • Preparation of 0.1 M Perchloric Acid: Cautiously mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride and dilute to 1 L with glacial acetic acid. Allow the solution to stand for 24 hours before use to allow the acetic anhydride to react with any excess water.[3]

  • Standardization of 0.1 M Perchloric Acid: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid. Add a few drops of crystal violet indicator and titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to blue-green.

  • Sample Analysis: Accurately weigh about 0.2 g of this compound into a 250 mL beaker. Dissolve the sample in 50 mL of glacial acetic acid. Add 10 mL of 5% w/v mercuric acetate in glacial acetic acid and stir for 5 minutes.

  • Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid. The endpoint can be determined either potentiometrically using a suitable electrode system or visually with crystal violet indicator (endpoint is a blue-green color).

  • Calculation: Calculate the percentage purity of this compound using the following formula: Purity (%) = (V * M * E) / W * 100 Where:

    • V = Volume of perchloric acid consumed in mL

    • M = Molarity of the perchloric acid solution

    • E = Equivalent weight of this compound (236.54 g/mol )

    • W = Weight of the sample in mg

Visualization of Methodologies

Experimental Workflow for Non-Aqueous Titration

Non-Aqueous Titration Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_calc Calculation Titrant_Prep Prepare 0.1 M Perchloric Acid Standardization Standardize with KHP Titrant_Prep->Standardization Titration Titrate with Standardized Perchloric Acid Standardization->Titration Sample_Prep Weigh & Dissolve Sample in Glacial Acetic Acid HgOAc2_Add Add Mercuric Acetate Solution Sample_Prep->HgOAc2_Add HgOAc2_Add->Titration Endpoint Determine Endpoint (Potentiometric/Indicator) Titration->Endpoint Calculation Calculate Purity Endpoint->Calculation Analytical Method Comparison cluster_titration Titration cluster_hplc Chromatography cluster_spectroscopy Spectroscopy Titration_Node Non-Aqueous Titration Titration_Pros Pros: - Low Cost - Simple - Accurate (Bulk) Titration_Node->Titration_Pros Titration_Cons Cons: - Less Specific - Manual - Hazardous Reagents Titration_Node->Titration_Cons HPLC_Node HPLC HPLC_Pros Pros: - High Specificity - Sensitive - Automated HPLC_Node->HPLC_Pros HPLC_Cons Cons: - High Cost - Complex Method Dev. HPLC_Node->HPLC_Cons GC_Node GC GC_Pros Pros: - Very High Sensitivity - High Resolution GC_Node->GC_Pros GC_Cons Cons: - Volatility Required - High Cost GC_Node->GC_Cons UVVis_Node UV-Vis Spectrophotometry UVVis_Pros Pros: - Fast - Simple - Non-destructive UVVis_Node->UVVis_Pros UVVis_Cons Cons: - Low Specificity - Chromophore Required UVVis_Node->UVVis_Cons

References

A Comparative Guide to Chiral Amines for the Resolution of Racemic Acids: Spotlight on 1-(4-Bromophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical and often challenging endeavor. Among the established methods, diastereomeric salt crystallization stands out as a robust, scalable, and economically viable technique, particularly for the resolution of chiral carboxylic acids. The success of this method hinges on the judicious selection of a chiral resolving agent. This guide provides an in-depth comparison of 1-(4-Bromophenyl)ethanamine with other commonly employed chiral amines for the resolution of racemic acids, with a focus on the widely studied class of 2-arylpropionic acids (profens).

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation is a classic technique that leverages the different physicochemical properties of diastereomers.[1][2] Enantiomers, being mirror images, possess identical physical properties, making their direct separation challenging. However, when a racemic acid is reacted with a single enantiomer of a chiral amine (the resolving agent), a pair of diastereomeric salts is formed. These diastereomers, not being mirror images of each other, exhibit different properties, most notably solubility, which can be exploited for their separation through fractional crystallization.

The overall process can be visualized as follows:

Experimental_Protocol cluster_0 Part 1: Diastereomeric Salt Formation and Crystallization cluster_1 Part 2: Liberation and Isolation of the Enantiomerically Enriched Acid cluster_2 Part 3: Recovery of the Chiral Resolving Agent cluster_3 Part 4: Analysis Dissolution 1. Dissolve racemic acid and chiral amine (typically 0.5-1.0 eq.) in a minimal amount of heated solvent. Cooling 2. Allow the solution to cool slowly to room temperature to induce crystallization. Dissolution->Cooling Further_Cooling 3. For enhanced crystallization, cool the mixture in an ice bath. Cooling->Further_Cooling Filtration 4. Isolate the precipitated diastereomeric salt by vacuum filtration. Further_Cooling->Filtration Washing 5. Wash the crystals with a small amount of cold solvent. Filtration->Washing Drying 6. Dry the crystals. Washing->Drying Salt_Suspension 7. Suspend the dried diastereomeric salt in water. Acidification 8. Acidify the suspension with 1M HCl until the free carboxylic acid precipitates. Salt_Suspension->Acidification Extraction 9. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether). Acidification->Extraction Drying_Extract 10. Dry the combined organic extracts over anhydrous sodium sulfate. Extraction->Drying_Extract Evaporation 11. Remove the solvent under reduced pressure to obtain the enantiomerically enriched acid. Drying_Extract->Evaporation Aqueous_Layer 12. Take the aqueous layer from the extraction (step 9). Basification 13. Make the aqueous layer basic with 1M NaOH. Aqueous_Layer->Basification Amine_Extraction 14. Extract the liberated chiral amine with an organic solvent. Basification->Amine_Extraction Drying_Amine 15. Dry the organic extract and evaporate the solvent to recover the amine. Amine_Extraction->Drying_Amine Analysis 16. Determine the enantiomeric excess of the resolved acid by chiral HPLC or polarimetry.

References

A Comparative Guide to Analytical Method Validation for the Assay of 1-(4-Bromophenyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to measure the purity and strength of active pharmaceutical ingredients (APIs) are reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth comparison of potential analytical methods for the assay of 1-(4-Bromophenyl)ethanamine HCl, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, grounding every step in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T). We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and traditional Acid-Base Titration, presenting illustrative experimental data to guide the selection of the most appropriate method for your specific needs.

The Imperative of Method Validation: A Regulatory Overview

Before delving into specific techniques, it is crucial to understand the regulatory framework that governs analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines, specifically the Q2(R2) guideline, that provide a comprehensive framework for validating analytical procedures.[1][2][3][4] These guidelines are echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6][7]

The objective of analytical validation is to demonstrate that a procedure is suitable for its intended purpose.[4][7] This is achieved by assessing a set of validation characteristics:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following sections will compare HPLC, GC, and titration for the assay of 1-(4-Bromophenyl)ethanamine HCl, with these validation parameters as the basis for our evaluation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling non-volatile and thermally labile compounds.[9][10][11] For an amine salt like 1-(4-Bromophenyl)ethanamine HCl, a reversed-phase HPLC (RP-HPLC) method is highly suitable.

Principle of HPLC for Amine Analysis

In RP-HPLC, the separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The 1-(4-Bromophenyl)ethanamine cation will have a defined retention time under specific mobile phase conditions, and its concentration can be determined by the area of its corresponding peak detected by a UV spectrophotometer.

Illustrative HPLC Method Protocol
  • Chromatographic System: HPLC with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (60:40 v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Accurately weigh and dissolve 1-(4-Bromophenyl)ethanamine HCl in the mobile phase to prepare a standard solution of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution in the mobile phase to achieve a target concentration of 100 µg/mL.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Weigh & Dissolve Standard Filter Filter through 0.45 µm filter Prep_Standard->Filter Prep_Sample Weigh & Dissolve Sample Prep_Sample->Filter HPLC_System Equilibrate HPLC System Filter->HPLC_System Inject Inject Sample/ Standard HPLC_System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Assay (%) Integrate->Calculate Report Report Calculate->Report

Caption: HPLC Assay Workflow for 1-(4-Bromophenyl)ethanamine HCl.

Validation Data Summary (Illustrative)
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the analyte's retention time.Peak is pure; no co-elution with placebo or known impurities.
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of test concentration (80-120 µg/mL)Method is linear, accurate, and precise within this range.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOD Signal-to-Noise ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise ≥ 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for induced changesMethod is robust to minor changes in pH, mobile phase composition, and flow rate.

Expertise & Experience: The choice of a buffered mobile phase at a low pH is critical for ensuring the consistent protonation of the amine, leading to sharp, symmetrical peaks. The high specificity and sensitivity of HPLC make it ideal for not only the assay but also for the simultaneous determination of related impurities.

Gas Chromatography (GC): A High-Resolution Alternative

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[9][13] 1-(4-Bromophenyl)ethanamine can be analyzed by GC after converting it from its HCl salt to the free base, which is more volatile.

Principle of GC for Amine Analysis

The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that separates components based on their boiling points and polarity. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing a response proportional to the mass of the analyte.

Illustrative GC Method Protocol
  • Chromatographic System: GC with Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: Initial temperature 100°C, hold for 2 minutes, ramp at 15°C/min to 250°C, hold for 5 minutes.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Sample Preparation: Accurately weigh the HCl salt, dissolve in a suitable solvent (e.g., methanol), and neutralize with a base (e.g., NaOH) to form the free base. Extract the free base into an organic solvent like dichloromethane, dry the extract, and dilute to the final concentration.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Weigh Weigh HCl Salt Dissolve Dissolve & Neutralize (form free base) Weigh->Dissolve Extract Liquid-Liquid Extraction Dissolve->Extract Dilute Dilute to final concentration Extract->Dilute GC_System GC System Setup Dilute->GC_System Inject Inject into heated inlet GC_System->Inject Separate Separation in capillary column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Assay (%) Integrate->Calculate Report Report Calculate->Report

Caption: GC Assay Workflow for 1-(4-Bromophenyl)ethanamine.

Validation Data Summary (Illustrative)
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interfering peaks from solvent or by-products.Baseline resolution achieved for the analyte peak.
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of test concentrationMethod is linear, accurate, and precise within this range.
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 1.0%Intermediate: 1.5%
LOD Signal-to-Noise ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise ≥ 10:10.15 µg/mL
Robustness % RSD ≤ 2.0% for induced changesMethod is robust to minor changes in oven temperature ramp and gas flow rate.

Expertise & Experience: The sample preparation step is the most critical part of this method. Incomplete neutralization or extraction can lead to inaccurate results. GC often provides higher resolution and faster analysis times than HPLC.[9] Its high sensitivity makes it particularly suitable for detecting volatile impurities.

Acid-Base Titration: The Classic Approach

Titration is a classic and cost-effective analytical technique for the assay of acidic or basic compounds. For 1-(4-Bromophenyl)ethanamine HCl, a non-aqueous acid-base titration is the most appropriate titrimetric method.

Principle of Titration for Amine HCl Salt

The amine hydrochloride is dissolved in a non-aqueous solvent, typically glacial acetic acid. It is then titrated with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in acetic acid. The endpoint is detected potentiometrically or with a visual indicator. The amount of titrant consumed is directly proportional to the amount of the amine salt in the sample.

Illustrative Titration Method Protocol
  • Apparatus: Potentiometric titrator with a suitable electrode system or a burette and flask.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized.

  • Solvent: Glacial acetic acid.

  • Indicator (if not potentiometric): Crystal violet.

  • Procedure:

    • Accurately weigh a quantity of 1-(4-Bromophenyl)ethanamine HCl.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add a few drops of crystal violet indicator or immerse the electrodes of the potentiometric titrator.

    • Titrate with 0.1 N perchloric acid to the endpoint (a color change from violet to blue-green for the indicator, or the point of maximum inflection on the titration curve).

    • Perform a blank titration and make any necessary corrections.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Weigh Accurately Weigh Sample Dissolve Dissolve in Glacial Acetic Acid Weigh->Dissolve Add_Indicator Add Indicator or Immerse Electrodes Dissolve->Add_Indicator Titrate Titrate with 0.1 N Perchloric Acid Add_Indicator->Titrate Detect_Endpoint Detect Endpoint (Visual/Potentiometric) Titrate->Detect_Endpoint Record_Volume Record Titrant Volume Detect_Endpoint->Record_Volume Calculate Calculate Assay (%) Record_Volume->Calculate Report Report Calculate->Report Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization ATP->Method_Dev Protocol Write Validation Protocol Method_Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data_Analysis Analyze Data & Calculate Results Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, a thorough understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification and structural elucidation. This guide provides an in-depth technical comparison of the fragmentation patterns of 1-(4-Bromophenyl)ethanamine under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. By delving into the mechanistic details and comparing its fragmentation with a structurally related compound, this document serves as a practical reference for scientists working with similar chemical entities.

Introduction to 1-(4-Bromophenyl)ethanamine and its Mass Spectral Significance

1-(4-Bromophenyl)ethanamine is a primary amine containing a chiral center and a bromine-substituted aromatic ring.[1][2][3] Its structure presents several key features that dictate its fragmentation behavior in mass spectrometry: the basic amino group, the benzylic carbon-carbon bond, and the bromine atom on the phenyl ring. Understanding how this molecule fragments under different ionization techniques is crucial for its unambiguous identification in complex matrices, such as in metabolite identification studies or forensic analysis. The presence of bromine, with its two major isotopes (79Br and 81Br) in nearly equal abundance, provides a characteristic isotopic pattern that is a powerful diagnostic tool.[4][5][6]

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[7][8] The fragmentation of 1-(4-Bromophenyl)ethanamine under EI is expected to be governed by the stability of the resulting fragment ions.

Proposed EI Fragmentation Pathway

The primary fragmentation process for aliphatic amines under EI is typically alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[9][10][11] For 1-(4-Bromophenyl)ethanamine, this would involve the loss of a methyl radical to form a resonance-stabilized iminium ion. Additionally, the presence of the bromine atom introduces other characteristic fragmentation patterns.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of similar intensity, M+• and (M+2)+•, due to the natural isotopic abundance of 79Br and 81Br.[4][5]

The proposed major fragmentation pathways are as follows:

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, which will appear as a doublet at m/z 200 and 202.

  • Alpha-Cleavage: The most favorable fragmentation is the cleavage of the bond between the benzylic carbon and the methyl group, leading to the loss of a methyl radical (•CH3). This results in the formation of a stable, resonance-stabilized iminium ion at m/z 185 and 187. This is often the base peak in the spectrum of primary amines.[10][11]

  • Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), resulting in a fragment at m/z 121.[9]

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethylamine side chain can result in the formation of a bromophenyl cation at m/z 155 and 157.

EI_Fragmentation M 1-(4-Bromophenyl)ethanamine (m/z 200/202) F1 Loss of •CH3 (m/z 185/187) Base Peak M->F1 α-cleavage F2 Loss of •Br (m/z 121) M->F2 C-Br cleavage F3 Benzylic Cleavage (m/z 155/157) M->F3 C-C cleavage ESI_Fragmentation MH [M+H]+ (m/z 201/203) F1 Loss of NH3 (m/z 184/186) MH->F1 CID Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Acquisition and Analysis P1 Stock Solution (1 mg/mL in Methanol) P2 Dilution for EI-MS (10-100 µg/mL) P1->P2 P3 Dilution for ESI-MS (1-10 µg/mL in 50:50 MeOH:H2O + 0.1% FA) P1->P3 A1 GC-MS (EI) P2->A1 A2 LC-MS (ESI) P3->A2 D1 Acquire EI Spectrum A1->D1 D2 Acquire ESI Spectrum and MS/MS of [M+H]+ A2->D2 D3 Interpret Fragmentation Patterns D1->D3 D2->D3

References

Comparative study of different resolving agents for racemic 1-(4-Bromophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Resolving Agents for Racemic 1-(4-Bromophenyl)ethanamine

Introduction: The Significance of Chiral 1-(4-Bromophenyl)ethanamine

Optically pure 1-(4-Bromophenyl)ethanamine is a crucial chiral building block in modern medicinal chemistry and materials science. Its enantiomers serve as key intermediates in the asymmetric synthesis of various active pharmaceutical ingredients (APIs) and chiral ligands. Given that stereochemistry often dictates biological activity, the efficient separation of its racemic mixture into single, pure enantiomers is a process of paramount importance.

This guide provides a comparative analysis of common resolving agents for racemic 1-(4-Bromophenyl)ethanamine, focusing on the classical and highly effective method of diastereomeric salt crystallization.[1][2] We will delve into the mechanistic principles, provide detailed experimental protocols, and present a quantitative comparison of performance to aid researchers in selecting the optimal strategy for their specific needs.

The Principle: Chiral Resolution via Diastereomeric Salt Formation

The foundational principle of this resolution technique is the reaction of a racemic mixture (a 1:1 mixture of two enantiomers) with a single, pure enantiomer of a second chiral compound, known as the resolving agent.[2] In this case, the racemic 1-(4-Bromophenyl)ethanamine (a base) is reacted with a chiral acid.

This reaction transforms the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, including different solubilities in a given solvent system.[2][3] This crucial difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, enabling its isolation by simple filtration. Subsequently, the pure enantiomer of the amine can be liberated from the salt by treatment with a base.[4][5]

Comparative Analysis of Chiral Resolving Agents

The success of a chiral resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.[6] Below, we compare three widely used chiral acids for the resolution of 1-(4-Bromophenyl)ethanamine: L-(+)-Tartaric Acid, (S)-(-)-Mandelic Acid, and N-Acetyl-L-leucine.

L-(+)-Tartaric Acid: The Classic Workhorse

L-(+)-Tartaric acid is one of the most common and cost-effective resolving agents, readily available from natural sources.[2] Its two carboxylic acid groups and two hydroxyl groups provide multiple points of interaction for forming well-defined crystalline salts with amines.

Mechanism of Chiral Recognition: The separation arises from the differential stability and crystal lattice energy of the two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid]. The specific three-dimensional arrangement of hydrogen bonds and ionic interactions between the amine and the tartaric acid leads to one of the salts being significantly less soluble in the chosen solvent.

Experimental Protocol:

  • Salt Formation: Dissolve racemic 1-(4-Bromophenyl)ethanamine (1 equivalent) in a suitable solvent, such as methanol or ethanol, with gentle warming. In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalents) in the same solvent, also with warming.[2]

  • Crystallization: Slowly add the warm tartaric acid solution to the amine solution while stirring. Allow the mixture to cool gradually to room temperature, then place it in an ice bath for 1-2 hours to promote maximum crystallization of the less soluble diastereomeric salt.[2]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Amine Liberation: Suspend the crystalline salt in water and add a strong base (e.g., 2M NaOH) until the pH is highly alkaline. This breaks the salt and liberates the free amine.

  • Extraction: Extract the optically enriched amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure enantiomer.

(S)-(-)-Mandelic Acid: An Aromatic Alternative

(S)-(-)-Mandelic acid is another effective resolving agent, offering a different structural motif with its phenyl group, which can participate in π-π stacking interactions within the crystal lattice, potentially leading to better discrimination between the diastereomers.

Mechanism of Chiral Recognition: The chiral recognition with mandelic acid is driven by a combination of ionic bonding (amine-carboxylate), hydrogen bonding (involving the α-hydroxyl group), and steric interactions. The phenyl ring's presence can enforce a more rigid conformation in the salt, amplifying the energetic difference between the two diastereomeric crystal structures.

Experimental Protocol:

  • Salt Formation: Dissolve racemic 1-(4-Bromophenyl)ethanamine (1 equivalent) and (S)-(-)-mandelic acid (1 equivalent) in a minimal amount of a warm solvent mixture, such as methanol or ethanol.

  • Crystallization: Allow the solution to cool slowly to ambient temperature. Crystal formation should be observed. For optimal yield, the solution can be refrigerated overnight.

  • Isolation: Isolate the diastereomeric salt crystals via vacuum filtration, washing with a small portion of the cold crystallization solvent.

  • Recrystallization (Optional): To improve enantiomeric purity, the isolated salt can be recrystallized from the same solvent system. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage until it becomes constant.[3]

  • Amine Liberation: Following the same procedure as with tartaric acid, treat the purified salt with a strong base and extract the liberated amine with an appropriate organic solvent.

N-Acetyl-L-leucine: A Biologically-Inspired Agent

N-Acetyl-L-leucine, a derivative of a natural amino acid, presents another option for resolution.[7][8] Its structure provides sites for ionic interactions, hydrogen bonding, and hydrophobic interactions, offering a unique profile for forming diastereomeric salts. While widely studied for its neuroprotective effects, its utility as a resolving agent is also recognized.[7][8]

Mechanism of Chiral Recognition: The efficiency of N-Acetyl-L-leucine relies on the formation of a stable crystal lattice with one enantiomer of the amine over the other. The combination of the acetyl group, the carboxylic acid, and the isobutyl side chain of leucine creates a specific chiral environment that interacts differently with the (R) and (S) enantiomers of the amine.

Experimental Protocol:

  • Salt Formation: In a suitable reactor, dissolve N-Acetyl-L-leucine (1 equivalent) in a solvent like methanol or an ethanol/water mixture at an elevated temperature. Add the racemic 1-(4-Bromophenyl)ethanamine (1 equivalent) to the solution.

  • Crystallization: Stir the solution while allowing it to cool slowly to room temperature to initiate crystallization. Further cooling in an ice bath can enhance the yield of the diastereomeric salt.

  • Isolation: Collect the crystalline product by filtration and wash with cold solvent.

  • Amine Liberation: Decompose the salt using an aqueous base solution (e.g., NaOH or KOH) and extract the resolved amine using a solvent such as ethyl acetate.

  • Purification: Wash the organic extract with brine, dry it over a drying agent (e.g., Na₂SO₄), and concentrate it in vacuo to obtain the enantiomerically enriched amine.

Performance Data Summary

The choice of resolving agent is ultimately guided by performance metrics such as yield and the achieved enantiomeric excess (e.e.). The following table summarizes typical results reported in the literature, although optimal conditions may vary.

Resolving AgentTypical SolventYield of DiastereomerEnantiomeric Excess (e.e.)
L-(+)-Tartaric Acid Methanol / EthanolGood to Excellent>90% (often requires recrystallization)
(S)-(-)-Mandelic Acid Methanol / EthanolGood>95%, potentially reaching >99% with optimization
N-Acetyl-L-leucine Ethanol / WaterModerate to Good>90%

Note: Yield and e.e. are highly dependent on the specific conditions (stoichiometry, solvent, temperature profile) and may require optimization.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow and the underlying principle of chiral recognition.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation & Isolation racemate Racemic Amine (R/S)-1-(4-Bromophenyl)ethanamine solvent Add Solvent (e.g., Methanol) racemate->solvent agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->solvent heat Warm to Dissolve solvent->heat cool Cool Slowly heat->cool filter Filter Crystals cool->filter salt Less Soluble Diastereomeric Salt (e.g., S-Amine:L-Acid) filter->salt Solid liquor Mother Liquor (Enriched in other diastereomer) filter->liquor Filtrate base Add Strong Base (e.g., NaOH) salt->base extract Extract with Organic Solvent base->extract dry Dry & Evaporate extract->dry product Pure Enantiomer (e.g., (S)-Amine) dry->product

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

G cluster_racemate cluster_salts R_Amine (R)-Amine Resolving_Agent { Chiral Acid | (L)-Resolving Agent } S_Amine (S)-Amine Salt_1 (R)-Amine : (L)-Acid More Soluble Resolving_Agent->Salt_1 Salt_2 (S)-Amine : (L)-Acid Less Soluble Resolving_Agent->Salt_2 Separation Fractional Crystallization Salt_1->Separation Salt_2->Separation Separation->Salt_1  Stays in Solution  (Liquid Phase) Separation->Salt_2  Crystallizes  (Solid Phase)

Caption: Logical diagram of chiral recognition leading to differential solubility.

Conclusion and Recommendations

The classical resolution of 1-(4-Bromophenyl)ethanamine by diastereomeric salt formation remains a robust, scalable, and economically viable method.

  • L-(+)-Tartaric Acid is an excellent starting point for initial screening due to its low cost and proven track record. It reliably provides good separation, though may require subsequent recrystallization steps to achieve the highest levels of enantiomeric purity.

  • (S)-(-)-Mandelic Acid often provides superior selectivity in a single crystallization step, potentially leading to higher enantiomeric excess with less processing. It is a prime candidate when high purity is the primary goal.

  • N-Acetyl-L-leucine offers a valuable alternative, and its unique interaction profile might prove advantageous in cases where tartaric or mandelic acid yields suboptimal results.

Ultimately, the optimal choice requires empirical screening of several resolving agents and solvent systems.[9] Researchers should begin with small-scale trials to identify the most promising combination that delivers the desired enantiomer in high yield and purity for their specific application.

References

A Senior Application Scientist's Comparative Guide to Chiral Amines: Profiling 1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of asymmetric synthesis, the selection of a chiral resolving agent or auxiliary is a critical decision that profoundly impacts stereochemical control, yield, and overall process efficiency. This guide provides an in-depth comparative analysis of 1-(4-Bromophenyl)ethanamine hydrochloride, a versatile chiral amine, benchmarked against two structurally related and widely utilized alternatives: 1-Phenylethanamine and 1-(4-Methoxyphenyl)ethanamine.

This document moves beyond a simple cataloging of specifications. It is designed to offer a practical, field-proven perspective on the analytical characterization and application of these crucial reagents. The experimental protocols and comparative data herein are structured to provide a self-validating framework, empowering you to make informed decisions tailored to your specific synthetic challenges.

The Central Role of Chiral Amines

Chiral amines are foundational tools in the synthesis of enantiomerically pure compounds. Their utility stems from their ability to form transient diastereomeric complexes—most commonly salts—with racemic acids, leveraging differences in the physical properties of these diastereomers, such as solubility, to effect separation.[1] The choice of the amine is not trivial; subtle changes in steric and electronic properties can dramatically influence the efficiency of the resolution. The phenyl- and substituted phenylethanamines are particularly valuable due to their commercial availability, structural rigidity, and the tunable nature of the aromatic ring.

Product Profiles: A Head-to-Head Comparison

A thorough evaluation of any reagent begins with its Certificate of Analysis (CoA). While a CoA represents a single batch, it provides a crucial snapshot of the quality and purity one can expect. Below is a comparative summary of typical specifications for this compound and its selected alternatives.

Target Compound: this compound

This chiral amine features a bromine atom on the phenyl ring, which imparts increased molecular weight and alters the electronic properties compared to its unsubstituted counterpart. It is a solid at room temperature, which can be advantageous for handling and weighing.[2]

Parameter Typical Specification
Appearance White to off-white solid
Purity (Assay) ≥98%
Molecular Formula C₈H₁₁BrClN
Molecular Weight 236.54 g/mol
Enantiomeric Purity Lot-specific (typically >99% ee)
Optical Rotation Lot-specific
Solubility Soluble in water, methanol
Alternative 1: 1-Phenylethanamine

As the parent compound in this series, 1-phenylethanamine is one of the most common and cost-effective chiral resolving agents.[3] It is a liquid at room temperature.

Parameter Typical Specification
Appearance Colorless to light yellow liquid
Purity (Assay) ≥99% (GC)
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
Enantiomeric Purity Lot-specific (typically >99% ee)
Optical Rotation [α]20/D ~-40° (neat) for (S)-enantiomer
Solubility Slightly soluble in water, soluble in ethanol

Note: Data sourced from representative supplier CoAs.[4][5]

Alternative 2: 1-(4-Methoxyphenyl)ethanamine

The methoxy group on the phenyl ring of this alternative introduces an electron-donating group, which can influence its basicity and interaction with acidic compounds.[6] It is also a liquid.

Parameter Typical Specification
Appearance Colorless to light yellow liquid
Purity (Assay) >98.0% (GC)
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Enantiomeric Purity Lot-specific (typically >90% ee)
Optical Rotation [α]20/D ~-32° (neat) for (S)-enantiomer
Solubility Soluble in common organic solvents

Note: Data sourced from representative supplier specifications.[7]

Analytical Verification: A Practical Guide

Verifying the identity, purity, and enantiomeric excess of your chiral amine is a cornerstone of good laboratory practice. The following protocols are designed to be robust and self-validating.

Workflow for Analytical Characterization

G cluster_0 Sample Receipt & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Verification Sample Sample Dissolution Dissolution Sample->Dissolution Appropriate deuterated solvent for NMR or mobile phase for HPLC FTIR FTIR Dissolution->FTIR KBr Pellet NMR NMR Dissolution->NMR NMR Tube HPLC HPLC Dissolution->HPLC HPLC Vial MS MS Dissolution->MS Direct Infusion or LC-MS Identity_Confirm Confirm Identity FTIR->Identity_Confirm Functional Groups NMR->Identity_Confirm Structure Elucidation Purity_Assay Assay Purity & Enantiomeric Excess NMR->Purity_Assay Impurity Profile HPLC->Purity_Assay Chromatographic Purity & Enantiomeric Excess MS->Identity_Confirm Molecular Weight CoA_Compare Compare to CoA Identity_Confirm->CoA_Compare Purity_Assay->CoA_Compare

Caption: General workflow for the analytical characterization of a chiral amine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is invaluable for confirming the chemical structure and assessing for the presence of impurities.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the amine hydrochloride salt into a clean, dry vial.[8]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Chemical Shifts: For this compound in DMSO-d₆, expect the aromatic protons to appear as two doublets between 7.0-8.0 ppm. The methine proton (CH) will be a quartet adjacent to the amine group, and the methyl protons (CH₃) will be a doublet. The amine protons will likely appear as a broad singlet.

    • Integration: Integrate all peaks and verify that the proton ratios are consistent with the structure.

    • Impurity Analysis: Look for any unexpected signals that may indicate residual solvents or synthesis-related impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups. For amine hydrochlorides, the spectrum will differ significantly from the free amine.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Gently grind 1-2 mg of the solid amine hydrochloride sample in an agate mortar and pestle.[9]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.[10]

  • Pellet Formation: Transfer the mixture to a pellet die. Briefly apply a vacuum to remove trapped air and moisture.[11]

  • Pressing: Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes to form a transparent or translucent pellet.[11]

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

  • Data Analysis:

    • Primary Amine Salt (-NH₃⁺): Look for a broad, strong absorption band between 3200 and 2800 cm⁻¹ corresponding to the N-H stretching of the ammonium salt.[9]

    • Aromatic C-H: Note the aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

    • C-N Stretch: An aromatic C-N stretch is expected in the 1335-1250 cm⁻¹ region.[12]

    • C-Br Stretch: A C-Br stretching vibration will be present in the fingerprint region, typically between 600-500 cm⁻¹.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, or ee) of the amine.

Experimental Protocol:

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralpak® series) or crown ether-based columns are often effective for separating phenylethylamine derivatives.[13]

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.[14]

  • Sample Preparation: Prepare a solution of the amine hydrochloride at a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection: Inject 5-10 µL of the sample solution.

  • Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm).

  • Data Analysis:

    • Identify the two peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).[15]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the amine hydrochloride in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source or inject it via an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the molecular ion peak corresponding to the free amine [M+H]⁺. For 1-(4-Bromophenyl)ethanamine, this will be an isotopic cluster around m/z 200 and 202 due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Application in Diastereomeric Salt Resolution: A Case Study

To illustrate the practical application and comparative performance of these chiral amines, we will examine a representative case study: the resolution of a racemic carboxylic acid. While data for the resolution of every acid with every amine is not feasible to present, the resolution of racemic ibuprofen with (S)-1-phenylethanamine provides an excellent and well-documented model that is directly analogous to the use of 1-(4-Bromophenyl)ethanamine.[16][17]

Workflow for Diastereomeric Salt Resolution

G Racemic_Acid Racemic Acid (e.g., Ibuprofen) Salt_Formation 1. Salt Formation Racemic_Acid->Salt_Formation Chiral_Amine Chiral Amine (e.g., (S)-1-Phenylethanamine) Chiral_Amine->Salt_Formation Solvent Solvent Solvent->Salt_Formation Crystallization 2. Fractional Crystallization Salt_Formation->Crystallization Formation of diastereomeric salts Filtration 3. Filtration Crystallization->Filtration Less soluble diastereomer precipitates Liberation 4. Liberation of Amine & Acid Filtration->Liberation Isolated diastereomeric salt Pure_Acid Enantiomerically Enriched Acid Liberation->Pure_Acid Acidification Recovered_Amine Recovered Chiral Amine Liberation->Recovered_Amine Basification & Extraction

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Case Study: Resolution of Racemic Ibuprofen with (S)-1-Phenylethanamine

In this classic experiment, racemic ibuprofen is dissolved in a suitable solvent and treated with (S)-1-phenylethanamine. This forms two diastereomeric salts: (S)-ibuprofen-(S)-amine and (R)-ibuprofen-(S)-amine. Due to their different three-dimensional structures, these salts have different solubilities. The (S,S) salt is typically less soluble and preferentially crystallizes from the solution.[16]

Experimental Protocol Outline:

  • Salt Formation: Racemic ibuprofen and a sub-stoichiometric amount (e.g., 0.5 equivalents) of (S)-1-phenylethanamine are dissolved in a heated solvent mixture (e.g., aqueous potassium hydroxide).[17]

  • Crystallization: The solution is slowly cooled to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: The precipitated salt is collected by vacuum filtration and washed with a small amount of cold solvent.

  • Recrystallization (Optional): To improve diastereomeric purity, the salt can be recrystallized from a suitable solvent like 2-propanol.[17]

  • Liberation: The purified diastereomeric salt is treated with a strong acid (e.g., HCl or H₂SO₄) to protonate the carboxylic acid and liberate the enantiomerically enriched ibuprofen, which can then be extracted with an organic solvent.[18]

Comparative Performance Data:

Resolving AgentRacemic AcidDiastereomeric Excess (de) after CrystallizationOptical Purity (ee) of Recovered AcidReference
(S)-1-PhenylethanamineIbuprofen>90%~88-95%[16]
(S)-1-(4-Bromophenyl)ethanamineIbuprofen AnaloguesHigh (Specific values vary with substrate)High (Specific values vary with substrate)[19]

The introduction of the bromo-substituent in 1-(4-bromophenyl)ethanamine can enhance the crystallinity of the resulting diastereomeric salts due to increased intermolecular interactions (e.g., halogen bonding) and higher molecular weight. This can lead to better separation and potentially higher diastereomeric excess in a single crystallization step compared to the unsubstituted 1-phenylethanamine. However, the optimal choice is always substrate-dependent and requires empirical screening.

Senior Application Scientist's Recommendation

The selection of a chiral amine for diastereomeric resolution is a multi-faceted decision that balances performance with practical considerations.

  • This compound is an excellent choice when attempting to resolve aromatic or other carboxylic acids where the resulting diastereomeric salts with 1-phenylethanamine exhibit poor crystallinity or solubility differentiation. The bromo-substituent often enhances the propensity to form well-ordered crystal lattices, potentially leading to higher diastereomeric excess with fewer recrystallization steps. Its solid form is also a practical advantage for precise handling.

  • 1-Phenylethanamine remains the workhorse and first choice for initial screening due to its low cost, widespread availability, and extensive documentation in the literature. It is an effective resolving agent for a broad range of substrates.

  • 1-(4-Methoxyphenyl)ethanamine offers an alternative with different electronic properties. The electron-donating methoxy group can alter the pKa of the amine and influence the hydrogen-bonding network within the crystal lattice, which may be advantageous for specific substrates.

Ultimately, the optimal resolving agent must be determined experimentally. A small-scale screen with all three candidates is a highly recommended strategy to identify the most efficient and scalable resolution process for your target molecule. Always verify the quality of the incoming chiral amine using the analytical protocols outlined in this guide to ensure the integrity of your synthetic process.

References

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and NMR for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The determination of enantiomeric excess (ee) is a non-negotiable checkpoint in pharmaceutical development, mandated by regulatory agencies to ensure the safety and efficacy of chiral drug substances.[1][2] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand as the two principal analytical techniques for this critical task. While chiral HPLC is often considered the "gold standard" for its high sensitivity and resolving power, NMR offers a rapid, powerful alternative that requires minimal sample preparation.[3][4][5] This guide presents an in-depth, objective comparison of these methods, grounded in the principles of analytical chemistry and regulatory compliance. It provides a comprehensive protocol for the cross-validation of HPLC and NMR to establish methodological equivalency, ensuring data integrity across different analytical platforms.

Introduction: The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[5][6] Regulatory bodies worldwide, including the FDA and EMA, mandate the characterization of individual enantiomers in a chiral drug product.[1][2] Therefore, the development of robust, accurate, and reliable analytical methods for quantifying enantiomeric excess is a cornerstone of drug development and quality control. This guide focuses on the two most powerful techniques in the analytical chemist's arsenal: HPLC and NMR.

Methodological Principles: Two Approaches to a Single Problem

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC achieves the physical separation of enantiomers by exploiting their differential interactions with a Chiral Stationary Phase (CSP).[3][6] The analyte mixture is passed through a column packed with a chiral material, and one enantiomer interacts more strongly, leading to a longer retention time and, thus, separation.[2][3] The choice of CSP is critical and is based on the analyte's structure. Major CSP categories include polysaccharide-based (e.g., cellulose, amylose), protein-based, cyclodextrin-based, and Pirkle-type phases, each offering unique chiral recognition mechanisms like hydrogen bonding, π-π interactions, and inclusion complexation.[1][2][7][8]

Advantages:

  • High Sensitivity & Accuracy: With modern detectors (e.g., UV, FLD), HPLC can achieve very low limits of detection and quantification, making it ideal for impurity analysis.[5][9]

  • High Resolution: Often capable of achieving baseline separation of enantiomers, which simplifies quantification.[4]

  • Established Technique: Widely accepted by regulatory agencies as a definitive method for purity analysis.[1][10]

Limitations:

  • Method Development: Finding the optimal combination of CSP and mobile phase can be time-consuming.[11]

  • Higher Solvent Consumption: Can generate significant volumes of solvent waste.[4][9]

  • Longer Runtimes: Compared to NMR, a single HPLC run can take longer, impacting throughput.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, a fundamentally non-separative technique, determines enantiomeric excess by converting the enantiomeric pair into diastereomers in situ. This is achieved by introducing a chiral auxiliary, such as a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[12][13][14]

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[13][15][16] This interaction creates a different magnetic environment for each enantiomer, causing their corresponding signals in the NMR spectrum (typically ¹H NMR) to appear at different chemical shifts (a phenomenon known as anisochrony). The enantiomeric excess is then calculated from the integration of these distinct signals.[12][17]

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers, which can then be distinguished by NMR.[3][12][18]

Advantages:

  • Speed and High Throughput: Sample preparation is often as simple as mixing the analyte and CSA in an NMR tube, with data acquisition taking only a few minutes.[4][19][20]

  • Low Solvent Consumption: Aligns with green chemistry principles.[4][20]

  • Absolute Method: The integration of NMR signals is directly proportional to the number of nuclei, allowing for direct quantification without the need for calibration curves.[21]

  • Structural Information: Provides definitive structural confirmation of the analyte simultaneously.[22]

Limitations:

  • Lower Sensitivity: Generally requires more sample (milligram quantities) than HPLC.[4][22][23]

  • Signal Overlap: In complex molecules, signal overlap can complicate interpretation and quantification.[13]

  • Auxiliary Agent Required: The success of the method depends on finding a suitable CSA or CDA that induces sufficient chemical shift separation.[12]

Head-to-Head Comparison: A Quantitative Analysis

The choice between HPLC and NMR depends on the specific analytical challenge. The following table provides a comparative summary of their performance characteristics, which must be formally assessed during cross-validation.

Parameter Chiral HPLC NMR with Chiral Solvating Agent Rationale & Causality
Principle Physical separation based on differential interaction with a Chiral Stationary Phase (CSP).[3]Formation of transient diastereomeric complexes leading to distinct NMR signals.[4][12]HPLC relies on thermodynamics of binding for separation, while NMR relies on creating a diastereomeric magnetic environment.
Specificity High; demonstrated by baseline resolution of enantiomers from each other and impurities.[24]High; demonstrated by well-resolved, distinct signals for each enantiomer.Specificity ensures the signal measured is exclusively from the analyte of interest.
Accuracy High; typically assessed by spike/recovery experiments of a pure enantiomer into the racemate.High; assessed by analyzing samples of known enantiomeric composition.Accuracy confirms the closeness of the measured value to the true value.
Precision (RSD%) Excellent (<2%); assessed by repeated injections (repeatability) and analysis on different days (intermediate precision).Excellent (<2%); assessed by repeated acquisitions of the same sample.Precision demonstrates the method's reproducibility under various conditions.
LOD/LOQ Very low (µg/mL to ng/mL range), ideal for trace impurity quantification.[24]Higher (mg/mL range), generally not suitable for trace analysis.[4][23]HPLC benefits from sensitive detectors; NMR sensitivity is inherently lower due to nuclear spin physics.
Linearity & Range Excellent (typically R² > 0.999) over a wide concentration range.[24][25]Excellent (R² > 0.999) over a defined range of enantiomeric compositions.[19]A linear response is crucial for accurate quantification across the expected measurement range.
Sample Throughput Lower; method development and run times can be lengthy.[4]Higher; rapid sample preparation and data acquisition (often <5 min/sample).[4][20]NMR's "mix-and-measure" approach is significantly faster than a full chromatographic run.
Solvent Consumption High.[4][9]Low.[4][20]HPLC requires a continuous flow of mobile phase, whereas NMR uses a small, fixed volume of deuterated solvent.

The Cross-Validation Protocol: Establishing Method Equivalency

Cross-validation is the formal process of demonstrating that two different analytical methods provide equivalent results, ensuring data can be used interchangeably.[26][27][28] This protocol is grounded in the principles of the ICH Q2(R1) guideline on the validation of analytical procedures.[24][29][30]

Workflow for Cross-Validation of HPLC and NMR

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Independent Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Cross-Validation Study cluster_3 Phase 4: Statistical Comparison HPLC_Dev HPLC Method Development - Screen CSPs & Mobile Phases - Optimize Resolution & Tailing HPLC_Val Validate HPLC Method - Specificity, Linearity, Range - Accuracy, Precision, Robustness HPLC_Dev->HPLC_Val NMR_Dev NMR Method Development - Screen CSAs/CDAs - Optimize Analyte:CSA Ratio - Maximize Signal Separation (Δδ) NMR_Val Validate NMR Method - Specificity, Linearity, Range - Accuracy, Precision, Robustness NMR_Dev->NMR_Val Sample_Prep Prepare Samples - Racemate (50:50) - Enriched Samples (e.g., 99:1, 95:5, 75:25) - Pure Enantiomer (>99.9%) HPLC_Val->Sample_Prep NMR_Val->Sample_Prep Analysis Analyze All Samples (n≥3) Using Both Validated Methods Sample_Prep->Analysis Stats Statistical Analysis - Linear Regression (HPLC vs. NMR) - Student's t-test / F-test - Bland-Altman Plot Analysis->Stats Conclusion Conclusion on Method Equivalency - Define Acceptance Criteria (e.g., R² > 0.99, Slope=1±0.05, Intercept≈0) Stats->Conclusion

Caption: Workflow for HPLC and NMR cross-validation.

Step-by-Step Experimental Protocol

Phase 1: Method Development

  • HPLC Method Development:

    • Screening: Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak® series) under normal phase, reversed-phase, and polar organic modes.[1][10]

    • Optimization: Fine-tune the mobile phase composition (e.g., hexane/isopropanol ratio, additives like TFA or DEA) to achieve a resolution (Rs) > 1.5 between the enantiomeric peaks.

  • NMR Method Development:

    • CSA Screening: Screen commercially available CSAs (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL), mandelic acid analogues) with the racemic analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).[19]

    • Optimization: Titrate the CSA against the analyte to find the optimal molar ratio that provides the largest, baseline-resolved chemical shift difference (Δδ) for a well-defined proton signal (e.g., a methine or aromatic proton adjacent to the chiral center).

Phase 2: Method Validation (per ICH Q2(R1)) [24][29]

For both the optimized HPLC and NMR methods, perform a full validation:

  • Specificity: Analyze the racemate, individual enantiomers, and a placebo/blank to ensure no interference.

  • Linearity & Range:

    • HPLC: Prepare calibration curves using a pure enantiomer standard at 5-6 concentration levels.

    • NMR: Prepare a series of scalemic mixtures with known ee values (e.g., 95%, 75%, 50%, 25%, 5% ee). Plot the ee determined by NMR integration against the gravimetrically prepared ee. A linear relationship should be observed.[19]

  • Accuracy:

    • HPLC: Spike a racemic sample with known amounts of a pure enantiomer at three levels (e.g., 80%, 100%, 120% of the minor enantiomer specification). Calculate percent recovery.

    • NMR: Analyze the prepared scalemic mixtures from the linearity study. The mean measured ee should be close to the prepared value.

  • Precision:

    • Repeatability: Analyze six replicate samples of a single batch (e.g., a 99:1 mixture) on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Calculate the Relative Standard Deviation (RSD); acceptance criteria are typically RSD ≤ 2.0%.

Phase 3: Cross-Validation Sample Analysis

  • Prepare a set of at least 5 samples with varying enantiomeric compositions, including the racemate, the pure major enantiomer, and several intermediate compositions relevant to the process control limits.

  • Analyze each sample in triplicate using both the fully validated HPLC method and the fully validated NMR method.

Phase 4: Statistical Comparison of Data [31][32]

  • Data Tabulation: Collate the mean ee values obtained from HPLC and NMR for each sample.

  • Linear Regression: Plot the NMR results (y-axis) against the HPLC results (x-axis). HPLC is often treated as the reference method. Calculate the coefficient of determination (R²), the slope, and the y-intercept.

    • Acceptance Criteria: R² > 0.99; Slope = 1.0 ± 0.05; Y-intercept should not be significantly different from zero.

  • Hypothesis Testing: Use a paired Student's t-test to determine if there is a statistically significant difference between the means of the two methods. An F-test can compare the variances. The goal is to show no significant difference.

Expert Insights & Method Selection

The decision to use HPLC or NMR is not always binary; they are often complementary.

Decision-Making Logic

G Start Analytical Need: Determine Enantiomeric Excess Trace_Impurity Trace Impurity Quantification? (e.g., <0.1%) Start->Trace_Impurity High_Throughput High-Throughput Screening or Reaction Monitoring? Trace_Impurity->High_Throughput No Use_HPLC Use Validated Chiral HPLC Method Trace_Impurity->Use_HPLC Yes Sample_Amount Sample Amount Limited? (e.g., < 1 mg) High_Throughput->Sample_Amount No Use_NMR Use NMR with CSA (Rapid Analysis) High_Throughput->Use_NMR Yes Consider_HPLC Consider HPLC (Higher Sensitivity) Sample_Amount->Consider_HPLC Yes Cross_Validate Use Both: Cross-Validate for Maximum Confidence Sample_Amount->Cross_Validate No / Routine QC

Caption: Decision tree for selecting an ee determination method.

  • For Routine QC and Release Testing: A validated chiral HPLC method is typically the preferred choice due to its high sensitivity and established regulatory acceptance.[1][10]

  • For Process Development & Reaction Monitoring: NMR is unparalleled. Its speed allows chemists to quickly assess the success of an asymmetric synthesis without lengthy workups or method development.[4][20]

  • For Structural Confirmation: NMR is the only choice, as it confirms the molecular structure while simultaneously providing the enantiomeric ratio.[22]

  • Orthogonal Validation: Using both methods provides the highest level of analytical confidence. If both HPLC (a separative technique) and NMR (a spectroscopic technique) yield the same ee value, it provides powerful, orthogonal evidence of the sample's purity, significantly strengthening regulatory submissions.

Conclusion

Both chiral HPLC and NMR spectroscopy are robust and reliable techniques for the determination of enantiomeric excess. Neither is universally superior; their strengths are situational. HPLC excels in high-sensitivity quantification required for final product release and impurity profiling, while NMR offers unmatched speed for process development and high-throughput applications.

By conducting a rigorous cross-validation study as outlined in this guide, a laboratory can establish the statistical equivalence of the two methods. This not only provides flexibility in analytical workflow but also builds a foundation of unimpeachable data integrity, demonstrating a deep understanding and control over the critical quality attributes of a chiral pharmaceutical product.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(4-Bromophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Bromophenyl)ethanamine hydrochloride, a compound frequently utilized in synthetic chemistry. Our focus is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring a safe laboratory environment for you and your colleagues.

Hazard Assessment and Chemical Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the chemical's hazards is paramount. This compound is a halogenated aromatic amine salt with the following key hazard classifications:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1]

The presence of a bromine atom categorizes this compound as a halogenated organic waste , a crucial distinction for proper waste segregation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound for disposal. The following table summarizes the minimum required PPE:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.[1]Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[1]Prevents skin contact, which can lead to irritation.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[1]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.

Waste Characterization: Assigning the Correct EPA Hazardous Waste Code

Proper characterization of hazardous waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA). The EPA assigns specific codes to hazardous wastes to ensure they are managed safely from cradle to grave.

For unused this compound, it would likely be classified as a U-listed waste if it were specifically listed by the EPA due to its toxicity. However, as it is not explicitly listed, it must be characterized based on its hazardous properties.[3][4][5] Based on its known hazards, it would fall under the toxicity characteristic .

The appropriate EPA hazardous waste code would be determined by the Toxicity Characteristic Leaching Procedure (TCLP).[3][6] However, for practical laboratory purposes, and based on its oral toxicity, it is prudent to manage it as a toxic hazardous waste. Your institution's Environmental Health and Safety (EHS) department will make the final determination, but you should classify it with a provisional code that reflects its toxicity.

On-Site Management and Segregation: A Step-by-Step Protocol

The following protocol outlines the steps for the safe accumulation and storage of this compound waste within the laboratory prior to its collection by a licensed disposal company.

Step 1: Container Selection

Select a waste container that is in good condition and chemically compatible with the waste.

  • For solid waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[7][8][9] These materials offer good resistance to amine hydrochlorides.[10][11]

  • For contaminated labware (e.g., weighing boats, gloves): Collect in a designated, lined container.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Halogenated Waste Stream: this compound waste must be collected in a container designated for halogenated organic waste .[2][12][13]

  • Incompatibilities: Do not mix this waste with strong oxidizing agents.[14] Avoid mixing with incompatible waste streams such as acids and bases.[2]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a strict regulatory requirement.[2][12][15][16] The label must be affixed to the container as soon as the first particle of waste is added.[15]

Your hazardous waste label must include the following information:

  • The words "Hazardous Waste" [2][12][15][16]

  • Generator's Name and Address (Your laboratory and institution)[2][15][16]

  • Accumulation Start Date (The date the first waste is added to the container)[2][12][15]

  • Chemical Composition and Physical State: List "this compound" and its approximate quantity. State that it is a solid.[2][15][16]

  • Hazardous Properties: Clearly indicate that the waste is Toxic .[2][12]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[17][18]

  • Location: The SAA should be in a well-ventilated area, away from ignition sources and incompatible chemicals.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[19][20]

  • Secondary Containment: Store the waste container within a secondary container (such as a chemical-resistant tub or tray) to contain any potential leaks or spills.[15][19][20]

Disposal Pathway: Incineration

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[21] This thermal destruction process is equipped with afterburners and scrubbers to safely break down the halogenated organic compound and neutralize harmful byproducts.[21]

The decision-making process for the disposal of this compound can be visualized as follows:

DisposalWorkflow start Start: Disposal of 1-(4-Bromophenyl)ethanamine hydrochloride hazard_assessment Hazard Assessment: - Acute Oral Toxicity - Skin/Eye Irritant - Halogenated Compound start->hazard_assessment ppe Don Appropriate PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat hazard_assessment->ppe waste_characterization Waste Characterization: - Halogenated Organic - Toxic Characteristic ppe->waste_characterization segregation Segregate Waste: - Designated Halogenated  Waste Container waste_characterization->segregation container Select & Label Container: - HDPE or Glass - Affix Hazardous Waste Label segregation->container storage Store in SAA: - Closed Container - Secondary Containment container->storage pickup Arrange for EHS Pickup storage->pickup incineration Final Disposal: Incineration by Licensed Facility pickup->incineration

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place the spilled material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water. Collect all cleanup materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's EHS department in accordance with your laboratory's safety protocols.

The Logic of Proper Disposal

The protocols outlined in this guide are not arbitrary; they are based on a logical framework designed to mitigate risk and ensure compliance. The following diagram illustrates the logical relationships underpinning these procedures.

DisposalLogic chemical_properties Chemical Properties: Halogenated, Toxic Amine Salt ppe_protocol PPE Protocol chemical_properties->ppe_protocol drives need for segregation_protocol Waste Segregation chemical_properties->segregation_protocol dictates disposal_method Incineration chemical_properties->disposal_method necessitates regulatory_requirements Regulatory Requirements: EPA (RCRA), OSHA regulatory_requirements->segregation_protocol mandates labeling_protocol Labeling & Containment regulatory_requirements->labeling_protocol mandates safety_principles Laboratory Safety Principles safety_principles->ppe_protocol informs safety_principles->segregation_protocol informs outcome Safe, Compliant, and Environmentally Responsible Disposal ppe_protocol->outcome segregation_protocol->outcome labeling_protocol->outcome disposal_method->outcome

Caption: Logical framework for disposal procedures.

By adhering to these scientifically grounded and regulatorily compliant procedures, you contribute to a culture of safety and environmental stewardship within your research community. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.